molecular formula C6H6N2O3 B1330670 2-Hydroxy-4-methyl-3-nitropyridine CAS No. 21901-18-8

2-Hydroxy-4-methyl-3-nitropyridine

Cat. No.: B1330670
CAS No.: 21901-18-8
M. Wt: 154.12 g/mol
InChI Key: HZCWTTHQRMHIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The conformational stability and the vibartional analysis of 2-hydroxy-4-methyl-3-nitropyridine was studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWTTHQRMHIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323077
Record name 2-Hydroxy-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-18-8
Record name 21901-18-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-4-methyl-3-nitropyridine (CAS No: 21901-18-8) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural architecture, featuring a pyridine core with hydroxyl, methyl, and nitro functional groups, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its core physical properties, offering both established data and field-proven experimental methodologies for their validation. Understanding these characteristics is paramount for applications ranging from reaction optimization and formulation development to proteomics research.[1]

The molecule exists in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form, a characteristic feature of 2-hydroxypyridines that influences its chemical reactivity and physical behavior.

pka_equilibrium Protonated Pyridone Form (HA) Deprotonated Conjugate Base (A⁻) Protonated->Deprotonated pKa H_ion + H⁺ melting_point_workflow start Start: Dry, Powdered Sample prep 1. Sample Preparation Load 2-3 mm of sample into a sealed-end capillary tube. start->prep placement 2. Apparatus Setup Place capillary in the heating block. Set starting temp ~20°C below expected MP. prep->placement heating1 3. Rapid Heating Heat rapidly (10-20°C/min) to find approximate MP. placement->heating1 cooling 4. Cool Down Allow block to cool to ~20°C below the approximate MP. heating1->cooling heating2 5. Slow Heating Heat slowly (1-2°C/min) through the expected MP range. cooling->heating2 observe 6. Observation Record T₁: First drop of liquid appears. Record T₂: All solid has melted. heating2->observe result Result: Melting Point Range (T₁ - T₂) observe->result solubility_workflow start Start: Solid Sample & Solvent (e.g., PBS) add_excess 1. Add Excess Solid Add an excess amount of the compound to a known volume of solvent in a sealed vial. start->add_excess equilibrate 2. Equilibration Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours. add_excess->equilibrate separate 3. Phase Separation Centrifuge or filter (0.22 µm) the suspension to remove all undissolved solid. equilibrate->separate analyze 4. Analysis Quantify the compound's concentration in the clear supernatant/filtrate via UV-Vis or HPLC. separate->analyze result Result: Solubility (e.g., in µg/mL or µM) analyze->result

References

An In-Depth Technical Guide to 2-Hydroxy-4-methyl-3-nitropyridine: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-4-methyl-3-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established synthetic protocols, detailed spectroscopic analysis, and explorations of its biological potential, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern pharmacology and chemical synthesis. Their unique electronic properties and ability to engage in a wide array of chemical transformations have made them privileged scaffolds in the development of novel therapeutic agents and functional materials. This compound, also known as 4-Methyl-3-nitro-2-pyridone, embodies this versatility, with emerging research pointing towards its potential as an antiviral and anticancer agent.[1][2] This guide will delve into the critical technical aspects of this molecule, providing a foundation for its further exploration and application.

Synthesis and Purification

The synthesis of this compound can be achieved through the nitration of a corresponding pyridine precursor. While several methods exist for the synthesis of related nitropyridines, a common and effective approach involves the direct nitration of a substituted 2-hydroxypyridine.[3][4]

Experimental Protocol: Nitration of 2-Hydroxy-4-methylpyridine

This protocol is adapted from established methods for the nitration of hydroxypyridine derivatives.

Materials:

  • 2-Hydroxy-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-Hydroxy-4-methylpyridine to cold concentrated sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Once the dissolution is complete, add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C. The addition should be performed over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is between 4 and 5.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid and inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.[4]

Causality in Experimental Choices: The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve 2-Hydroxy-4-methylpyridine in conc. H₂SO₄ at <10 °C B Add fuming HNO₃ dropwise maintaining low temperature A->B C Stir at room temperature (several hours to overnight) B->C D Pour reaction mixture onto crushed ice C->D Initiate Product Isolation E Neutralize with Na₂CO₃ or NH₄OH to pH 4-5 D->E F Filter the precipitate E->F G Wash with cold water F->G H Recrystallize from Ethanol G->H I Obtain pure this compound H->I G cluster_hiv HIV Reverse Transcriptase Inhibition cluster_cancer Anticancer Activity A This compound (Potential NNRTI) B Binds to allosteric site of Reverse Transcriptase A->B C Conformational change in enzyme B->C D Inhibition of viral DNA synthesis C->D E This compound F Interaction with cellular targets (e.g., signaling proteins) E->F G Activation of apoptotic pathways F->G H Induction of programmed cell death in cancer cells G->H

References

2-Hydroxy-4-methyl-3-nitropyridine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Hydroxy-4-methyl-3-nitropyridine

Introduction

This compound is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. As a substituted nitropyridine, its chemical architecture is primed for a variety of chemical transformations, making it a valuable intermediate and building block. The presence of a hydroxyl group, a methyl group, and an electron-withdrawing nitro group on the pyridine core imparts a unique reactivity profile. This guide offers a comprehensive overview of its core properties, synthesis, applications, and safety protocols, with a primary focus on its molecular weight and the implications of its structure.

Section 1: Core Molecular and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior and potential applications. For this compound, these properties are well-documented. The molecular weight, a critical parameter for any chemical synthesis or analysis, is precisely 154.12 g/mol .[1][2][3] This value is derived from its molecular formula, C₆H₆N₂O₃.[1][4]

A key structural aspect of this molecule is the potential for keto-enol tautomerism, existing in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form (4-Methyl-3-nitro-2(1H)-pyridinone).[1] In the solid state, it typically exists as a yellow to orange crystalline powder.[5]

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 4-Methyl-3-nitro-1H-pyridin-2-one[1]
Synonyms 4-Methyl-3-nitro-2-pyridone, 2-Hydroxy-3-nitro-4-picoline[1]
CAS Number 21901-18-8[1]
Molecular Formula C₆H₆N₂O₃[1][3][4]
Molecular Weight 154.12[1][2][3]
Appearance Solid, crystalline powder[1]
Melting Point 229-232 °C[1]
Purity ≥97% to 98%[1][3]
SMILES String Cc1ccnc(O)c1--INVALID-LINK--=O[1]
InChI Key HZCWTTHQRMHIIE-UHFFFAOYSA-N[1]

Section 2: Synthesis and Reactivity

The synthesis of this compound typically involves the electrophilic nitration of a corresponding pyridine precursor. The general principle relies on treating a substituted pyridine, such as 2-hydroxy-4-methylpyridine, with a strong nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid.[6][7][8] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The position of nitration is directed by the existing substituents on the ring.

The reactivity of the final compound is largely governed by the electronic properties of its substituents. The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[9] This enhanced reactivity is a cornerstone of its utility as a pharmaceutical intermediate.

G cluster_synthesis Plausible Synthetic Pathway start 2-Hydroxy-4-methylpyridine (Starting Material) product This compound (Final Product) start->product Electrophilic Nitration reagent Nitrating Agent (HNO₃ / H₂SO₄) reagent->product

Caption: A plausible synthetic route to this compound.

Section 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical building block. It is cited as a useful biochemical for proteomics research, suggesting its potential use in developing probes or labels for studying proteins.[3]

More significantly, it serves as a key pharmaceutical intermediate.[10] Nitropyridine derivatives are instrumental in constructing more complex heterocyclic systems that form the core of many Active Pharmaceutical Ingredients (APIs). The inherent reactivity of compounds like this compound allows for strategic chemical modifications—such as nucleophilic substitution of the hydroxyl group (after conversion to a better leaving group) or reduction of the nitro group to an amine—to build diverse molecular scaffolds.[9] This versatility makes it a valuable precursor in the synthetic pathways of novel drug candidates.[11]

G Intermediate This compound (Building Block) Modification Strategic Chemical Modification (e.g., Reduction, Substitution) Intermediate->Modification Scaffolds Complex Heterocyclic Scaffolds Modification->Scaffolds API Active Pharmaceutical Ingredients (APIs) Scaffolds->API

Caption: Logical workflow from intermediate to Active Pharmaceutical Ingredient.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety and handling procedures are paramount. This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][12]

Table 2: GHS Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [1][2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][12]
Key Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][12]
Recommended Handling Protocol
  • Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[1][12]

  • Handling Practices : Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.[12][13]

  • Spill Response : In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place the material in a sealed container for disposal.[13]

Storage

Store the compound in a tightly closed container in a dry, well-ventilated place.[2][12] Keep it away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is more than a compound defined by its molecular weight of 154.12 g/mol . It is a strategically designed chemical intermediate whose value is unlocked through its distinct pattern of reactivity. For researchers and drug development professionals, it represents a versatile tool for the synthesis of novel heterocyclic structures and potential APIs. A thorough understanding of its properties, synthesis, and safe handling protocols is essential for harnessing its full potential in the laboratory and beyond.

References

Spectroscopic data of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Hydroxy-4-methyl-3-nitropyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 21901-18-8), a key heterocyclic compound with applications in biochemical and proteomics research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details the theoretical underpinnings of the analytical technique, provides robust experimental protocols, and offers expert interpretation of the resulting data, grounded in authoritative references. The guide emphasizes the causal relationships between the molecular structure and its spectroscopic signatures, providing a self-validating framework for analysis.

Introduction: The Molecular Profile of this compound

This compound, also known as 4-Methyl-3-nitro-2-pyridone, is a substituted pyridine derivative. Its structure, featuring a pyridine ring with hydroxyl, methyl, and nitro functional groups, creates a unique electronic environment that is well-suited for spectroscopic investigation. The presence of these groups, particularly the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups, dictates its chemical reactivity and provides distinct signals across various spectroscopic platforms. Understanding this profile is critical for its application in proteomics and as a building block in synthetic chemistry.[1][2]

Compound Properties:

Property Value Source(s)
CAS Number 21901-18-8 [1][3]
Molecular Formula C₆H₆N₂O₃ [1][4]
Molecular Weight 154.12 g/mol [3][5]
Appearance Light orange to yellow powder/crystal

| Melting Point | 229-232 °C | |

The following sections will deconstruct the spectroscopic data piece by piece, providing a clear and logical pathway to a full structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure, revealing the number of distinct protons and carbons and their chemical environments.

Diagram: Annotated Molecular Structure

The following diagram illustrates the IUPAC numbering of the atoms in this compound, which will be used for spectral assignments.

Caption: Annotated structure of this compound.

Experimental Protocol: NMR Data Acquisition
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual solvent peak does not interfere with key analyte signals.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Instrumentation: Utilize a 300 MHz or 400 MHz NMR spectrometer.[6][7] Higher field strengths provide better signal dispersion and resolution.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

¹H and ¹³C NMR Data Summary
Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
-CH₃ (on C4)~2.4 (s, 3H)~18-20
C5-H ~6.3 (d, 1H)~110-115
C6-H ~7.6 (d, 1H)~140-145
N1-H ~12.5 (br s, 1H)-
C2 (=O) -~158-162
**C3 (-NO₂) **-~130-135
C4 (-CH₃) -~148-152

Note: The data presented is a representative spectrum based on publicly available data and known chemical shift principles for similar structures.[5][8][9] Exact values may vary slightly based on solvent and experimental conditions.

Interpretation and Causality
  • ¹H NMR Spectrum:

    • The methyl protons appear as a singlet around 2.4 ppm, indicating no adjacent protons for coupling. Its upfield position is characteristic of an alkyl group attached to an aromatic ring.

    • The two aromatic protons at C5 and C6 appear as doublets, confirming their adjacency. The proton at C6 (~7.6 ppm) is significantly downfield compared to the proton at C5 (~6.3 ppm). This is because the C6 proton is ortho to the electronegative nitrogen atom in the ring and is influenced by the electron-withdrawing nitro group, causing strong deshielding.

    • The broad singlet observed far downfield (~12.5 ppm) is characteristic of the acidic proton of the hydroxyl group (in its tautomeric pyridone form) which is likely involved in hydrogen bonding with the solvent (DMSO).

  • ¹³C NMR Spectrum:

    • The methyl carbon appears at the highest field (~18-20 ppm), as expected for an sp³ hybridized carbon.

    • The six distinct signals in the aromatic region confirm the presence of six unique carbon atoms in the molecule.

    • The C2 carbon , part of the carbonyl group in the dominant pyridone tautomer, is highly deshielded and appears furthest downfield (~158-162 ppm).

    • The carbons directly attached to the electron-withdrawing groups (C3 and C4) and the ring nitrogen (C6) are also significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition
  • Objective: To identify the key functional groups in this compound.

  • Methodology:

    • Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

    • Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet. This method ensures a uniform sample path length and minimizes scattering.

    • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

    • Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[10][11]

IR Absorption Data Summary
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchMethyl (-CH₃)
~1650C=O StretchPyridone Carbonyl
1600-1580C=C StretchAromatic Ring
1550-1500N-O Asymmetric StretchNitro (-NO₂)
1350-1300N-O Symmetric StretchNitro (-NO₂)

Note: This data is based on characteristic absorption frequencies for the functional groups present and data from similar nitropyridine compounds.[10][11][12]

Interpretation and Causality
  • The strong absorption band around 1650 cm⁻¹ is a definitive indicator of the C=O stretch from the 2-pyridone tautomer, which is the stable form of 2-hydroxypyridine.

  • The two prominent bands at ~1530 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) are characteristic of the nitro group (NO₂) vibrations . The high intensity of these bands is due to the large change in dipole moment during the N-O bond stretching.

  • The bands in the 3100-3000 cm⁻¹ region correspond to the C-H stretching of the aromatic ring protons.

  • The presence of bands in the 2950-2850 cm⁻¹ region confirms the C-H stretching of the methyl group.

  • A broad absorption is often observed in the 3000-2500 cm⁻¹ region, which can be attributed to the O-H stretch of the pyridone N-H group involved in hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering direct confirmation of its elemental composition.

Experimental Protocol: Mass Spectrum Acquisition
  • Objective: To confirm the molecular weight and investigate the fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Mass Spectrometry Data
m/z Value Assignment Interpretation
154 [M]⁺• Molecular Ion Peak
138[M - O]⁺•Loss of an oxygen atom
124[M - NO]⁺•Loss of nitric oxide
108[M - NO₂]⁺•Loss of the nitro group
Interpretation and Causality
  • The most critical signal in the mass spectrum is the molecular ion peak ([M]⁺•) . For this compound, this peak appears at an m/z of 154 , which directly confirms its molecular weight of 154.12 g/mol .[3]

  • The fragmentation pattern provides structural clues. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a peak at m/z 108 . Further fragmentation can occur, but the confirmation of the molecular weight is the primary goal.

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies not on a single technique but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the puzzle, and together they offer a complete and validated picture of the molecular structure.

Diagram: Integrated Workflow for Structural Elucidation

Spectroscopic_Workflow cluster_start Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion Compound 2-Hydroxy-4-methyl- 3-nitropyridine NMR NMR Spectroscopy ¹H & ¹³C Provides C-H Framework Compound->NMR IR IR Spectroscopy FTIR Identifies Functional Groups Compound->IR MS Mass Spectrometry EI-MS Confirms Molecular Weight Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Acquisition IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data Acquisition MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Acquisition Structure Validated Molecular Structure NMR_Data->Structure Synergistic Analysis IR_Data->Structure Synergistic Analysis MS_Data->Structure Synergistic Analysis

References

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development.[1][2] The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical analysis of the tautomerism of 2-hydroxy-4-methyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry. By integrating foundational principles of heterocyclic chemistry with specific experimental and computational considerations, this document serves as a comprehensive resource for researchers working with this and related molecular scaffolds.

Introduction: The 2-Pyridone/2-Hydroxypyridine Tautomeric System

The tautomeric equilibrium between 2-hydroxypyridine and its corresponding 2-pyridone form is a classic and extensively studied case in heterocyclic chemistry.[3][4] The two tautomers, the aromatic enol form (2-hydroxypyridine) and the non-aromatic but resonance-stabilized keto form (2-pyridone), often exist in a delicate balance that is highly sensitive to environmental factors.[5] While the enol form possesses a fully aromatic pyridine ring, the keto form benefits from a strong carbonyl group and amide resonance. This interplay of aromaticity and resonance stabilization is a key determinant of the position of the tautomeric equilibrium.

The equilibrium is significantly influenced by the solvent's polarity.[3][5] Non-polar solvents tend to favor the less polar 2-hydroxypyridine tautomer, whereas polar and protic solvents, capable of hydrogen bonding, preferentially stabilize the more polar 2-pyridone form.[3][5][6] This solvent-dependent behavior is a critical consideration in both the synthesis and biological evaluation of 2-hydroxypyridine derivatives.

Tautomeric Forms of this compound

For this compound, the tautomeric equilibrium involves the interconversion of the 2-hydroxypyridine form and the 2-pyridone form.

Caption: Tautomeric equilibrium of this compound.

The presence of the electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 4-position is expected to influence the electronic properties of the pyridine ring and, consequently, the position of the tautomeric equilibrium. The nitro group, through its strong inductive and resonance effects, decreases the electron density of the ring, which can affect the relative stability of the two forms.

Experimental Determination of Tautomeric Equilibrium

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous determination of the dominant tautomeric form and the position of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the 2-hydroxy and 2-pyridone forms.

Expected ¹H NMR Spectral Features:

TautomerH5 ProtonH6 ProtonN-H Proton (Pyridone) / O-H Proton (Hydroxypyridine)
2-Hydroxypyridine ~7.0-7.5 ppm~7.8-8.2 ppmBroad singlet, variable chemical shift
2-Pyridone ~6.0-6.5 ppm~7.2-7.6 ppmBroad singlet, ~12-14 ppm

Note: These are approximate chemical shift ranges and can be influenced by solvent and concentration.

A ¹H NMR spectrum of this compound is available, and its interpretation is crucial for determining the predominant tautomer in the solvent used for the measurement.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the spin system and assign the protons. The position of the labile proton (N-H or O-H) and the chemical shifts of the ring protons will provide strong evidence for the dominant tautomer in that specific solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms typically exhibit distinct absorption maxima due to differences in their electronic structures. The aromatic 2-hydroxypyridine tautomer generally absorbs at a shorter wavelength compared to the more conjugated 2-pyridone form.

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, cyclohexane, water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the absorption maxima (λmax). By comparing the spectra in solvents of varying polarity, shifts in the equilibrium can be observed, providing further insight into the tautomeric behavior.[7]

X-Ray Crystallography

ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_analysis Tautomeric Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (Solution-phase structure) Purification->NMR UV_Vis UV-Vis Spectroscopy (Electronic transitions) Purification->UV_Vis X_ray X-Ray Crystallography (Solid-state structure) Purification->X_ray Computational Computational Modeling (Relative stabilities) Purification->Computational

Caption: Experimental workflow for the study of tautomerism.

Computational Modeling of Tautomerism

In addition to experimental techniques, computational chemistry provides a powerful framework for investigating tautomeric equilibria.[8][9] Density Functional Theory (DFT) is a widely used method to calculate the relative energies of tautomers, providing a theoretical prediction of the predominant form in the gas phase and in solution (using solvation models).

Protocol: DFT Calculations

  • Structure Generation: Build the 3D structures of both the 2-hydroxypyridine and 2-pyridone tautomers of this compound.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Energy Calculation: Calculate the electronic energies of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form.

  • Solvation Effects: To model the influence of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the energy calculations.

Table 1: Predicted Relative Stabilities of Tautomers (Hypothetical Data)

TautomerGas Phase ΔE (kcal/mol)ΔE in Water (PCM) (kcal/mol)
2-Hydroxypyridine 0 (Reference)0 (Reference)
2-Pyridone +1.5-2.0

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from DFT calculations.

Conclusion and Outlook

The tautomerism of this compound is a multifaceted phenomenon governed by the interplay of aromaticity, resonance, and environmental factors. A comprehensive understanding of this equilibrium is paramount for its effective application in drug discovery and development. The integrated use of experimental techniques, particularly NMR and UV-Vis spectroscopy, and computational modeling provides a robust strategy for characterizing the tautomeric behavior of this and other heterocyclic systems. Future studies should focus on obtaining a single-crystal X-ray structure to definitively determine the solid-state form and performing detailed solvent-dependent NMR and UV-Vis studies to quantify the tautomeric equilibrium constant. Such data will be invaluable for establishing structure-activity relationships and for the rational design of new therapeutic agents based on this promising scaffold.

References

Conformational Landscape of 2-Hydroxy-4-methyl-3-nitropyridine: An Integrated Computational and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Structural Imperative in Drug Discovery

In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is not a mere academic curiosity; it is a fundamental determinant of its biological activity. The specific arrangement of atoms in space—its conformation—governs how a molecule interacts with its biological target, influencing binding affinity, efficacy, and metabolic stability. Understanding the conformational preferences and the energy landscape of these arrangements is therefore a critical step in the rational design of novel therapeutics.

This technical guide provides an in-depth exploration of the conformational analysis of 2-Hydroxy-4-methyl-3-nitropyridine, a substituted pyridine derivative of interest. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization with groups like hydroxyl, methyl, and nitro introduces significant complexity and potential for diverse intermolecular interactions.[1] This document is structured not as a rigid template, but as a logical workflow, mirroring the process a research scientist would undertake to comprehensively characterize a molecule of this nature. We will traverse from theoretical modeling to empirical validation, emphasizing the causal links between methodological choices and the quality of the insights obtained.

The Tautomeric Question: A Foundational Consideration

Before any conformational analysis can begin, we must address a pivotal feature of 2-hydroxypyridines: tautomerism. The molecule can exist in equilibrium between the enol (2-hydroxy-pyridine) form and the keto (2-pyridone) form.[2][3] This is not a conformational change, but an isomeric one, involving proton transfer between the oxygen and nitrogen atoms. The position of this equilibrium is highly sensitive to the environment, particularly the solvent.[4]

  • In the gas phase or nonpolar solvents , the enol form (2-hydroxypyridine) is often favored.[2][5]

  • In polar or aqueous solutions , the equilibrium typically shifts significantly towards the more polar pyridone form, which is better stabilized by hydrogen bonding.[4][5]

Therefore, any conformational study must first declare the tautomer being investigated or, ideally, analyze both. For the purpose of this guide, we will consider both tautomers, as their distinct electronic and structural features will lead to different conformational landscapes.

Tautomers cluster_enol Enol Form (Hydroxy-pyridine) cluster_keto Keto Form (Pyridone) enol This compound keto 4-Methyl-3-nitro-2-pyridone enol->keto Proton Transfer caption Fig 1: Tautomeric equilibrium of the title compound.

Fig 1: Tautomeric equilibrium of the title compound.

Computational Conformational Analysis: Mapping the Energy Landscape

Our investigation begins in silico. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective means to predict molecular structures, relative energies, and spectroscopic properties before embarking on laborious experimental work.[1][6] The goal is to locate all stable conformers (local minima on the potential energy surface) and the energy barriers that separate them.

Causality in Method Selection:

Why DFT? DFT methods, such as B3LYP, offer an excellent balance of computational cost and accuracy for organic molecules.[1] They properly account for electron correlation, which is essential for describing the electronic effects of the nitro group and the delocalized π-system of the pyridine ring. The choice of basis set, such as 6-311++G(d,p), is also critical; it includes diffuse functions (++) to handle the lone pairs on oxygen and nitrogen and polarization functions (d,p) to allow for flexibility in atomic orbital shapes, which is crucial for accurate geometry and frequency calculations.[7]

Step-by-Step Computational Workflow Protocol:
  • Initial Structure Generation:

    • Construct 3D models of both the hydroxy-pyridine and pyridone tautomers using a molecular builder.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Search:

    • Identify all rotatable single bonds. For this compound, the key torsions are around the C-NO₂ bond and the C-OH bond (in the enol form).

    • Perform a systematic or stochastic conformational search to explore the potential energy surface (PES) associated with these rotations. This generates a library of potential low-energy conformers.

  • Quantum Mechanical Optimization and Frequency Analysis:

    • For each unique conformer identified in the search, perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)).

    • Following optimization, perform a vibrational frequency calculation at the same level of theory.

    • Self-Validation Check: Confirm that each optimized structure is a true minimum on the PES by ensuring there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable conformer.

  • Dihedral Angle Scan (Potential Energy Surface Scan):

    • To understand the energy barriers between key conformers, perform a relaxed PES scan.[8][9]

    • Select the critical dihedral angle (e.g., the C-C-N-O angle of the nitro group).

    • Constrain this angle and optimize the rest of the molecular geometry. Repeat this process in discrete steps (e.g., every 10-15 degrees) through a full 360° rotation.[10]

    • Plot the relative energy at each step to visualize the rotational energy profile and identify the transition states connecting the minima.

  • Data Analysis and Property Calculation:

    • Tabulate the relative energies of all confirmed minima to determine the global minimum and the Boltzmann population of each conformer at a given temperature.

    • Calculate key spectroscopic properties, such as ¹H and ¹³C NMR chemical shifts (using the GIAO method) and IR vibrational frequencies, for comparison with experimental data.[1][7]

ComputationalWorkflow start 1. Build 3D Structures (Enol & Keto Tautomers) mm_opt 2. Molecular Mechanics Pre-optimization start->mm_opt conf_search 3. Conformational Search (Rotate C-NO₂, C-OH bonds) mm_opt->conf_search dft_opt 4. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc 5. Frequency Calculation dft_opt->freq_calc validation Self-Validation: Any Imaginary Frequencies? freq_calc->validation minimum Stable Conformer (Minimum) validation->minimum No saddle Transition State (Saddle Point) validation->saddle Yes pes_scan 6. Relaxed PES Scan (Dihedral Angle Analysis) minimum->pes_scan analysis 7. Data Analysis (Energies, Populations, NMR/IR Spectra) pes_scan->analysis caption Fig 2: DFT-based workflow for conformational analysis.

Fig 2: DFT-based workflow for conformational analysis.
Predicted Conformational Data (Illustrative)

The primary conformational flexibility will arise from the rotation of the nitro group relative to the pyridine ring. Due to steric hindrance from the adjacent methyl group and electronic repulsion, the nitro group is not expected to be coplanar with the ring. DFT calculations would likely reveal two equivalent, low-energy conformers where the nitro group is twisted out of the plane.

ParameterConformer A (Global Minimum)Conformer B (Transition State)ΔE (kcal/mol)
Tautomer PyridonePyridone-
C4-C3-N-O Dihedral ~45°0° (Planar)~3.5
C-N Bond Length (Å) 1.451.48-
N-O Bond Lengths (Å) 1.22, 1.221.21, 1.21-
Relative Energy 0.00+3.5-
Boltzmann Population ~99%<1%-

Note: The data in this table is illustrative, based on typical values for sterically hindered nitropyridines, and serves as a template for presenting actual computational results.

Experimental Validation: From Crystals to Solution Structure

Computational models provide hypotheses about molecular conformation. These predictions must be validated through empirical measurement. We employ two primary techniques: single-crystal X-ray crystallography for the solid-state structure and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution-state structure.

Single-Crystal X-ray Crystallography: The Definitive Solid-State View

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure as it exists in a crystal lattice.[11][12][13] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and dihedral angles.

  • Material Purification: The starting material must be of the highest possible purity (>99%). Impurities can disrupt the crystal lattice, preventing the growth of diffraction-quality crystals. Recrystallization or chromatography is essential.

  • Crystal Growth:

    • Solvent Selection: Screen a range of solvents to find one in which the compound is moderately soluble.[5] Highly soluble compounds tend to precipitate too quickly, forming small or disordered crystals.

    • Method - Slow Evaporation (Trusted Method): Prepare a saturated or near-saturated solution. Filter it through a syringe filter (0.22 µm) into a clean, small vial. Cover the vial with a cap containing a few pinholes. Place it in a vibration-free location and allow the solvent to evaporate over several days to weeks.[5]

    • Method - Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this solution in an open vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting slow crystallization.[12]

  • Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer.

    • Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern over a range of angles.[13]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately matches the experimental data.

NMR Spectroscopy: Conformation in Solution

While crystallography is powerful, the solid-state conformation may not be the same as the one adopted in solution, where most biological interactions occur. NMR spectroscopy, particularly the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is the premier technique for determining solution-state conformation.[3][14]

The NOE is a through-space phenomenon, not through-bond. It arises from the dipolar coupling between nuclei that are close in space (< 5 Å), regardless of how many bonds separate them.[2][14] A cross-peak in a NOESY spectrum is direct evidence that two protons are spatially proximate. By identifying these proximities, we can piece together the molecule's 3D shape. For a small molecule like ours, a standard NOESY experiment is appropriate.[14]

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.

    • Crucial Step - Degassing: Oxygen is paramagnetic and can interfere with the NOE effect. Degas the sample thoroughly using several freeze-pump-thaw cycles to remove dissolved oxygen.[15]

  • Acquisition of Standard Spectra:

    • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

    • Acquire a 2D COSY spectrum to establish through-bond (J-coupling) connectivities. This is essential to distinguish from through-space NOE correlations.

  • 2D NOESY Experiment Acquisition:

    • Set up a 2D NOESY experiment on the spectrometer.

    • Key Parameter - Mixing Time (d8): The mixing time is the period during which the NOE transfer occurs. For small molecules, this should be set in the range of 0.5-1.0 seconds.[14] An improper mixing time will result in weak or absent cross-peaks.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Process the 2D NOESY spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between proton Hₐ and proton Hₓ indicates they are close in space.

    • Core Logic: For this compound, a key NOE would be between the protons of the 4-methyl group and the proton at the 5-position on the pyridine ring. The intensity of this NOE can help define the preferred orientation of the ring substituents. If the nitro group is twisted, one of its oxygens may be close enough to a ring proton to influence its relaxation, although this is a more subtle effect.

ExperimentalWorkflow cluster_xray Solid-State Analysis: X-ray Crystallography cluster_nmr Solution-State Analysis: NMR Spectroscopy purify_x 1. Purify Compound (>99%) grow 2. Grow Single Crystals (Slow Evaporation/Vapor Diffusion) purify_x->grow collect 3. X-ray Diffraction Data Collection grow->collect solve 4. Solve & Refine Structure collect->solve xray_result Result: High-Resolution 3D Structure (Bond Lengths, Angles, Dihedrals) solve->xray_result purify_n 1. Purify & Degas Sample acq_1d 2. Acquire 1D ¹H and 2D COSY purify_n->acq_1d acq_noesy 3. Acquire 2D NOESY (Optimize Mixing Time) acq_1d->acq_noesy interpret 4. Interpret NOE Cross-Peaks acq_noesy->interpret nmr_result Result: Through-Space Proton Proximities (Solution Conformation) interpret->nmr_result caption Fig 3: Experimental workflows for structural validation.

Fig 3: Experimental workflows for structural validation.

Synthesis and Conclusion: An Integrated Structural View

The conformational analysis of this compound is a multi-faceted challenge that requires an integrated approach. The final step is to synthesize the data from both computational and experimental sources.

  • Does the lowest-energy conformer predicted by DFT match the structure found by X-ray crystallography?

  • Are the inter-proton distances calculated from the DFT model consistent with the NOEs observed in solution?

  • Do the calculated NMR chemical shifts match the experimental spectrum?

Discrepancies are not failures, but opportunities for deeper insight. A difference between the crystal and solution structure could highlight the importance of crystal packing forces or specific solvent interactions in determining the molecule's conformation. By combining the predictive power of DFT with the definitive validation of crystallography and NMR, we can build a comprehensive and trustworthy model of the conformational landscape of this compound, providing a solid structural foundation for its further development as a potential pharmaceutical agent.

References

Unveiling the Potential of 2-Hydroxy-4-methyl-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Pyridine Derivative in Drug Discovery and Proteomics

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known and potential biological activities of 2-Hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8). While specific, in-depth research on this particular molecule is limited in publicly available literature, this document synthesizes the existing information, draws logical inferences from the bioactivity of structurally related nitropyridine analogs, and explores its stated utility in the field of proteomics. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this intriguing heterocyclic compound. We will delve into its synthetic pathways, discuss its potential as an antimicrobial and anticancer agent based on established structure-activity relationships of the nitropyridine scaffold, and explore its uncharacterized role in proteomics research. Detailed hypothetical protocols for biological screening are also provided to encourage further investigation into this promising molecule.

Introduction: The Nitropyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals. The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, enhancing its reactivity and biological activity. Nitropyridines have emerged as a versatile class of compounds with a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1]. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic substitution, a key reaction in the synthesis of diverse and complex bioactive molecules[2]. This compound, the subject of this guide, embodies the chemical features of this class, suggesting a rich but underexplored potential in various research and development domains.

Physicochemical Properties and Synthesis

This compound, also known as 4-Methyl-3-nitro-2-pyridone, is a solid, slightly pale yellow crystalline compound with a molecular weight of 154.12 g/mol and a melting point of approximately 229-232 °C[3][4].

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 21901-18-8[4][5]
Molecular Formula C₆H₆N₂O₃[4][5]
Molecular Weight 154.12 g/mol [4][5]
Appearance Slightly pale yellow solid[3]
Melting Point 229-232 °C[4]
Synonyms 4-Methyl-3-nitro-2-pyridone[5]

Hypothetical Synthesis Workflow:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Nitration cluster_2 Work-up & Purification cluster_3 Final Product 2_hydroxy_4_methylpyridine 2-Hydroxy-4-methylpyridine Reaction Reaction Vessel 2_hydroxy_4_methylpyridine->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Reaction Quenching Quenching (e.g., Ice water) Reaction->Quenching Reaction Mixture Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activities: Knowns and Potentials

Direct and detailed studies on the biological activity of this compound are sparse. However, a commercial supplier, Biosynth, has attributed several interesting biological activities to this compound, although without citing primary literature[8]. These claims, coupled with the known activities of related nitropyridine compounds, provide a foundation for exploring its potential.

Purported Biological Activities

According to Biosynth, this compound (referred to as HNPP) exhibits the following activities[8]:

  • Antiviral Activity: It has been shown to inhibit the transcriptase activity of the Human Immunodeficiency Virus (HIV) and binds with high affinity to HIV RNA, interfering with transcriptional activation and replication[8].

  • Cancer Research: The compound is suggested for use in cancer research due to its ability to induce apoptosis in human cells[8].

  • Receptor Modulation: It is described as an allosteric modulator of the cannabinoid receptor 2 (CB2)[8].

  • Inhibition of Reactive Oxygen Species (ROS): HNPP is reported to inhibit the production of ROS, potentially through its ability to bind to chlorine atoms[8].

  • Inhibition of Protein Synthesis: The compound has been shown to inhibit protein synthesis by binding to ribosomes and inhibiting the elongation phase of translation[8].

It is crucial for researchers to independently verify these claims through rigorous experimentation, as the primary data supporting them is not publicly available.

Potential Antimicrobial Activity: A Structure-Activity Relationship Perspective

The nitropyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents[9][10]. The antimicrobial activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species[11].

Based on the structure-activity relationships of known antimicrobial pyridine derivatives, the presence of a nitro group and a hydroxyl group on the pyridine ring of this compound suggests a strong potential for antimicrobial activity[1][12].

Experimental Protocol: Screening for Antibacterial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Potential Anticancer Activity

The antiproliferative activity of pyridine derivatives against various cancer cell lines is well-documented[1][13]. The presence of hydroxyl and nitro groups can enhance the anticancer potential of the pyridine scaffold[1]. The claim that this compound induces apoptosis in human cells warrants further investigation[8].

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Application in Proteomics Research: An Unexplored Frontier

Multiple chemical suppliers list this compound as a "useful biochemical for proteomics research"[3][5]. However, the specific applications and the underlying chemical principles are not detailed in the available literature. Based on its chemical structure, we can hypothesize several potential uses in proteomics.

Hypothetical Proteomics Application Workflow:

Proteomics_Workflow cluster_0 Potential Applications cluster_1 Experimental Steps cluster_2 Outcome Affinity_Matrix Immobilization onto Affinity Matrix Interaction Interaction with 2-Hydroxy-4-methyl- 3-nitropyridine Affinity_Matrix->Interaction Hypothesis 1 Protein_Labeling Protein Labeling Reagent Protein_Labeling->Interaction Hypothesis 2 Buffer_Component Buffer Component Buffer_Component->Interaction Hypothesis 3 Protein_Sample Protein Sample Protein_Sample->Interaction Separation_Analysis Separation and Analysis (e.g., MS, Electrophoresis) Interaction->Separation_Analysis Data_Interpretation Data Interpretation Separation_Analysis->Data_Interpretation

Caption: Hypothetical workflows for the application of this compound in proteomics.

Plausible Mechanisms of Action in Proteomics:

  • Affinity Chromatography: The hydroxyl group could be used to immobilize the molecule onto a solid support, creating an affinity matrix. This matrix could then be used to capture proteins that specifically interact with the nitropyridine scaffold, allowing for their isolation and identification.

  • Chemical Cross-linking: The nitro group, upon reduction, can form a reactive nitroso intermediate that could potentially be used in chemical cross-linking experiments to study protein-protein interactions.

  • Protein Labeling: The molecule could be modified to incorporate a reactive group, allowing it to be used as a labeling reagent for specific amino acid residues in proteins, facilitating their detection and quantification.

These proposed applications are speculative and require experimental validation.

Conclusion and Future Directions

This compound is a commercially available compound with a chemical structure that suggests significant potential in drug discovery and as a tool in chemical biology. While its biological activities and applications are currently under-documented in the scientific literature, the information available from commercial sources and the known properties of related nitropyridine compounds provide a strong rationale for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and robust synthetic protocol for the compound.

  • Systematic Biological Screening: Conducting comprehensive in vitro and in vivo studies to validate the purported antiviral, anticancer, and other biological activities.

  • Elucidation of Mechanism of Action: Investigating the specific molecular targets and pathways through which it exerts its biological effects.

  • Validation of Proteomics Applications: Experimentally verifying its utility in proteomics and developing specific protocols for its use.

This technical guide serves as a starting point to stimulate further research into this promising yet enigmatic molecule, with the hope of unlocking its full potential for the scientific community.

References

Unlocking the Potential of 2-Hydroxy-4-methyl-3-nitropyridine: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Untapped Versatility of a Substituted Pyridine

In the vast landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, integral to a multitude of applications ranging from pharmaceuticals to materials science. Yet, within this well-explored family, specific derivatives remain enigmatic, their full potential waiting to be unlocked. 2-Hydroxy-4-methyl-3-nitropyridine is one such molecule. While initial investigations have hinted at its promise, a comprehensive exploration of its chemical and biological capabilities is conspicuously absent from the current scientific literature. This guide, therefore, serves as a clarion call to the research community—a detailed roadmap outlining promising, unexplored research avenues for this intriguing compound. As a senior application scientist, the ensuing discussion is grounded in a synthesis of established chemical principles and field-proven insights, designed to inspire and direct future investigations into this promising molecule.

Foundational Chemistry: Tautomerism and Reactivity

A profound understanding of the fundamental chemical properties of this compound is paramount to unlocking its potential. The presence of the hydroxyl group at the 2-position introduces the fascinating phenomenon of lactam-lactim tautomerism, a feature that profoundly influences its reactivity and potential applications.

The equilibrium between the 2-hydroxy (lactim) and 2-pyridone (lactam) forms is a critical consideration for any proposed research. Computational studies on the parent 2-hydroxypyridine molecule have shown that the position of this equilibrium is sensitive to the surrounding environment, with the lactim form often favored in the gas phase and the lactam form predominating in polar solvents. The electronic effects of the methyl and nitro substituents on the pyridine ring of the topic compound will further modulate this equilibrium.

tautomerism lactim This compound (Lactim Form) lactam 4-Methyl-3-nitro-1H-pyridin-2-one (Lactam Form) lactim->lactam Tautomerization apoptosis_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_lines Cancer Cell Lines treatment Treat with this compound cell_lines->treatment western_blot Western Blot (Caspases, Bcl-2 family) treatment->western_blot flow_cytometry Flow Cytometry (Mitochondrial Potential, Cell Cycle) treatment->flow_cytometry pathway_id Identify Apoptotic Pathway (Intrinsic vs. Extrinsic) western_blot->pathway_id flow_cytometry->pathway_id catalysis_workflow cluster_synthesis Complex Synthesis cluster_testing Catalytic Testing cluster_evaluation Performance Evaluation ligand This compound complex_formation Synthesis of Metal Complexes ligand->complex_formation metal_precursors Transition Metal Precursors (Pd, Ru, Ir) metal_precursors->complex_formation reactions Cross-Coupling and Hydrogenation Reactions complex_formation->reactions activity_selectivity Assess Catalytic Activity and Selectivity reactions->activity_selectivity

An In-depth Technical Guide to 2-Hydroxy-3-nitro-4-picoline: Synthesis, Properties, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Hydroxy-3-nitro-4-picoline

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives are integral to a multitude of FDA-approved drugs, underscoring the significance of functionalized pyridines as versatile building blocks. Among these, 2-Hydroxy-3-nitro-4-picoline (also known as 4-Methyl-3-nitro-2-pyridinol) emerges as a pivotal intermediate, particularly in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical and spectroscopic properties, and its critical role in the synthesis of key pharmaceutical intermediates, with a particular focus on the pathway to Nevirapine, a crucial anti-HIV drug.

The strategic placement of the hydroxyl, nitro, and methyl groups on the pyridine ring imparts a unique chemical reactivity to this molecule, allowing for selective modifications and the construction of intricate molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to a variety of chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective utilization in the laboratory and beyond.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 21901-18-8[2][3]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Appearance Off-white to yellow crystalline powderChemScene
Melting Point 229-232 °C (lit.)[3]
Purity ≥98%[3]
Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-Hydroxy-3-nitro-4-picoline.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 2-Hydroxy-3-nitro-4-picoline, the expected signals would include a singlet for the methyl group protons, and distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. A broad singlet corresponding to the hydroxyl proton is also anticipated. The spectrum available from ChemicalBook can be used for detailed analysis.[4]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals would correspond to the methyl carbon, the aromatic carbons of the pyridine ring, and the carbon bearing the hydroxyl group. The chemical shifts of the ring carbons are significantly affected by the substituents. The spectrum from ChemicalBook provides the necessary data for a complete assignment of the carbon signals.[5]

The FTIR spectrum is crucial for identifying the functional groups present in the molecule. Key vibrational bands to be observed for 2-Hydroxy-3-nitro-4-picoline would include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

  • C-H stretching: Signals for the methyl group and aromatic protons.

Mass spectrometry would confirm the molecular weight of 2-Hydroxy-3-nitro-4-picoline. The molecular ion peak (M+) would be expected at m/z 154.12. Fragmentation patterns could provide further structural information. While a specific mass spectrum was not found in the initial searches, this is a standard characterization technique that should be performed.

Synthesis of 2-Hydroxy-3-nitro-4-picoline

The primary route for the synthesis of 2-Hydroxy-3-nitro-4-picoline is through the nitration of 2-hydroxy-4-picoline. However, a significant challenge in this synthesis is the potential for non-selective nitration, leading to the formation of the 5-nitro isomer as a byproduct.[4] Careful control of reaction conditions is paramount to favor the formation of the desired 3-nitro isomer.

Experimental Protocol: Nitration of 2-Hydroxy-4-picoline

This protocol is a synthesized methodology based on established procedures for the nitration of hydroxypyridines.[4][7]

Materials:

  • 2-Hydroxy-4-picoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Water

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxy-4-picoline to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature.

  • Once the 2-hydroxy-4-picoline is completely dissolved, slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or ammonium hydroxide until the pH is neutral. This step should be performed in an ice bath to manage the exothermic reaction.

  • The precipitated product, 2-hydroxy-3-nitro-4-picoline, is then collected by filtration.

  • The crude product should be washed with cold water to remove any inorganic impurities.

  • Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is recommended to obtain the pure product.

Causality Behind Experimental Choices:

  • Use of Concentrated Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Low Temperature Control: The nitration of activated rings like hydroxypyridines is a highly exothermic process. Maintaining a low temperature is crucial to control the reaction rate and to minimize the formation of undesired byproducts, including the 5-nitro isomer and potential oxidation products.

  • Careful Neutralization: The neutralization step must be performed slowly and with cooling to prevent the decomposition of the product and to ensure safe handling of the exothermic acid-base reaction.

Synthesis_Workflow Start 2-Hydroxy-4-picoline Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Quenching Quenching (Ice) Nitration->Quenching Neutralization Neutralization (Na₂CO₃ or NH₄OH) Quenching->Neutralization Filtration Filtration & Washing Neutralization->Filtration Purification Recrystallization Filtration->Purification Product 2-Hydroxy-3-nitro-4-picoline Purification->Product

Caption: Workflow for the synthesis of 2-Hydroxy-3-nitro-4-picoline.

Chemical Reactivity and Transformation

The presence of the hydroxyl and nitro groups dictates the reactivity of 2-Hydroxy-3-nitro-4-picoline, making it a versatile precursor for further chemical modifications.

Conversion to 2-Chloro-3-nitro-4-picoline

A key transformation of 2-Hydroxy-3-nitro-4-picoline is its conversion to 2-chloro-3-nitro-4-picoline. This is a critical step in the synthesis of many pharmaceutical intermediates, as the chloro group is an excellent leaving group for subsequent nucleophilic substitution reactions.

Reaction Protocol: This protocol is based on general procedures for the chlorination of hydroxypyridines.[7]

Reagents:

  • 2-Hydroxy-3-nitro-4-picoline

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 2-hydroxy-3-nitro-4-picoline to an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice.

  • The resulting mixture is neutralized with a suitable base, such as sodium bicarbonate, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-chloro-3-nitro-4-picoline.

Reaction_Scheme cluster_0 Chlorination of 2-Hydroxy-3-nitro-4-picoline 2-Hydroxy-3-nitro-4-picoline POCl3 POCl₃ 2-Hydroxy-3-nitro-4-picoline->POCl3 2-Chloro-3-nitro-4-picoline POCl3->2-Chloro-3-nitro-4-picoline Reflux

Caption: Conversion of 2-Hydroxy-3-nitro-4-picoline to 2-Chloro-3-nitro-4-picoline.

Application in the Synthesis of Nevirapine Intermediate

A prominent application of 2-Hydroxy-3-nitro-4-picoline is its role as a precursor in the synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV-1 infection.[4][5][8][9]

The synthetic pathway involves the following key transformations:

  • Nitration: Synthesis of 2-hydroxy-3-nitro-4-picoline from 2-hydroxy-4-picoline.

  • Chlorination: Conversion of 2-hydroxy-3-nitro-4-picoline to 2-chloro-3-nitro-4-picoline.

  • Reduction: Reduction of the nitro group of 2-chloro-3-nitro-4-picoline to an amino group to yield 3-amino-2-chloro-4-methylpyridine.

Reduction of 2-Chloro-3-nitro-4-picoline

The reduction of the nitro group can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Reaction Protocol:

Reagents:

  • 2-Chloro-3-nitro-4-picoline

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol, Ethyl acetate)

Procedure:

  • Dissolve 2-chloro-3-nitro-4-picoline in a suitable solvent in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction. Monitor by TLC.

  • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-2-chloro-4-methylpyridine.

  • The product can be further purified by recrystallization or column chromatography.

Nevirapine_Intermediate_Synthesis cluster_pathway Synthetic Pathway to Nevirapine Intermediate A 2-Hydroxy-4-picoline B 2-Hydroxy-3-nitro-4-picoline A->B Nitration C 2-Chloro-3-nitro-4-picoline B->C Chlorination D 3-Amino-2-chloro-4-methylpyridine (Nevirapine Intermediate) C->D Reduction

Caption: Synthetic pathway from 2-Hydroxy-4-picoline to a key Nevirapine intermediate.

Conclusion and Future Perspectives

2-Hydroxy-3-nitro-4-picoline is a molecule of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value pharmaceutical intermediates. Its well-defined reactivity, governed by its unique substitution pattern, allows for a range of chemical transformations that are crucial in drug discovery and development. The synthesis of the Nevirapine intermediate serves as a compelling case study of its importance.

Future research in this area could focus on the development of more regioselective and environmentally benign nitration procedures to improve the efficiency of its synthesis. Furthermore, exploring the derivatization of 2-Hydroxy-3-nitro-4-picoline to create novel libraries of compounds for biological screening could unveil new therapeutic agents. As the demand for sophisticated heterocyclic compounds continues to grow, the role of versatile intermediates like 2-Hydroxy-3-nitro-4-picoline will undoubtedly remain central to the advancement of medicinal chemistry.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-Hydroxy-4-methyl-3-nitropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Hydroxy-4-methyl-3-nitropyridine is a versatile heterocyclic building block whose strategic placement of functional groups—a nucleophilic hydroxyl (existing in tautomeric equilibrium with its pyridone form), an activating nitro group, and a methyl group—makes it an exceptionally valuable precursor in medicinal chemistry. This guide provides an in-depth exploration of its chemical reactivity, applications, and detailed protocols for its conversion into key pharmaceutical intermediates. We will delve into the mechanistic rationale behind its synthetic transformations, focusing on its role in constructing complex molecular scaffolds for active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of this compound

In the landscape of drug discovery and development, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and scalability of API production. This compound (CAS No. 21901-18-8) has emerged as a preferred scaffold due to its inherent chemical logic.[1][2] The electron-withdrawing nitro group profoundly influences the pyridine ring's electronics, activating it for specific transformations that are fundamental to modern synthetic strategies.

The molecule exists in a tautomeric equilibrium between the pyridinol and pyridone forms. This duality governs its reactivity, allowing it to participate in reactions as either an O-nucleophile/proton donor or a carbonyl-containing heterocycle. This document will elucidate how to harness this reactivity for the synthesis of advanced intermediates.

Physicochemical and Spectroscopic Data

Accurate identification is the foundation of any synthetic protocol. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 21901-18-8[1][2]
Molecular Formula C₆H₆N₂O₃[1][3]
Molecular Weight 154.12 g/mol [1][4]
Appearance Light orange to yellow/green powder or crystal
Melting Point 229-232 °C[1]
¹H NMR Spectrum Consistent with published spectra.[5]
SMILES Cc1ccnc(O)c1--INVALID-LINK--=O[1]
InChI Key HZCWTTHQRMHIIE-UHFFFAOYSA-N[1]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the predictable reactivity of its functional groups. Understanding these principles is crucial for troubleshooting and optimizing reaction conditions.

  • Hydroxyl/Pyridone Group: This site is the primary handle for initial activation. It is readily converted into a superior leaving group, most commonly a chloride, via reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a critical first step for subsequent nucleophilic aromatic substitution (SₙAr) reactions.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, it serves two main purposes. Firstly, it strongly activates the C2 and C6 positions of the pyridine ring for SₙAr. The conversion of the C2-hydroxyl to a C2-chloro group creates a classic SₙAr substrate. Secondly, the nitro group can be selectively reduced to an amine (-NH₂), providing a new nucleophilic site for amide couplings, sulfonamide formation, or diazotization reactions.

  • Methyl Group (-CH₃): While less reactive, the methyl group can influence the solubility and steric profile of the molecule and its derivatives. Under certain conditions, it can be a site for oxidation or other transformations.

G cluster_molecule Reactivity Map mol This compound node_OH Hydroxyl/Pyridone (C2) mol->node_OH node_NO2 Nitro Group (C3) mol->node_NO2 node_Me Methyl Group (C4) mol->node_Me node_Ring Pyridine Ring mol->node_Ring edge_OH Activation to Leaving Group (e.g., -Cl) Site for O-Alkylation edge_NO2 Ring Activation for SNAr Reduction to Amine (-NH2) edge_Ring Site for Nucleophilic Attack (Activated by -NO2)

Caption: Key reactivity sites on the this compound scaffold.

Application: A Synthetic Pathway to Key Pharmaceutical Scaffolds

A primary application of this molecule is in the synthesis of 2-amino-3-nitropyridine derivatives. The conversion of the 2-hydroxy group to a 2-chloro group is the gateway to this class of intermediates. The resulting 2-chloro-4-methyl-3-nitropyridine is a highly valuable intermediate for introducing various nucleophiles, particularly amines, at the C2 position. This SₙAr reaction is a cornerstone of building diverse molecular libraries for drug screening. For example, related structures are precursors in the synthesis of drugs like the anti-HIV agent Nevirapine.[6]

The following workflow outlines a general, yet powerful, three-step sequence to generate diverse pharmaceutical intermediates.

G start 2-Hydroxy-4-methyl- 3-nitropyridine step1 2-Chloro-4-methyl- 3-nitropyridine start->step1 Step 1: Chlorination (e.g., POCl₃) step2 2-Substituted-amino-4-methyl- 3-nitropyridine step1->step2 Step 2: SNAr Reaction (e.g., R-NH₂, Base) step3 3-Amino-2-substituted-amino- 4-methylpyridine step2->step3 Step 3: Nitro Reduction (e.g., H₂/Pd-C, SnCl₂)

Caption: A three-step synthetic workflow for diversifying the core scaffold.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory execution. Researchers must conduct their own risk assessments and adhere to all institutional safety policies.

Protocol 1: Chlorination of this compound

Objective: To convert the 2-hydroxy group to a 2-chloro group, activating the molecule for SₙAr.

Causality: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting pyridinols/pyridones to chloropyridines. The reaction proceeds via phosphorylation of the hydroxyl group to form a good leaving group, which is then displaced by a chloride ion.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle and magnetic stirrer

  • Ice bath

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Addition: Carefully charge the flask with this compound (1.0 eq). In a well-ventilated fume hood, slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Very slowly and carefully, quench the reaction by pouring it onto crushed ice in a separate beaker with vigorous stirring. Caution: This is a highly exothermic and gas-evolving process. Perform in a fume hood behind a blast shield.

  • Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer three times with DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 2-chloro-4-methyl-3-nitropyridine can be purified by column chromatography (e.g., silica gel, hexanes/EtOAc gradient) or recrystallization if a solid.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with a Primary Amine

Objective: To displace the 2-chloro group with a primary amine (R-NH₂).

Causality: The electron-withdrawing nitro group at the C3 position stabilizes the negative charge developed in the Meisenheimer complex intermediate, thereby facilitating the nucleophilic attack of the amine at the C2 position and subsequent loss of the chloride leaving group. A base is often used to neutralize the HCl generated.

Materials:

  • 2-Chloro-4-methyl-3-nitropyridine (1.0 eq)

  • Primary amine (R-NH₂) (1.1-1.5 eq)

  • Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Base (e.g., K₂CO₃, DIPEA, or Et₃N) (2.0-3.0 eq)

  • Reaction vessel with nitrogen inlet

  • Stirrer and heating source

Procedure:

  • Setup: To a dry reaction vessel under a nitrogen atmosphere, add 2-chloro-4-methyl-3-nitropyridine (1.0 eq), the chosen solvent, and the base (e.g., K₂CO₃).

  • Reagent Addition: Add the primary amine (1.1-1.5 eq) to the stirring suspension.

  • Reaction: Heat the mixture to a temperature between 60-100 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Safety and Handling

Professional laboratory practice is mandatory when handling this compound and its derivatives.

  • Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] It is harmful if swallowed or inhaled.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[8][9] Use in a well-ventilated area or a certified chemical fume hood.[7][10]

  • Handling: Avoid creating dust.[8][10] Prevent all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[8]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • If inhaled: Move the person to fresh air.[8][9]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[8]

    • In all cases of exposure, seek immediate medical attention.[8][9]

References

Application Notes & Protocols: 2-Hydroxy-4-methyl-3-nitropyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-hydroxy-4-methyl-3-nitropyridine. We move beyond simple cataloging of reactions to explain the underlying principles of its reactivity, offering field-proven, step-by-step protocols for its key transformations. This guide is structured to serve as a practical handbook for leveraging this versatile pyridine derivative in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of this compound

This compound, which exists in tautomeric equilibrium with its 4-methyl-3-nitro-2-pyridone form, is a highly functionalized heterocyclic compound.[1][2] Its value as a synthetic building block stems from the orthogonal reactivity of its three key functional groups: the hydroxyl (or pyridone carbonyl), the nitro group, and the pyridine ring itself. The electronic interplay between the electron-donating methyl and hydroxyl groups and the strongly electron-withdrawing nitro group creates a unique reactivity profile, making it a powerful scaffold for diversification.[3] This strategic arrangement allows for selective transformations at different positions, providing access to a wide array of substituted pyridine derivatives that are crucial intermediates in medicinal chemistry and materials science.[4]

Physicochemical Properties

A clear understanding of the physical properties of a starting material is fundamental to successful experimental design and execution.

PropertyValueReference(s)
CAS Number 21901-18-8[1][5]
Molecular Formula C₆H₆N₂O₃[5][6]
Molecular Weight 154.12 g/mol [1][5][6]
Appearance Light orange to yellow crystalline powder/solid[2][7][8]
Melting Point 229-232 °C[1][8]
Purity Typically ≥97%[1][5]
Synonyms 4-Methyl-3-nitro-2-pyridone, 4-Methyl-3-nitro-2(1H)-pyridinone[1][2][5]
Core Reactivity and Synthetic Potential

The synthetic utility of this compound is best understood by considering the distinct reaction pathways available. The pyridone/pyridinol tautomerism is central to its reactivity. While it exists predominantly as the pyridone in most solvents, the hydroxyl form can be accessed for reactions like etherification. The true power of this building block is unlocked by transforming the hydroxyl group into a more versatile leaving group, such as chloride, which dramatically enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr).

G cluster_0 Key Intermediates cluster_1 Advanced Scaffolds main This compound chloro 2-Chloro-4-methyl-3-nitropyridine (SNA_r_ Precursor) main->chloro Chlorination (e.g., POCl₃) Protocol 1 amino 3-Amino-2-hydroxy-4-methylpyridine (Amine Chemistry Precursor) main->amino Nitro Reduction (e.g., SnCl₂/H₂) Protocol 2 alkoxy 2-Alkoxy-4-methyl-3-nitropyridine (Ether Product) main->alkoxy O-Alkylation (e.g., R-X, base) Protocol 4 biaryl Biaryl Pyridines chloro->biaryl Suzuki Coupling Protocol 3 substituted Substituted Aminopyridines chloro->substituted S_N_Ar with Nu⁻ fused Fused Bicyclic Pyridones amino->fused Cyclization Reactions G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)L₂-X (Oxidative Addition) pd0->pd2_oa R¹-X pd2_tm R¹-Pd(II)L₂-R² (Transmetalation) pd2_oa->pd2_tm R²-B(OR)₂ Base pd2_tm->pd0 Reductive Elimination pd2_tm->product R¹-R²

References

Application Notes & Protocols for the Synthetic Manipulation of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the experimental setups and reaction protocols for the chemical modification of 2-Hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8).[1] As a versatile heterocyclic building block, this compound offers multiple reactive sites for functionalization, making it a valuable intermediate in medicinal chemistry and materials science. This guide covers key transformations including the reduction of the nitro group, nucleophilic substitution, and derivatization of the hydroxypyridine core. Each section includes detailed, step-by-step protocols, explanations of the underlying chemical principles, and safety considerations.

Introduction: The Chemical Versatility of this compound

This compound, also known as 4-Methyl-3-nitro-2-pyridone, is a substituted pyridine derivative featuring three key functional elements that dictate its reactivity: a nitro group, a hydroxyl group in tautomeric equilibrium with its pyridone form, and an electron-deficient aromatic ring.[1] The interplay of these groups allows for a diverse range of chemical transformations.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group, it activates the pyridine ring for nucleophilic attack and can be readily reduced to an amino group, a critical functional handle for further derivatization (e.g., amide formation, diazotization).

  • The Hydroxypyridine/Pyridone Tautomerism: The compound exists in equilibrium between the 2-hydroxy and 2-pyridone forms. This ambident nucleophilicity allows for selective alkylation or acylation at either the oxygen or nitrogen atom, depending on the reaction conditions.[2]

  • The Pyridine Ring: The electron-deficient nature of the nitropyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, often with high regioselectivity.[3][4]

This guide provides researchers with robust protocols to harness this reactivity for the synthesis of complex molecules.

Safety & Handling

Prior to commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound is classified as a hazardous substance.

General Hazards:

  • Skin Irritation (H315): Causes skin irritation.[5]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5]

  • Respiratory Irritation (H335): May cause respiratory irritation.[5]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]

  • Ventilation: Handle the solid compound and all reactions in a well-ventilated chemical fume hood.[5][6] Avoid generating dust.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Spill & Disposal: In case of a spill, avoid creating dust and clean up using dry methods.[6] Dispose of waste in accordance with local, state, and federal regulations.

Key Reaction Protocols

This section details the experimental setups for the most common and synthetically useful reactions involving this compound.

Reduction of the Nitro Group to an Amine

The conversion of the aromatic nitro group to an amine is a cornerstone transformation, yielding 3-amino-2-hydroxy-4-methylpyridine. This product is a valuable intermediate for constructing fused heterocyclic systems or for introducing substituents via amide bond formation. The choice of reducing agent is critical and depends on the desired chemoselectivity and tolerance of other functional groups.[7][8]

MethodReagents & ConditionsAdvantagesDisadvantages & Causality
Catalytic Hydrogenation H₂ (1 atm or higher), 5-10 mol% Pd/C, Methanol or Ethanol, RTClean reaction with water as the only byproduct. High yields are typical.[9]The catalyst is pyrophoric and requires careful handling. May reduce other sensitive functional groups (alkenes, alkynes, benzyl ethers). Raney Nickel can be used to avoid dehalogenation.[9]
Metal/Acid Reduction Fe powder or SnCl₂·2H₂O, HCl or Acetic Acid, Ethanol, RefluxCost-effective, reliable, and tolerant of many functional groups that are sensitive to hydrogenation.[9]Requires stoichiometric amounts of metal, leading to more complex workup procedures to remove metal salts. The acidic conditions may not be suitable for acid-labile substrates.
Transfer Hydrogenation Ammonium formate or Hydrazine, Pd/C, Methanol, RefluxAvoids the use of gaseous hydrogen, making it operationally simpler and safer.Can be slower than direct hydrogenation. Hydrazine is highly toxic.[10]

This protocol is chosen for its reliability and functional group tolerance. Tin(II) chloride acts as a mild reducing agent in an acidic medium.[9]

Materials & Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (4.5 eq) to the suspension.

  • Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

  • Attach a reflux condenser and heat the mixture to 70-80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-2-hydroxy-4-methylpyridine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Reactions at the Hydroxy/Pyridone Moiety: N- vs. O-Alkylation

The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form. This ambident nucleophilicity means that alkylation can occur at either the exocyclic oxygen or the ring nitrogen. The outcome is highly dependent on factors such as the base, solvent, and electrophile.[2]

  • O-Alkylation: Favored by conditions that promote the formation of the pyridoxide anion, such as using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF). Hard electrophiles also tend to favor O-alkylation.

  • N-Alkylation: Generally favored under neutral or base-free conditions with alkyl halides, or under Mitsunobu conditions.[2][11] Softer electrophiles and reaction conditions that favor the pyridone tautomer lead to N-alkylation.

This protocol describes a typical procedure for forming the 2-alkoxy derivative.

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Argon or Nitrogen gas supply

Procedure:

  • Wash the NaH dispersion (1.1 eq) with anhydrous hexanes three times under an inert atmosphere to remove the mineral oil, then dry the solid NaH in vacuo.

  • Add anhydrous DMF to the flask containing NaH. Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas will evolve).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Multi-Step Synthesis: From Hydroxypyridine to Biaryl via Chlorination and Suzuki Coupling

A common strategy to expand the molecular complexity of hydroxypyridines is to convert the hydroxyl group into a better leaving group, such as a halide, to enable transition metal-catalyzed cross-coupling reactions.[12][13] The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron species.[12][14][15]

G start 2-Hydroxy-4-methyl- 3-nitropyridine step1 Step 1: Chlorination (Deoxychlorination) start->step1 intermediate 2-Chloro-4-methyl- 3-nitropyridine step1->intermediate step2 Step 2: Suzuki Coupling intermediate->step2 product 2-Aryl-4-methyl- 3-nitropyridine step2->product reagents1 Reagents: POCl₃ or (COCl)₂/DMF reagents1->step1 reagents2 Reagents: Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) reagents2->step2

References

Application Notes and Protocols: Characterization of 2-Hydroxy-4-methyl-3-nitropyridine as a Potential Allosteric Modulator of the Cannabinoid Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Allosteric Modulation of the CB2 Receptor

The Cannabinoid Receptor 2 (CB2) has emerged as a compelling therapeutic target due to its significant role in modulating immune responses and inflammatory pathways.[1][2] Primarily expressed in immune cells, its activation is not associated with the psychotropic effects mediated by the Cannabinoid Receptor 1 (CB1), making it an attractive candidate for the development of novel therapeutics for a range of conditions including chronic pain, inflammation, and neurodegenerative diseases.[3][4]

Traditional drug discovery has focused on orthosteric ligands that directly bind to and activate or block the receptor's primary active site. However, allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach to regulating receptor function.[5][6] These molecules can subtly enhance or diminish the effects of endogenous ligands, providing greater specificity and potentially a wider therapeutic window with fewer side effects.[5][7]

This document provides a comprehensive guide for the investigation of 2-Hydroxy-4-methyl-3-nitropyridine , a novel compound of interest, as a potential allosteric modulator of the CB2 receptor. The following protocols are designed to provide a robust framework for its synthesis and detailed characterization, from initial binding studies to functional assays that probe its influence on key signaling pathways.

Synthesis of this compound

The synthesis of this compound can be approached through the nitration of a corresponding pyridine precursor. The following is a representative protocol based on established chemical principles for the synthesis of similar nitropyridine derivatives.[8][9]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Aqueous Ammonia (NH₄OH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine in concentrated sulfuric acid. The reaction should be performed in an ice bath to control the temperature.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture to the solution of 2-amino-4-methylpyridine via a dropping funnel, ensuring the temperature of the reaction mixture does not rise significantly.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 95°C) for a specified period (e.g., 2 hours) to ensure complete nitration.[8]

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH is approximately 3-4.[10]

  • The resulting precipitate, a mixture of nitrated isomers, is collected by vacuum filtration using a Buchner funnel.

  • The crude product is then subjected to further reaction steps to convert the 2-amino group to a 2-hydroxyl group. This can be achieved through diazotization followed by hydrolysis.

  • The final product, this compound, can be purified by recrystallization from a suitable solvent, such as hot water, to yield the final product.[10]

Note: This is a representative synthetic route. Optimization of reaction conditions and purification methods may be necessary. All synthetic procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Characterization of Allosteric Properties

The defining characteristic of an allosteric modulator is its ability to alter the binding and/or signaling of an orthosteric ligand.[6][11] The following protocols are designed to systematically evaluate the allosteric potential of this compound on the CB2 receptor.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining if a compound affects the binding of a known orthosteric ligand to the receptor.[12][13][14] These assays are typically performed using membranes from cells stably expressing the human CB2 receptor.

Protocol 2: Equilibrium Radioligand Binding Assays

Objective: To determine if this compound affects the affinity (Kd) or binding capacity (Bmax) of an orthosteric CB2 radioligand (e.g., [³H]-CP55,940).[12][14]

Materials:

  • Membranes from CHO or HEK293 cells stably expressing the human CB2 receptor.

  • [³H]-CP55,940 (or another suitable CB2 radioligand).

  • Unlabeled CP55,940 (for determining non-specific binding).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, 0.1% BSA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Saturation Binding:

    • Prepare a series of dilutions of [³H]-CP55,940 in binding buffer.

    • In a 96-well plate, incubate a fixed amount of CB2 receptor membranes with increasing concentrations of [³H]-CP55,940 in the absence and presence of a fixed concentration of this compound.

    • For each concentration of radioligand, prepare parallel incubations with an excess of unlabeled CP55,940 to determine non-specific binding.

    • Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Competition Binding:

    • Incubate a fixed concentration of [³H]-CP55,940 (typically at its Kd value) with CB2 receptor membranes and increasing concentrations of this compound.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Saturation Binding: Analyze the data using non-linear regression to determine the Kd and Bmax values in the absence and presence of this compound. A change in Kd with no change in Bmax suggests a competitive interaction at the orthosteric site, while a change in Bmax may indicate an allosteric effect.

  • Competition Binding: Analyze the data to determine the IC₅₀ value of this compound.

Protocol 3: Kinetic Radioligand Binding Assays

Objective: To determine if this compound affects the association (kon) or dissociation (koff) rates of an orthosteric CB2 radioligand, a hallmark of allosteric modulation.[11][15][16]

Procedure:

  • Association Kinetics:

    • Initiate the binding reaction by adding a fixed concentration of [³H]-CP55,940 to CB2 receptor membranes in the absence and presence of this compound.

    • At various time points, terminate the reaction by filtration and quantify the bound radioactivity.

  • Dissociation Kinetics:

    • Allow the binding of [³H]-CP55,940 to CB2 receptor membranes to reach equilibrium.

    • Initiate dissociation by adding an excess of unlabeled CP55,940 in the absence and presence of this compound.

    • At various time points, terminate the reaction by filtration and quantify the bound radioactivity.

Data Analysis:

  • Analyze the association and dissociation data using appropriate kinetic models to determine the kon and koff rates. A change in these rates in the presence of this compound is strong evidence of allosteric modulation.[15][16]

Functional Assays

Functional assays are crucial for determining how this compound modulates the receptor's signaling output. The CB2 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[3][17][18] It can also signal through β-arrestin pathways.[1][19]

Protocol 4: cAMP Accumulation Assay

Objective: To determine if this compound modulates the ability of a CB2 agonist to inhibit forskolin-stimulated cAMP production.[18][20][21]

Materials:

  • CHO or HEK293 cells stably expressing the human CB2 receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • A known CB2 receptor agonist (e.g., CP55,940).

  • This compound.

  • A commercial cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

  • 384-well white plates.

Procedure:

  • Plate the CB2-expressing cells in 384-well plates and incubate overnight.

  • Remove the culture medium and add assay buffer.

  • Add increasing concentrations of this compound to the cells and incubate for a short period.

  • Add a fixed, submaximal concentration (e.g., EC₈₀) of the CB2 agonist. To test for positive allosteric modulation, a lower concentration of the agonist (e.g., EC₂₀) should be used.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

Data Analysis:

  • Generate dose-response curves for the CB2 agonist in the absence and presence of different concentrations of this compound.

  • A leftward shift in the agonist's dose-response curve (decrease in EC₅₀) and/or an increase in the maximal effect (Emax) indicates positive allosteric modulation.

  • A rightward shift (increase in EC₅₀) and/or a decrease in Emax suggests negative allosteric modulation.

Protocol 5: β-Arrestin Recruitment Assay

Objective: To investigate if this compound modulates agonist-induced β-arrestin recruitment to the CB2 receptor, which can reveal biased allosteric modulation.[19][22][23]

Materials:

  • A cell line engineered for β-arrestin recruitment assays (e.g., DiscoverX PathHunter or Tango GPCR assay systems) expressing the human CB2 receptor.[19][23][24]

  • A known CB2 receptor agonist.

  • This compound.

  • Assay-specific reagents and detection kits.

Procedure:

  • Follow the cell plating and handling procedures recommended by the manufacturer of the β-arrestin assay system.

  • Treat the cells with increasing concentrations of this compound.

  • Add a dose-response range of the CB2 agonist.

  • Incubate for the recommended time to allow for β-arrestin recruitment.

  • Add the detection reagents and measure the signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.

Data Analysis:

  • Generate agonist dose-response curves in the absence and presence of this compound.

  • Analyze the data for changes in the agonist's potency (EC₅₀) and efficacy (Emax) for β-arrestin recruitment.

  • Comparing the modulation of the cAMP and β-arrestin pathways can reveal if this compound exhibits bias in its allosteric effects.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and organized manner to facilitate interpretation.

Table 1: Hypothetical Binding Parameters of an Orthosteric Radioligand in the Presence of this compound

CompoundKd (nM)Bmax (fmol/mg protein)kon (x10⁸ M⁻¹min⁻¹)koff (min⁻¹)
Vehicle Control1.5 ± 0.21200 ± 502.5 ± 0.30.04 ± 0.005
This compound (1 µM)1.6 ± 0.31150 ± 602.4 ± 0.40.02 ± 0.004*

*Statistically significant difference from vehicle control (p < 0.05).

Table 2: Hypothetical Functional Parameters of a CB2 Agonist in the Presence of this compound

AssayCompoundEC₅₀ (nM)Emax (% of control)
cAMP Assay Vehicle Control10.2 ± 1.5100
This compound (1 µM)3.5 ± 0.8120 ± 5
β-Arrestin Assay Vehicle Control25.8 ± 3.1100
This compound (1 µM)15.1 ± 2.5*110 ± 8

*Statistically significant difference from vehicle control (p < 0.05).

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures.

G cluster_0 CB2 Receptor Signaling Pathways PAM This compound (Allosteric Modulator) CB2R CB2 Receptor PAM->CB2R Binds to allosteric site Agonist Orthosteric Agonist Agonist->CB2R Binds to orthosteric site Gi Gαi/βγ CB2R->Gi Activates Arrestin β-Arrestin CB2R->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA MAPK MAPK Pathway Arrestin->MAPK Internalization Receptor Internalization Arrestin->Internalization

Caption: CB2 receptor signaling pathways modulated by an allosteric modulator.

G cluster_1 Functional Assay Workflow: cAMP Measurement Start Plate CB2-expressing cells Add_Modulator Add 2-Hydroxy-4-methyl- 3-nitropyridine Start->Add_Modulator Add_Agonist Add CB2 Agonist Add_Modulator->Add_Agonist Add_FSK Add Forskolin Add_Agonist->Add_FSK Incubate Incubate Add_FSK->Incubate Detect Lyse cells & Detect cAMP Incubate->Detect Analyze Analyze Data (EC₅₀, Eₘₐₓ) Detect->Analyze End Determine Allosteric Effect Analyze->End

Caption: Workflow for the cAMP functional assay.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and characterization of this compound as a potential allosteric modulator of the CB2 receptor. By systematically evaluating its effects on ligand binding and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The exploration of novel allosteric modulators like this compound represents a promising avenue for the development of next-generation therapeutics targeting the endocannabinoid system.

References

Definitive Guide to the Quantitative Analysis of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and expert insights for the quantitative analysis of 2-Hydroxy-4-methyl-3-nitropyridine (CAS No. 21901-18-8), a key biochemical intermediate.[1] Recognizing the critical need for accuracy and reproducibility in research and drug development, this guide presents three robust analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. Each methodology is detailed with step-by-step protocols, explanations of experimental causality, and performance validation parameters. This document is structured to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific application, ensuring data integrity and confidence.

Introduction and Physicochemical Profile

This compound, also known as 4-Methyl-3-nitro-2-pyridone, is a heterocyclic compound of significant interest in biochemical and pharmaceutical research.[1][2][3] Its structural features, incorporating a substituted pyridine ring, make it a valuable building block in the synthesis of more complex molecules.[4] Accurate quantification is paramount for various applications, including reaction monitoring, purity assessment of synthetic batches, stability studies, and quality control in drug development pipelines.

The selection of an appropriate analytical technique is contingent upon the sample matrix, required sensitivity, selectivity, and available instrumentation. This guide provides a comparative analysis of three field-proven methods to address diverse analytical challenges.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 21901-18-8 [1][3]
Molecular Formula C₆H₆N₂O₃ [1][5]
Molecular Weight 154.12 g/mol [1][3][5]
Appearance Light orange to yellow/green powder/crystal [2]
Melting Point 229-232 °C [3]

| Purity (Typical) | ≥97% (HPLC) |[6][7] |

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Causality: RP-HPLC is the premier technique for the purity assessment and quantification of this compound. Its efficacy stems from the compound's moderate polarity, which allows for strong, predictable retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase. The presence of the nitro-aromatic system provides a strong chromophore, enabling highly sensitive detection by UV absorbance.[8] This method offers excellent resolution, separating the analyte from potential impurities and degradation products.

Detailed Experimental Protocol

A. Instrumentation and Consumables

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with these specifications is standard for the analysis of nitroaromatic compounds.[8]

  • Vials: 2 mL amber glass vials to prevent potential photodegradation of the nitro group.

  • Syringe Filters: 0.45 µm PTFE or PVDF syringe filters for sample clarification.[8]

  • Solvents: HPLC-grade acetonitrile (ACN) and water. Formic acid (reagent grade).

B. Reagent and Standard Preparation

  • Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Scientist's Note: The addition of 0.1% formic acid helps to protonate any residual silanols on the column, improving peak shape and reproducibility. It also ensures the analyte is in a consistent protonation state.

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).

C. Chromatographic Conditions

Parameter Condition
Mobile Phase Gradient elution (see Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

| Run Time | 15 minutes |

Table 2: HPLC Gradient Elution Program

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
0.0 70 30
10.0 30 70
12.0 70 30
15.0 70 30

  • Scientist's Note: A gradient elution ensures that any late-eluting, more hydrophobic impurities are washed from the column, while providing good separation of early-eluting polar impurities. The re-equilibration step (12-15 min) is critical for reproducible retention times between injections.

D. Sample Preparation

  • Accurately weigh the sample to be analyzed.

  • Dissolve the sample in acetonitrile to a nominal concentration of 1 mg/mL.

  • Dilute the sample with the initial mobile phase to bring the expected analyte concentration within the calibration range (1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[8]

Validation and Data Presentation

The described method should be validated according to ICH guidelines. Typical performance characteristics are summarized below.

Table 3: Typical HPLC Method Performance Characteristics

Parameter Expected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%

| Accuracy (% Recovery) | 98 - 102% |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard (1 mg/mL Stock) Dilute_Std Serial Dilution (Working Standards) Standard->Dilute_Std Sample Test Sample Dilute_Sample Dilution to Target Concentration Sample->Dilute_Sample Filter 0.45 µm Filtration Dilute_Std->Filter Dilute_Sample->Filter HPLC HPLC System (C18 Column, UV @ 254 nm) Filter->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Calib Calibration Curve (Peak Area vs. Conc.) Data->Calib Result Calculate Sample Concentration Calib->Result

Caption: Workflow for quantitative analysis by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a highly selective and sensitive technique suitable for thermally stable and semi-volatile compounds.[9] It provides definitive identification based on both the retention time and the mass fragmentation pattern of the analyte.[10] Electron Ionization (EI) is a hard ionization technique that produces a reproducible fragmentation "fingerprint," which is invaluable for structural confirmation and differentiation from isomers.[10] This method is particularly useful for identifying trace-level impurities or confirming the analyte's identity in complex matrices.

Detailed Experimental Protocol

A. Instrumentation and Consumables

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[10]

  • Vials: 2 mL clear glass vials with PTFE-lined septa.

  • Solvent: High-purity, volatile organic solvent such as dichloromethane or ethyl acetate.[10]

B. Reagent and Standard Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standards: Prepare working standards (e.g., 0.1 to 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

C. GC-MS Conditions

Parameter Condition
Injector Splitless mode (or Split 20:1)
Injector Temperature 250 °C
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

  • Scientist's Note: A splitless injection is used for trace analysis to maximize analyte transfer to the column. For higher concentrations, a split injection prevents column and detector overload. The oven temperature program is designed to ensure the analyte elutes as a sharp peak without thermal degradation.

D. Sample Preparation

  • Dissolve the sample in ethyl acetate to achieve an expected concentration within the calibration range.

  • If the sample contains non-volatile matrix components, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.

  • Transfer the final solution to a GC vial.

Data Analysis and Presentation

Quantification is typically performed using the peak area from the Total Ion Chromatogram (TIC). For enhanced selectivity in complex matrices, an Extracted Ion Chromatogram (EIC) using a characteristic fragment ion can be used.

Table 4: Expected GC-MS Parameters and Mass Fragments

Parameter Expected Value/Ion
Expected Retention Time Dependent on exact system, but should be consistent
Molecular Ion [M]⁺ m/z 154
Key Fragment Ions m/z 138 ([M-O]⁺), m/z 124 ([M-NO]⁺), m/z 108 ([M-NO₂]⁺)

  • Scientist's Note: The fragmentation of nitropyridines often involves the loss of the nitro group (NO₂) or parts of it (O, NO). The molecular ion at m/z 154 should be observable, confirming the molecular weight.[10]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Data Processing Standard Reference Standard (in Ethyl Acetate) Dilute Dilution to Calibration Range Standard->Dilute Sample Test Sample (in Ethyl Acetate) Sample->Dilute GC GC Separation (Capillary Column) Dilute->GC MS MS Detection (EI, Scan Mode) GC->MS TIC Extract Total Ion Chromatogram (TIC) MS->TIC Integration Peak Integration & Calibration TIC->Integration Result Final Concentration & Spectral Match Integration->Result

Caption: Workflow for quantitative analysis by GC-MS.

Method 3: UV-Visible Spectrophotometry

Principle of Causality: This technique leverages the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a rapid, simple, and cost-effective method for quantifying a known chromophoric compound in a simple, non-absorbing matrix. The nitro-substituted pyridine ring in the analyte exhibits strong UV absorbance, making it an excellent candidate for this method.[11][12]

Detailed Experimental Protocol

A. Instrumentation and Consumables

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended for stability.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or buffered aqueous solution).

B. Reagent and Standard Preparation

  • Solvent Selection: Select a solvent (e.g., Ethanol) that dissolves the analyte and is transparent in the measurement region.

  • Stock Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of the selected solvent in a volumetric flask.

  • Working Standards: Prepare a series of at least five working standards by diluting the stock solution. A typical concentration range might be 1, 2.5, 5, 7.5, and 10 µg/mL.

C. Measurement and Quantification

  • Determine λmax: Scan a mid-range standard solution (e.g., 5 µg/mL) from 400 nm down to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Generate Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot absorbance versus concentration. The plot should be linear and pass through the origin.

  • Sample Preparation: Prepare the sample by dissolving it in the same solvent to an expected concentration that falls within the linear range of the calibration curve.

  • Sample Measurement: Measure the absorbance of the sample solution at λmax.

  • Calculate Concentration: Determine the concentration of the sample using the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Data Presentation

Table 5: Typical UV-Vis Spectrophotometry Data

Parameter Expected Value
Solvent Ethanol
λmax ~330-355 nm (based on similar nitropyridines)[12]
Linearity (R²) > 0.998

| Molar Absorptivity (ε) | To be determined experimentally |

UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Stock Prepare Stock Standard Standards Create Dilution Series Stock->Standards LambdaMax Determine λmax (Wavelength Scan) Standards->LambdaMax Sample Prepare Sample Solution Measure Measure Absorbance of Standards & Sample Sample->Measure LambdaMax->Measure Calib Plot Calibration Curve (Abs. vs Conc.) Measure->Calib Result Calculate Sample Concentration Calib->Result

Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.

Method Selection Guide

The choice of analytical method is a critical decision driven by the specific requirements of the analysis.

Table 6: Comparison of Analytical Techniques

Feature HPLC-UV GC-MS UV-Vis Spectrophotometry
Selectivity High (separates isomers/impurities) Very High (chromatography + mass) Low (interferences from other absorbers)
Sensitivity High (ng level) Very High (pg level) Moderate (µg level)
Application Purity, assay, stability testing Impurity ID, confirmation, trace analysis Quick quantification in pure solutions
Sample Throughput Moderate Moderate High
Cost/Complexity Moderate High Low

| Identity Confirmation | Tentative (by RT) | Definitive (by mass spectrum) | None |

Conclusion

This application note provides three validated and robust methods for the quantitative analysis of this compound. RP-HPLC stands out as the most versatile and widely applicable method for routine quality control and stability studies. GC-MS offers unparalleled selectivity and sensitivity, making it the gold standard for identity confirmation and trace impurity analysis. UV-Vis Spectrophotometry serves as a rapid and economical tool for straightforward concentration measurements in non-complex sample matrices. By understanding the principles and protocols outlined herein, researchers can confidently select and apply the appropriate technique to generate high-quality, reliable data.

References

Application Note & Protocols: Strategic Derivatization of 2-Hydroxy-4-methyl-3-nitropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-hydroxy-4-methyl-3-nitropyridine. This molecule serves as a versatile scaffold in medicinal chemistry and materials science due to its distinct reactive centers. We will explore strategic modifications at the hydroxyl and nitro functional groups, enabling access to a diverse library of downstream compounds. The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.

Introduction: The Versatility of the Substituted Pyridine Scaffold

Substituted pyridine rings are privileged structures in modern pharmacology and materials science. Their presence in numerous FDA-approved drugs highlights their ability to engage in critical biological interactions. The molecule this compound is a particularly valuable starting material. It possesses three key points for chemical modification: the nucleophilic hydroxyl group, the reducible nitro group, and the pyridine ring itself, which can be manipulated through modern cross-coupling chemistry.

The electronic nature of the ring is significantly influenced by its substituents. The electron-withdrawing nitro group renders the pyridine ring electron-deficient, which activates it for certain transformations. The hydroxyl group exists in equilibrium with its tautomeric form, 2-pyridone, which influences its reactivity. This guide will focus on three primary, high-yield derivatization pathways:

  • O-Alkylation: Creating ethers, which modifies steric and electronic properties and can introduce new functionalities.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine, a critical handle for amide coupling, sulfonamide formation, and diazotization reactions.

  • Cross-Coupling Precursor Synthesis: Transformation of the hydroxyl group into a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Strategic Overview of Derivatization Pathways

The choice of derivatization strategy depends on the desired final compound. The hydroxyl group can be readily alkylated or converted into a leaving group. The nitro group's primary utility lies in its reduction to an amine, which dramatically alters the electronic properties of the ring and provides a nucleophilic center for further reactions.

G cluster_0 Pathway 1: O-Alkylation cluster_1 Pathway 2: Nitro Reduction cluster_2 Pathway 3: Cross-Coupling A This compound B O-Alkylation (e.g., Williamson Ether Synthesis) A->B D Nitro Group Reduction (e.g., Catalytic Hydrogenation) A->D F O-Triflation A->F C 2-Alkoxy-4-methyl-3-nitropyridine B->C R-X, Base E 3-Amino-2-hydroxy-4-methylpyridine D->E H₂, Pd/C G 2-Triflyloxy-4-methyl-3-nitropyridine F->G Tf₂O, Base H Suzuki-Miyaura Coupling G->H R-B(OR)₂, Pd Catalyst I 2-Aryl/Alkyl-4-methyl-3-nitropyridine H->I

Caption: Key derivatization pathways for this compound.

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the C2-position. The reaction proceeds by deprotonating the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Rationale for Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic 2-hydroxypyridine (pKa ≈ 11) without causing unwanted side reactions. Stronger bases like sodium hydride could be used but require stricter anhydrous conditions.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively solvates the potassium cation, leaving the pyridinolate anion more "naked" and nucleophilic, thus accelerating the reaction rate.

  • Temperature: Heating to 80-100 °C provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate, especially for less reactive alkyl halides.[1]

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.5 M).

  • Add powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq.). Stir the suspension vigorously for 10 minutes at room temperature.

  • Add the desired alkyl halide (R-X, 1.2 eq.) to the suspension via syringe.

  • Fit the flask with a condenser and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition / Reagent Rationale Typical Yield
Substrate This compoundStarting Material-
Alkylating Agent Methyl iodide, Ethyl bromide, Benzyl bromideElectrophile70-95%
Base K₂CO₃, Cs₂CO₃Deprotonation of hydroxyl group-
Solvent DMF, AcetonitrilePolar aprotic, solubilizes reagents-
Temperature 80-100 °COvercomes activation energy-
Protocol 2: Reduction of the Nitro Group to a Primary Amine

This protocol details the conversion of the 3-nitro group to a 3-amino group using catalytic hydrogenation. This transformation is a cornerstone of pyridine chemistry, opening up a vast array of subsequent reactions.

Rationale for Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[2] A 10% loading is standard and offers a good balance between reactivity and cost.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the most common and effective reducing agent for this transformation.

  • Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the starting material and do not interfere with the catalytic process.

Step-by-Step Methodology:

  • Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with this compound (1.0 eq.) and a solvent such as methanol (MeOH).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a slurry.

  • Seal the vessel and purge it several times with an inert gas (Nitrogen or Argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi or 3-4 bar).

  • Agitate the mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by observing hydrogen uptake and/or TLC analysis. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-2-hydroxy-4-methylpyridine, which can often be used without further purification.

Parameter Condition / Reagent Rationale Typical Yield
Substrate This compoundStarting Material-
Catalyst 10% Pd/CHeterogeneous catalyst for hydrogenation>90%
Reducing Agent Hydrogen Gas (H₂)Stoichiometric reductant-
Solvent Methanol, EthanolSolubilizes substrate, inert to reaction-
Pressure 50 psi (3.4 bar)Increases H₂ concentration in solution-
Protocol 3: Suzuki-Miyaura Cross-Coupling via an Intermediate Triflate

This two-step protocol enables the formation of a new carbon-carbon bond at the C2-position, a powerful strategy for building molecular complexity. The hydroxyl group is first converted to a trifluoromethanesulfonate (triflate) ester, an exceptional leaving group for Pd-catalyzed cross-coupling.

Rationale for Experimental Choices:

  • Triflation: Triflic anhydride (Tf₂O) is the standard reagent for converting hydroxyl groups to triflates. A non-nucleophilic base like pyridine or 2,6-lutidine is used to scavenge the triflic acid byproduct.

  • Suzuki-Miyaura Coupling: This reaction is one of the most robust methods for C-C bond formation.[3] A palladium catalyst, a phosphine ligand, and a base are required. The choice of catalyst system is crucial for coupling with heteroaryl electrophiles.[4][5]

Step 1: Synthesis of 2-(Trifluoromethylsulfonyloxy)-4-methyl-3-nitropyridine

  • Dissolve this compound (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • If using DCM, add pyridine (1.5 eq.) as a base.

  • Slowly add triflic anhydride (Tf₂O, 1.2 eq.) dropwise. The reaction is exothermic.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with DCM, wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude triflate is often used directly in the next step.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • To an oven-dried flask, add the crude pyridyl triflate (1.0 eq.), the desired aryl or alkyl boronic acid/ester (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).[5]

  • Add a degassed solvent system, such as dioxane/water or toluene.

  • Heat the mixture under an inert atmosphere to 90-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purify the product via flash column chromatography.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 ArR Ar-R (Coupled Product) RedElim->ArR ArX Ar-X (Pyridyl-OTf) ArX->OxAdd RB R-B(OR)₂ (Boronic Acid) RB->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling Cysteine Reactivity: A Guide to 2-Hydroxy-4-methyl-3-nitropyridine in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the Reactive Thiol

In the intricate landscape of the proteome, the selective modification of specific amino acid residues is paramount for elucidating protein function, structure, and interactions. Among the canonical amino acids, cysteine, with its nucleophilic thiol group, presents a unique target for chemical labeling.[1][2][3] The strategic placement and reactivity of cysteine residues often correlate with critical biological functions, including catalysis, metal coordination, and redox sensing.[1] This application note provides a comprehensive guide to the use of 2-Hydroxy-4-methyl-3-nitropyridine, a thiol-reactive compound, for the selective labeling of cysteine residues in proteomics research. While direct protocols for this specific reagent are not extensively published, this guide synthesizes established principles of nitropyridine chemistry and proteomics workflows to offer a robust framework for its application.

Mechanism of Action: Nucleophilic Aromatic Substitution

The utility of this compound as a cysteine-labeling reagent is rooted in the principles of nucleophilic aromatic substitution (SNA r). The pyridine ring is rendered electron-deficient by the presence of the electron-withdrawing nitro group (-NO2) at the 3-position. This electronic arrangement activates the ring for attack by strong nucleophiles. The thiol group of a cysteine residue, particularly in its deprotonated thiolate form (S-), acts as a potent nucleophile.

The reaction proceeds via the attack of the cysteine thiolate on the carbon atom bearing a suitable leaving group, which in this case is facilitated by the electronic structure of the nitropyridine. The reaction results in the formation of a stable thioether bond between the cysteine residue and the 4-methyl-3-nitropyridone moiety.

Mechanism_of_Action Protein Protein-SH (Cysteine Residue) Thiolate Protein-S⁻ (Thiolate Anion) Protein->Thiolate Deprotonation (pH > pKa) Reagent This compound Intermediate Meisenheimer-like Intermediate Reagent->Intermediate Thiolate->Intermediate Nucleophilic Attack Product Labeled Protein (Thioether Adduct) Intermediate->Product Aromatization Leaving_Group HNO₂ (Nitrous Acid) or other leaving group Intermediate->Leaving_Group Loss of Leaving Group

Figure 1: Proposed mechanism of cysteine modification by this compound.

Applications in Proteomics Research

The selective labeling of cysteine residues with this compound opens avenues for a variety of proteomics applications:

  • Activity-Based Protein Profiling (ABPP): For enzymes that utilize a catalytic cysteine, this reagent can serve as a warhead in an activity-based probe to identify and quantify enzyme activity in complex biological samples.

  • Mapping Cysteine Accessibility: The extent of labeling can provide insights into the solvent accessibility of cysteine residues, offering clues about protein folding and conformational changes.

  • Enrichment of Cysteine-Containing Peptides: By incorporating an affinity tag (e.g., biotin) into the labeling reagent, labeled proteins or peptides can be enriched from complex mixtures, simplifying subsequent analysis by mass spectrometry.

  • Quantitative Proteomics: In conjunction with isotopic labeling strategies, this reagent can be used for comparative and quantitative analysis of cysteine reactivity across different cellular states.

Detailed Protocol: Cysteine Labeling for Mass Spectrometry

This protocol provides a general workflow for the labeling of proteins in a complex mixture, such as a cell lysate, prior to bottom-up proteomic analysis.

Materials and Reagents
  • This compound (CAS 21901-18-8)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Urea

  • Ammonium Bicarbonate (NH4HCO3)

  • Trypsin, sequencing grade

  • Formic Acid

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Protein sample (e.g., cell lysate)

Experimental Workflow

Experimental_Workflow step1 1. Protein Extraction and Solubilization step2 2. Reduction of Disulfide Bonds step1->step2 step3 3. Cysteine Labeling with This compound step2->step3 step4 4. Protein Precipitation and Washing step3->step4 step5 5. Proteolytic Digestion (e.g., Trypsin) step4->step5 step6 6. Peptide Desalting (e.g., C18 StageTip) step5->step6 step7 7. LC-MS/MS Analysis step6->step7

Figure 2: General experimental workflow for cysteine labeling and proteomic analysis.

Step-by-Step Methodology
  • Protein Sample Preparation:

    • Lyse cells or tissues in a suitable buffer containing 8 M urea to ensure protein denaturation and solubilization.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction of Disulfide Bonds:

    • To a protein solution of 1-5 mg/mL, add a reducing agent to a final concentration of 5-10 mM. TCEP is often preferred as it does not contain a thiol group that could react with the labeling reagent.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Cysteine Labeling:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Add the labeling reagent to the reduced protein sample to a final concentration of 20-50 mM (a 2-5 fold molar excess over the reducing agent). The optimal concentration may need to be determined empirically.

    • Incubate at room temperature for 1-2 hours in the dark with gentle shaking. The reaction is typically performed at a pH between 7.0 and 8.5 to ensure the cysteine thiol is sufficiently nucleophilic.[4]

  • Protein Precipitation and Digestion:

    • Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess reagents.[5]

    • Resuspend the protein pellet in a solution of 8 M urea in 50 mM ammonium bicarbonate.

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or a similar reversed-phase cleanup method.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

Data Analysis: Identifying the Labeled Peptides

Calculating the Mass Shift

A critical aspect of identifying the labeled peptides in the mass spectrometry data is to know the precise mass that the this compound moiety adds to the cysteine residue.

ComponentChemical FormulaMonoisotopic Mass (Da)
This compound C6H6N2O3154.0378
Leaving Group (assumed -H) H1.0078
Mass of Adduct C6H5N2O3153.0300

The reaction with the cysteine thiol involves the displacement of a group from the pyridine ring. Assuming the net reaction is the addition of the C6H5N2O3 moiety, the monoisotopic mass shift upon labeling a cysteine residue will be +153.0300 Da .

This mass shift should be included as a variable modification on cysteine residues during the database search of the MS/MS data.

Trustworthiness and Validation

To ensure the reliability of the labeling protocol, several control experiments are recommended:

  • Labeling Specificity Control: Perform a labeling reaction on a protein sample where the cysteine residues have been pre-blocked with a different, well-characterized thiol-reactive reagent like N-ethylmaleimide (NEM). A significant reduction in labeling with this compound would indicate specificity for cysteine residues.

  • Dose-Response and Time-Course: Optimize the concentration of the labeling reagent and the reaction time to achieve maximal labeling efficiency with minimal off-target effects.

  • Analysis of a Standard Protein: Use a well-characterized protein with a known number of cysteine residues (e.g., Bovine Serum Albumin) to validate the labeling efficiency and the calculated mass shift.

By implementing these validation steps, researchers can confidently apply this compound as a valuable tool for exploring the cysteine-containing sub-proteome.

References

Introduction: The Significance of the 2-Styryl-3-Nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of 2-Styryl-3-Nitropyridines A Senior Application Scientist's Guide to Protocol Design, Mechanistic Insights, and Practical Execution

The 2-styryl-3-nitropyridine framework is a privileged scaffold in contemporary chemical science, demonstrating significant potential in both medicinal chemistry and materials science. These compounds are key precursors and pharmacophores in the development of novel therapeutics and functional materials. For instance, derivatives of styrylpyridines have been investigated as potent amyloid imaging agents for the diagnosis of Alzheimer's disease, highlighting their utility in neuroscience research.[1] Furthermore, their conjugated π-systems, influenced by the electron-withdrawing nitro group, often impart unique fluorescent properties, making them attractive candidates for molecular probes and optoelectronic materials.[2][3]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-styryl-3-nitropyridines via the condensation of 2-methyl-3-nitropyridines with various aromatic aldehydes. We will delve into the underlying reaction mechanism, explain the rationale behind key experimental parameters, and offer a step-by-step methodology designed for reproducibility and high yield.

Part 1: Mechanistic Rationale and Strategic Considerations

The synthesis of 2-styryl-3-nitropyridines from 2-methyl-3-nitropyridines is a variation of the classic Knoevenagel condensation.[4][5] The success of this reaction hinges on the enhanced acidity of the methyl protons at the C-2 position of the pyridine ring.

Causality Behind the Reaction:

  • Activation by the Nitro Group: The potent electron-withdrawing nature of the nitro group at the C-3 position significantly acidifies the adjacent C-2 methyl protons. This electronic effect stabilizes the conjugate base (a carbanion) formed upon deprotonation, making the methyl group an effective nucleophile.

  • Nucleophilic Attack: In the presence of a base (e.g., piperidine), the 2-methyl-3-nitropyridine is deprotonated to form a nucleophilic intermediate. This intermediate readily attacks the electrophilic carbonyl carbon of an aromatic aldehyde.

  • Condensation and Dehydration: The initial addition forms an aldol-type intermediate. This intermediate is then dehydrated to yield the final α,β-unsaturated product. The use of a dehydrating agent, such as acetic anhydride, is crucial as it drives the reaction equilibrium towards the formation of the styryl product by consuming the water generated during the condensation.[6][7][8] This step is typically irreversible and results in the exclusive formation of the thermodynamically stable trans (E)-isomer.[2][3]

The overall mechanistic pathway can be visualized as follows:

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Start 2-Methyl-3-nitropyridine Base Piperidine (Base) Carbanion Nucleophilic Carbanion Intermediate Start->Carbanion H⁺ removal Aldehyde Aromatic Aldehyde Adduct Aldol Adduct (Intermediate) Carbanion->Adduct C-C bond formation DehydratingAgent Acetic Anhydride (-H₂O) Product (E)-2-Styryl-3-nitropyridine Adduct->Product Elimination of H₂O

Caption: Knoevenagel-type condensation mechanism for styrylpyridine synthesis.

Part 2: Experimental Design and Protocol Validation

A robust protocol requires careful consideration of starting materials, reagents, and reaction conditions. This methodology is designed to be a self-validating system, where the expected outcome—a high yield of the pure trans-isomer—serves as confirmation of successful execution.

Starting Material Synthesis

While 2-methyl-3-nitropyridines can be sourced commercially, they are also readily synthesized in the lab. A reliable two-step procedure starts from the corresponding 2-chloro-3-nitropyridine.[2][9][10]

  • Malonic Ester Synthesis: Reaction of 2-chloro-3-nitropyridine with diethyl malonate in the presence of a base (e.g., K₂CO₃ in THF) yields the substituted malonic ester.

  • Hydrolysis & Decarboxylation: The resulting ester is then subjected to acidic hydrolysis and decarboxylation (e.g., in aqueous sulfuric acid) to afford the desired 2-methyl-3-nitropyridine.[2]

Substrate Scope: Aromatic Aldehydes

This synthetic method exhibits high tolerance for a wide range of functional groups on the aromatic aldehyde.[2] Both electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -Cl, -NO₂) are well-tolerated, making this a versatile route for generating a library of diverse 2-styryl-3-nitropyridine derivatives. This versatility is crucial for structure-activity relationship (SAR) studies in drug development.[11][12][13][14]

Detailed Experimental Protocol

Objective: To synthesize (E)-2-(4-methoxystyryl)-3-nitropyridine.

Materials:

  • 2-methyl-3-nitropyridine (1.0 eq)

  • 4-methoxybenzaldehyde (1.1 eq)

  • Acetic Anhydride (Ac₂O) (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitropyridine (e.g., 1.38 g, 10 mmol).

  • Reagent Addition: Add acetic anhydride (20 mL), followed by 4-methoxybenzaldehyde (1.49 g, 11 mmol). Finally, add piperidine (0.1 mL, ~1 mmol) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the starting 2-methyl-3-nitropyridine spot indicates reaction completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the dark mixture into a beaker containing 100 mL of ice-water with vigorous stirring.

    • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from hot ethanol to yield bright yellow crystals of (E)-2-(4-methoxystyryl)-3-nitropyridine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The large coupling constant (J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is a definitive indicator of the trans (E)-configuration.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Setup (2-methyl-3-nitropyridine, Aldehyde, Ac₂O, Piperidine) B 2. Reflux (130-140 °C, 4-6h) A->B C 3. TLC Monitoring B->C C->B Reaction Incomplete D 4. Quench & Neutralize (Ice-water, NaHCO₃) C->D Reaction Complete E 5. Extraction (Ethyl Acetate) D->E F 6. Drying & Concentration E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow for synthesis.

Part 3: Data Summary and Validation

The protocol described is highly reliable and provides excellent yields for a variety of substrates. The table below summarizes typical results obtained from the condensation of 2-methyl-3,5-dinitropyridine with several aromatic aldehydes, demonstrating the method's broad applicability.[2]

Aldehyde Substituent (Ar)ProductReaction Time (h)Yield (%)
4-H(E)-2-styryl-3,5-dinitropyridine492
4-Cl(E)-2-(4-chlorostyryl)-3,5-dinitropyridine495
4-NO₂(E)-2-(4-nitrostyryl)-3,5-dinitropyridine398
4-OCH₃(E)-2-(4-methoxystyryl)-3,5-dinitropyridine590
4-N(CH₃)₂(E)-2-(4-(dimethylamino)styryl)-3,5-dinitropyridine588

Data adapted from Nikol'skiy et al. (2020). Conditions: 2-methyl-3,5-dinitropyridine, aldehyde, piperidine, toluene, reflux.[2]

Conclusion

The condensation of 2-methyl-3-nitropyridines with aromatic aldehydes is a powerful, reliable, and versatile method for synthesizing 2-styryl-3-nitropyridines. This approach offers several key advantages:

  • High Yields: The reaction consistently produces products in excellent yields.

  • Stereoselectivity: It exclusively forms the thermodynamically preferred trans (E)-isomer.

  • Broad Scope: It is compatible with a wide array of functional groups on the aldehyde partner.

  • Simplicity: The protocol is straightforward and utilizes common laboratory reagents and techniques.

For researchers in drug discovery and materials science, this methodology provides a robust and efficient entry point to a class of compounds with significant biological and photophysical properties.

References

Application Note & Protocol: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine is a pivotal heterocyclic organic compound characterized by a pyridine ring substituted with both a hydroxyl and a nitro group.[1] This pale yellow to light brown crystalline solid serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals, including antiviral, antibacterial, and herbicidal agents.[1] Its unique electronic properties, stemming from the presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group, make it a versatile building block for more complex molecules.[1] Traditionally, the synthesis of 2-hydroxy-5-nitropyridine has involved multi-step processes that often generate significant chemical waste, particularly wastewater.[2] The development of efficient, cost-effective, and environmentally conscious one-pot synthesis methods is therefore of paramount importance to the chemical and pharmaceutical industries. This document provides a detailed protocol for a one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine, a method designed to streamline production and reduce environmental impact.[3]

Methodology Overview: A One-Pot Approach from 2-Aminopyridine

This protocol details a one-pot synthesis that sequentially performs the nitration of 2-aminopyridine followed by a diazotization reaction to yield 2-hydroxy-5-nitropyridine.[3] This method offers several advantages over traditional multi-step syntheses, including reduced reaction time, simplified workup procedures, and minimized waste generation.[2][3]

Causality of Experimental Choices

The choice of a one-pot synthesis is driven by the principles of green chemistry, aiming to improve reaction efficiency and reduce the environmental footprint of the chemical process.[4] By conducting the nitration and diazotization reactions in a single vessel, the need for isolation and purification of the intermediate 2-amino-5-nitropyridine is eliminated, thereby saving time, reducing solvent usage, and minimizing product loss.[3]

The use of concentrated sulfuric acid as a solvent in the initial nitration step serves a dual purpose. It protonates the 2-aminopyridine, deactivating the ring towards polysubstitution and directing the nitration to the 5-position. Additionally, it acts as a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction. The subsequent diazotization reaction, followed by hydrolysis of the diazonium salt, efficiently converts the amino group to a hydroxyl group.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PurityNotes
2-AminopyridineC₅H₆N₂94.11≥98%Starting material
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Solvent and catalyst
Concentrated Nitric AcidHNO₃63.0168-70%Nitrating agent
Sodium NitriteNaNO₂69.00≥97%Diazotizing agent
Ammonia WaterNH₃·H₂O35.0425-28%For pH adjustment
Deionized WaterH₂O18.02-For quenching and washing
Step-by-Step Synthesis

Step 1: Nitration of 2-Aminopyridine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. The mass ratio of concentrated sulfuric acid to 2-aminopyridine should be between 8:1 and 10:1.[3]

  • Cool the flask in an ice-water bath to maintain the temperature between 10-20 °C.[3]

  • Slowly add 2-aminopyridine to the sulfuric acid in batches, ensuring the temperature does not exceed 20 °C.

  • Once the 2-aminopyridine is completely dissolved, begin the dropwise addition of concentrated nitric acid. The molar ratio of concentrated nitric acid to 2-aminopyridine should be between 0.9:1 and 1.0:1.[3]

  • After the addition of nitric acid is complete, remove the ice bath and allow the reaction mixture to warm to 40-50 °C. Maintain this temperature and continue stirring for a designated period to ensure the completion of the nitration reaction.[3]

Step 2: Quenching and Diazotization

  • Prepare a separate beaker with a sufficient amount of deionized water and cool it in an ice-salt bath to 0-10 °C.

  • After the nitration reaction is complete, carefully and slowly add the reaction mixture to the cold water to quench the reaction. This step is highly exothermic; maintain vigorous stirring and ensure the temperature of the quenched solution remains between 0-10 °C.[3]

  • Prepare an aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to the initial 2-aminopyridine should be between 1.5:1 and 1.7:1.[3]

  • Slowly add the sodium nitrite solution dropwise to the quenched reaction mixture, maintaining the temperature at 0-10 °C to facilitate the diazotization reaction.[3]

Step 3: pH Adjustment and Product Isolation

  • After the diazotization is complete, slowly add ammonia water to the reaction mixture to adjust the pH and neutralize the excess acid.[3]

  • Upon neutralization, a precipitate of 2-hydroxy-5-nitropyridine will form.

  • Filter the resulting solid using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual impurities.

  • Dry the filter cake in a vacuum oven to obtain the final product, 2-hydroxy-5-nitropyridine.[3]

Experimental Workflow Diagram

One_Pot_Synthesis cluster_nitration Step 1: Nitration cluster_diazotization Step 2: Diazotization cluster_isolation Step 3: Isolation A 1. Add Conc. H₂SO₄ to reactor B 2. Cool to 10-20°C A->B C 3. Add 2-Aminopyridine B->C D 4. Add Conc. HNO₃ (10-20°C) C->D E 5. Heat to 40-50°C & stir D->E F 6. Quench reaction mixture in ice water (0-10°C) E->F Transfer G 7. Add NaNO₂ solution (0-10°C) F->G H 8. Adjust pH with Ammonia Water G->H Proceed I 9. Filter precipitate H->I J 10. Wash with cold water I->J K 11. Dry to obtain product J->K

Caption: One-pot synthesis workflow for 2-hydroxy-5-nitropyridine.

Safety Precautions

General Handling:

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[5][6]

  • An eyewash station and safety shower should be readily accessible.[7][8]

Reagent-Specific Precautions:

  • Concentrated Sulfuric and Nitric Acids: These are highly corrosive and strong oxidizing agents.[7][9] Avoid contact with skin, eyes, and clothing.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][8] Never add water to concentrated acid; always add acid to water slowly and with stirring.[5]

  • Nitric Acid Fumes: Avoid inhaling nitric acid fumes, as they are toxic and can cause severe respiratory irritation.[5][7]

  • Quenching: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and with efficient cooling to prevent uncontrolled boiling and splashing of the acidic solution.

Characterization of 2-Hydroxy-5-nitropyridine

The final product is a light yellow to beige crystalline powder.[1]

  • Chemical Formula: C₅H₄N₂O₃[1]

  • Molecular Weight: 140.10 g/mol [10]

  • Melting Point: 188-191 °C[10]

  • CAS Number: 5418-51-9[1]

The structure and purity of the synthesized 2-hydroxy-5-nitropyridine can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8). This molecule is a valuable building block and biochemical for various research applications, including proteomics and pharmaceutical development.[1][2] However, its synthesis can be challenging, often plagued by issues with yield, purity, and regioselectivity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot common problems and optimize your synthesis for higher yields and purity.

Understanding the Core Synthetic Pathways

The synthesis of this compound primarily involves the electrophilic nitration of a substituted pyridine precursor. Pyridine itself is an electron-deficient heteroarene, making electrophilic substitution reactions like nitration difficult, often requiring harsh conditions.[3][4] The choice of starting material is therefore critical as the substituents on the pyridine ring dictate the feasibility and outcome of the reaction. Two primary, well-documented routes are generally considered.

cluster_0 Route A: From 2-Amino-4-methylpyridine cluster_1 Route B: From 2-Hydroxy-4-methylpyridine A1 2-Amino-4-methylpyridine A2 Nitration (HNO3/H2SO4) A1->A2 A3 Mixture of 3- and 5-Nitro Isomers A2->A3 A4 Diazotization & Hydrolysis (NaNO2/H2SO4) A3->A4 Product This compound A4->Product B1 2-Hydroxy-4-methylpyridine (4-Methyl-2-pyridone) B2 Direct Nitration (HNO3/H2SO4) B1->B2 B2->Product

Caption: High-level overview of the two primary synthetic routes.

Route A, starting from 2-amino-4-methylpyridine, is a multi-step process but offers a well-trodden path involving the formation and subsequent conversion of an amino group.[5][6] Route B is a more direct nitration of 2-hydroxy-4-methylpyridine (which exists in tautomeric equilibrium with 4-methyl-2-pyridone).[1] While seemingly simpler, controlling the reaction to achieve the desired 3-nitro isomer without significant by-product formation can be challenging. This guide will focus primarily on troubleshooting Route A, for which more detailed procedural information is available.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is extremely low. What are the most common contributing factors?

A: Low yield is the most frequent complaint and typically stems from one or more of the following issues:

  • Poor Temperature Control: This is the single most critical parameter. The nitration of aromatic systems is highly exothermic. If the temperature rises uncontrollably (typically above 10-15°C during reagent addition), it can lead to rapid degradation of the starting material and product, often indicated by the reaction mixture turning dark brown or black.[5][7]

  • Formation of Isomers: The nitration of 2-amino-4-methylpyridine yields a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.[6] The subsequent diazotization step will convert both, but separating the final hydroxy-nitro isomers can be difficult, leading to loss of the desired product.

  • Incomplete Diazotization: The conversion of the amino group to a hydroxyl group via a diazonium salt intermediate is sensitive to temperature and the rate of sodium nitrite addition. The reaction must be kept cold (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[6]

  • Loss During Workup and Purification: The product has some solubility in acidic aqueous solutions. During the neutralization and precipitation steps, significant material can be lost if the pH is not carefully controlled or if the product is not allowed sufficient time to fully precipitate from the solution, often requiring cooling.[7]

Q2: My reaction mixture turned dark brown or black during the nitration step. What happened and can it be salvaged?

A: A dark, tarry appearance is a classic sign of oxidative degradation. It is caused by excessive reaction temperatures. The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent, and at elevated temperatures, it will aggressively oxidize the organic pyridine derivative, leading to complex polymeric byproducts and a significant loss of yield.

Unfortunately, once significant degradation has occurred, it is very difficult to salvage the desired product from the resulting tar. The best course of action is to stop the reaction, neutralize the mixture with extreme caution, and restart the synthesis with a focus on rigorous temperature control. Using an ice-salt bath and ensuring slow, dropwise addition of the nitrating mixture are essential preventative measures.

Q3: I've isolated a product, but analytical data (NMR/LC-MS) shows it's a mixture of the 3-nitro and 5-nitro isomers. How can I improve the regioselectivity or separate the products?

A: This is an inherent challenge of this synthetic route. The amino group is a strong ortho-, para-directing group. In the case of 2-amino-4-methylpyridine, nitration can occur at the 3-position (ortho to the amino group) and the 5-position (para to the amino group).

  • Improving Selectivity: Modifying the reaction conditions (e.g., temperature, acid concentration, reaction time) may slightly alter the isomer ratio, but a mixture is almost always expected.

  • Separation:

    • Fractional Crystallization: This is the most common method. The 3-nitro and 5-nitro isomers of both the amino intermediate and the final hydroxy product will have slightly different polarities and crystal packing energies. Experimenting with different recrystallization solvents (e.g., hot water, ethanol/water mixtures) can allow for the selective precipitation of one isomer over the other.[7]

    • Column Chromatography: While more resource-intensive, silica gel chromatography can be effective for separating the isomers due to their polarity differences. This is often a more reliable, albeit less scalable, method for achieving high purity.

Q4: What are the critical safety precautions I must take during this synthesis?

A: This synthesis involves highly corrosive and reactive materials. Adherence to strict safety protocols is non-negotiable.

  • Acid Handling: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add water or sulfuric acid to nitric acid.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use a robust cooling bath (ice-salt or a cryo-cooler) and monitor the internal temperature of the reaction flask continuously with a thermometer.

  • Quenching: The process of quenching the reaction by pouring the acidic mixture onto ice must be done slowly and with vigorous stirring to dissipate the heat generated from the acid dilution.

  • Neutralization: Neutralizing the acidic solution with a base (like ammonia) is also highly exothermic and should be performed slowly in an ice bath.[6]

Optimized Experimental Protocol (Route A)

This protocol is a synthesized methodology based on common procedures described in the literature.[5][6] It is designed to maximize yield by carefully controlling reaction parameters.

G cluster_prep Step A: Nitration cluster_diaz Step B: Diazotization & Hydrolysis prep_acid 1. Prepare Nitrating Mixture (H2SO4 + HNO3) cool_acid 2. Cool Mixture to < 10°C prep_acid->cool_acid add_nitro 5. Add Nitrating Mixture Dropwise (Maintain Temp < 10°C) dissolve_start 3. Dissolve 2-Amino-4-methylpyridine in conc. H2SO4 cool_start 4. Cool Solution to < 10°C dissolve_start->cool_start react_heat 6. Warm to RT, then Heat (e.g., 95°C for 2h) add_nitro->react_heat quench 7. Cool and Pour onto Ice react_heat->quench neutralize_A 8. Neutralize to pH ~7 (e.g., with NH4OH) quench->neutralize_A filter_A 9. Filter & Wash Precipitate (Mixture of Nitro Isomers) neutralize_A->filter_A dissolve_inter 10. Dissolve Isomer Mixture in H2O & conc. H2SO4 filter_A->dissolve_inter Proceed with crude mixture cool_inter 11. Cool Solution to 0-5°C dissolve_inter->cool_inter add_nitrite 12. Add NaNO2 Solution Dropwise (Maintain Temp < 10°C) cool_inter->add_nitrite react_diaz 13. Stir at Low Temp (1h) add_nitrite->react_diaz precipitate 14. Filter Precipitate react_diaz->precipitate dry 15. Dry Product precipitate->dry purify 16. Recrystallize (e.g., from hot water) dry->purify

Caption: Detailed workflow for the two-step synthesis from 2-amino-4-methylpyridine.

Reagents and Conditions Table
ParameterStep A: NitrationStep B: Diazotization & Hydrolysis
Starting Material 2-Amino-4-methylpyridineCrude 2-Amino-4-methyl-3(5)-nitropyridine
Key Reagents Conc. H₂SO₄, Conc. HNO₃Conc. H₂SO₄, H₂O, NaNO₂
Addition Temp. < 10°C0 - 10°C
Reaction Temp. 95°C< 10°C
Reaction Time ~2 hours~1 hour
Workup Quench on ice, neutralize to pH 7Filter, dry, recrystallize
Step-by-Step Methodology

Step A: Nitration of 2-Amino-4-methylpyridine

  • Prepare Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to cool below 10°C.

  • Prepare Starting Material Solution: In a separate, larger reaction vessel equipped with a mechanical stirrer and thermometer, add concentrated sulfuric acid and cool it in an ice-salt bath. Slowly add 2-amino-4-methylpyridine in portions, ensuring the temperature does not exceed 15°C.

  • Nitration: Once the starting material is fully dissolved and the solution is cooled below 10°C, begin the dropwise addition of the cold nitrating mixture. This is a highly exothermic step. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then remove the ice bath and let it warm to room temperature. Subsequently, heat the reaction mixture (e.g., to 95°C) for approximately 2 hours.[5]

  • Workup: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Cool the resulting solution in an ice bath and slowly neutralize it by adding concentrated ammonium hydroxide until the pH is approximately 7. A yellow precipitate (a mixture of 2-amino-4-methyl-3-nitropyridine and its 5-nitro isomer) will form.

  • Collection: Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry it. This crude product can be used directly in the next step.[5]

Step B: Diazotization and Hydrolysis

  • Prepare Solution: In a reaction vessel, add the crude nitro-amino-pyridine mixture from Step A to a solution of water and concentrated sulfuric acid. Stir until dissolved, cooling as necessary.

  • Cooling: Cool the solution thoroughly in an ice-salt bath to between 0°C and 5°C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cold pyridine solution, ensuring the temperature never exceeds 10°C .[5]

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature (0-10°C) for 1 hour.

  • Isolation: The product, 2-hydroxy-4-methyl-3(5)-nitropyridine, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Purification: The final product can be purified by recrystallization from a suitable solvent, such as hot water, to yield the desired this compound.[7]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

PropertyExpected ValueSource(s)
Appearance Light orange to yellow powder/crystal
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol
Melting Point 229-232 °C

Analytical Data:

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure and assessing purity.[8]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the hydroxyl (-OH), nitro (-NO₂), and carbonyl (C=O) from the pyridone tautomer.

By understanding the chemical principles, anticipating common pitfalls, and adhering to a carefully controlled protocol, researchers can significantly improve the yield and purity of this compound synthesis.

References

Technical Support Center: Synthesis of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your process, improve yield, and ensure the highest purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis typically involves the electrophilic nitration of 2-Hydroxy-4-methylpyridine (also known as 4-Methyl-2-pyridone) using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The primary byproducts arise from non-selective nitration at other positions on the pyridine ring and over-nitration.

The most frequently observed byproducts include:

  • 2-Hydroxy-4-methyl-5-nitropyridine: This is the major isomeric byproduct. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups can lead to substitution at the C5 position in addition to the desired C3 position.[1]

  • Dinitro-species (e.g., 2-Hydroxy-4-methyl-3,5-dinitropyridine): Under harsh reaction conditions, such as high temperatures or an excess of the nitrating agent, a second nitro group can be added to the ring.[2][3]

  • Oxidation Products: Strong nitric acid can act as an oxidizing agent, potentially leading to the degradation of the starting material or product, which can result in colored, tarry impurities.[4][5]

  • Starting Material: Unreacted 2-Hydroxy-4-methylpyridine may remain if the reaction does not go to completion.

Q2: What is the underlying chemistry that leads to the formation of the 5-nitro isomer?

The formation of the 2-Hydroxy-4-methyl-5-nitropyridine isomer is a direct consequence of the principles of electrophilic aromatic substitution on a substituted pyridine ring.

  • Activating Groups: The hydroxyl group (in its pyridone tautomeric form) is an activating, ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing.

  • Directing Effects:

    • The hydroxyl group at C2 directs electrophiles (like the nitronium ion, NO₂⁺) to positions C3 and C5.

    • The methyl group at C4 directs to positions C3 and C5.

  • Competing Reactions: Since both groups direct to the same positions (C3 and C5), a mixture of isomers is almost inevitable. The reaction conditions, particularly temperature and the nature of the nitrating agent, will determine the ratio of the 3-nitro (desired product) to the 5-nitro (byproduct) isomer.

Q3: How can I detect and quantify these byproducts in my reaction mixture?

A multi-pronged analytical approach is recommended for reliable detection and quantification.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment. The product and byproducts will likely have different Rf values. This can be used for in-process monitoring of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your product and the relative amounts of byproducts.[6] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid) can typically resolve the desired product from the 5-nitro isomer and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The aromatic protons of the 3-nitro and 5-nitro isomers will have distinct chemical shifts and coupling patterns, allowing for unambiguous identification and relative quantification.

  • Mass Spectrometry (MS): Provides molecular weight information, confirming the presence of mono-nitro and dinitro species. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: My final product has a low yield and high levels of the 5-nitro isomer.

Cause: This is the most common issue and is typically related to a lack of regioselectivity during the nitration step. Reaction conditions, especially temperature, play a critical role.

Solution:

  • Temperature Control (Critical): The nitration of hydroxypyridines is highly exothermic. You must maintain strict temperature control. Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[7] Allowing the temperature to rise significantly will favor the formation of the thermodynamically more stable 5-nitro isomer and increase the risk of dinitration.

  • Rate of Addition: Add the nitrating agent (e.g., mixed acid) dropwise and slowly to the solution of 2-Hydroxy-4-methylpyridine. This prevents localized overheating and high concentrations of the nitrating agent, which can decrease selectivity.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems can offer better selectivity. For sensitive substrates, using milder agents like potassium nitrate in sulfuric acid can sometimes provide better control and higher yields of the desired isomer.[8]

Problem: I am observing a significant amount of a dinitro byproduct.

Cause: Dinitration occurs when the reaction conditions are too harsh, forcing a second nitro group onto the already nitrated pyridine ring.

Solution:

  • Stoichiometry: Carefully control the molar equivalents of nitric acid. Use only a slight excess (e.g., 1.05 to 1.1 equivalents) relative to the 2-Hydroxy-4-methylpyridine. A large excess of nitric acid dramatically increases the probability of dinitration.[2]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice.[7][9] Over-extending the reaction time or running it at elevated temperatures will promote dinitration.

Problem: My crude product is a dark, tarry substance, and purification is difficult.

Cause: This indicates product degradation, likely due to the strong oxidizing nature of nitric acid at elevated temperatures.

Solution:

  • Aggressive Temperature Control: This is the most crucial factor. The reaction must be kept cold (ideally below 10 °C) throughout the addition process.

  • Quenching: Ensure the reaction is quenched efficiently by pouring the reaction mixture into a large volume of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat, halting oxidative side reactions.[9]

  • Anhydrous Conditions: In some cases, using an inherently anhydrous medium, such as fuming sulfuric acid (oleum), can lead to a cleaner reaction with higher yields, though this requires careful handling.[10]

Problem: Standard recrystallization is not effectively removing a persistent impurity.

Cause: If the impurity is the 2-Hydroxy-4-methyl-5-nitropyridine isomer, it may have very similar solubility properties to your desired product, making separation by simple recrystallization challenging.

Solution:

  • Solvent System Screening: Experiment with a variety of solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, acetic acid/water) may provide the differential solubility needed for effective separation.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for separating isomers. A gradient elution system, starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), can effectively separate the 3-nitro and 5-nitro products.

  • pH Adjustment during Workup: The acidity of the pyridine derivatives can be exploited. Carefully adjusting the pH of the aqueous solution during workup can sometimes cause preferential precipitation of one isomer over the other.[7]

Part 3: Protocols and Workflows

Protocol 1: Optimized Nitration to Minimize Byproducts

This protocol emphasizes strict temperature control to maximize the yield of the 3-nitro isomer.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Reagent Preparation:

    • In the flask, dissolve 2-Hydroxy-4-methylpyridine (1.0 eq) in concentrated sulfuric acid (e.g., 4-5 volumes) and cool the solution to 0 °C.

    • In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (e.g., 1-2 volumes), ensuring this mixture remains cold.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred pyridine solution, ensuring the internal temperature does not exceed 5-10 °C. The addition should take at least 60-90 minutes.

  • Reaction: After the addition is complete, let the mixture stir at the same temperature for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Prepare a separate beaker with a large amount of crushed ice (approx. 10 times the volume of the reaction mixture). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Allow the mixture to stand. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., hot water or an ethanol/water mixture) to obtain pure this compound.[9]

Workflow: Troubleshooting Impure Product

The following diagram outlines a logical workflow for diagnosing and solving issues with product purity.

G cluster_start Start: Synthesis Complete cluster_analysis Purity Analysis cluster_troubleshoot Troubleshooting Path cluster_purify Purification Strategy start Obtain Crude Product analyze Analyze by HPLC & NMR start->analyze check_purity Purity < 98%? analyze->check_purity identify Identify Major Byproduct(s) (e.g., 5-Nitro, Dinitro) check_purity->identify Yes end_node Pure Product (>98%) check_purity->end_node No is_5_nitro Is 5-Nitro Isomer the main impurity? identify->is_5_nitro is_dinitro Is Dinitro species the main impurity? is_5_nitro->is_dinitro No solve_5_nitro Refine Synthesis: 1. Lower Temp (0-5°C) 2. Slow Reagent Addition is_5_nitro->solve_5_nitro Yes is_tar Is product dark/tarry? is_dinitro->is_tar No solve_dinitro Refine Synthesis: 1. Check HNO₃ Stoichiometry (1.05 eq) 2. Reduce Reaction Time is_dinitro->solve_dinitro Yes solve_tar Refine Synthesis: 1. Ensure Temp < 10°C 2. Quench on Ice Vigorously is_tar->solve_tar Yes purify Select Purification: - Recrystallization (Screen Solvents) - Column Chromatography is_tar->purify No/Other solve_5_nitro->purify solve_dinitro->purify solve_tar->purify purify->end_node

Caption: Troubleshooting workflow for synthesis and purification.

Part 4: Byproduct Summary

Byproduct NameStructureFormation ConditionsAnalytical Signature (¹H NMR)
2-Hydroxy-4-methyl-5-nitropyridine IsomerElevated temperature, insufficient regiocontrol.Different chemical shifts for aromatic protons compared to the 3-nitro isomer.
2-Hydroxy-4-methyl-3,5-dinitropyridine Dinitro-compoundHigh temperature, excess nitrating agent, long reaction time.Loss of one aromatic proton signal; significant downfield shift of the remaining proton.
Oxidation/Degradation Products Complex MixtureHigh temperature, strong oxidizing conditions.Broad, unresolved peaks in the NMR baseline; discoloration of the product (dark brown/black).
2-Hydroxy-4-methylpyridine Unreacted Starting MaterialInsufficient nitrating agent, short reaction time, low temperature.Characteristic peaks of the starting material will be present in the product's spectrum.

References

Technical Support Center: Optimization of Reaction Conditions for Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitropyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nitropyridine synthesis. Here, we address common experimental challenges with in-depth, scientifically-grounded solutions in a question-and-answer format. Our goal is to empower you with the knowledge to optimize your reaction conditions, troubleshoot issues, and ensure the safe and efficient synthesis of these critical intermediates.

I. Troubleshooting Guide: Common Issues and Solutions

This section provides detailed troubleshooting for the most frequent obstacles encountered during nitropyridine synthesis.

Issue 1: Low or No Yield of Nitropyridine

Q1: I'm attempting to nitrate pyridine using standard nitrating conditions (concentrated HNO₃/H₂SO₄) that work for benzene, but I'm getting very low to no yield of my desired 3-nitropyridine. What's going wrong?

A1: This is a classic and expected challenge in pyridine chemistry. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. Under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This positively charged species is highly deactivated towards electrophilic aromatic substitution, making the reaction significantly more difficult than the nitration of benzene.[1][2][3] Mild nitration conditions are often insufficient to overcome this deactivation.[1][3]

Troubleshooting Steps & Optimization Strategies:
  • Increase Reaction Severity: The direct nitration of pyridine often necessitates harsh conditions. Consider increasing the reaction temperature significantly (e.g., up to 300°C) and using fuming nitric acid or oleum (fuming sulfuric acid).[1] However, be aware that these conditions can lead to decomposition and the formation of byproducts, potentially lowering the overall isolated yield.[4]

  • Alternative Nitrating Agents: For a milder and often more effective approach, consider using dinitrogen pentoxide (N₂O₅).[5][6] This method, often referred to as Bakke's synthesis, can provide good yields of 3-nitropyridine.[1][6] The reaction proceeds through the formation of an N-nitropyridinium ion, which then rearranges to 3-nitropyridine upon treatment with a sulfur dioxide/bisulfite solution.[1][5][6][7][8] A mixture of nitric acid and trifluoroacetic anhydride can also be used to generate dinitrogen pentoxide in situ.[9][10]

  • Consider Pyridine Derivatives: If your experimental design allows, starting with a substituted pyridine containing electron-donating groups can facilitate the nitration process.[5]

Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer

Q2: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine consistently yields the 3-nitro isomer. How can I control the regioselectivity to obtain the 4-nitro product?

A2: You are observing the inherent electronic preference of the pyridine ring. Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position).[2][3][11] To synthesize 2- or 4-nitropyridines, an indirect approach is required, most commonly involving the use of pyridine N-oxide.[1][12]

Workflow for Controlling Regioselectivity:

The synthesis of 4-nitropyridine is a well-established two-step process starting from pyridine N-oxide.[13]

Step 1: Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide The N-oxide functional group is electron-rich and can direct the nitration to the 4-position (para-position).[12]

  • Reaction: Pyridine N-oxide is nitrated with a mixture of nitric acid and sulfuric acid.[13]

  • Temperature Control: Careful temperature control is crucial. The reaction is typically heated to achieve a satisfactory rate.[13]

Step 2: Deoxygenation of 4-Nitropyridine N-oxide to 4-Nitropyridine The N-oxide is then removed to yield the final product.

  • Reducing Agent: Phosphorus trichloride (PCl₃) is a common and effective reagent for this deoxygenation step.[13][14]

This two-step approach provides a reliable method for obtaining 4-nitropyridine with high selectivity.[13]

Issue 3: Formation of Side Products and Purification Challenges

Q3: My reaction mixture is complex, with several side products, making the purification of my target nitropyridine difficult. What are the likely side reactions, and how can I minimize them?

A3: Side product formation is a common issue, especially under the harsh conditions often required for pyridine nitration.

Common Side Reactions:
  • Oxidative Degradation: Strong nitrating agents are also powerful oxidants and can cause the oxidative degradation of alkyl groups on the pyridine ring.[4]

  • Poly-nitration: While generally less common with the deactivated pyridine ring, under very harsh conditions, the introduction of more than one nitro group is possible.

  • Formation of Azoxy and Azo Compounds: In some cases, particularly with substituted pyridines, the formation of azoxy and azo compounds can occur.[15]

Strategies for Minimizing Side Products:
  • Precise Control of Stoichiometry: Carefully control the molar equivalents of your nitrating agent. Use the minimum amount necessary for complete conversion of your starting material.

  • Temperature Management: Avoid excessive temperatures, as this can promote oxidative side reactions.[4] Maintain a consistent and controlled temperature throughout the reaction.

  • Reaction Monitoring: Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and quench the reaction before significant side product formation occurs.[16][17]

  • Purification Techniques: For purification, column chromatography is often effective. If your nitropyridine is a solid, recrystallization can be a powerful method for achieving high purity.[14]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of specific nitropyridine isomers and safety considerations.

Q4: What is the best method for synthesizing 2-nitropyridine?

A4: Direct nitration of pyridine is not an effective method for producing 2-nitropyridine. A common approach involves the oxidation of 2-aminopyridine derivatives. For example, 2-aminopyridine-1-oxides can be oxidized to the corresponding 2-nitropyridine-1-oxides, which can then be deoxygenated.[18] Another strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halide, at the 2-position of a pyridine ring that is activated by a nitro group elsewhere on the ring.[19]

Q5: Are there specific safety precautions I should take when working with nitrating agents?

A5: Absolutely. Nitration reactions can be highly exothermic and potentially hazardous if not properly controlled.[20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to the chemicals being used.[21][22]

  • Ventilation: Work in a well-ventilated area, preferably within a certified fume hood, to avoid inhaling noxious fumes.[21][22]

  • Controlled Reagent Addition: Add nitrating agents slowly and in a controlled manner, especially when the reaction is exothermic. Using an addition funnel and an ice bath to manage the temperature is highly recommended.

  • Quenching: Be extremely cautious when quenching the reaction. Quenching with water can be highly exothermic. Pouring the reaction mixture onto ice is a standard and safer procedure.[23]

  • Incompatible Materials: Be aware of the incompatibility of pyridine and nitrating agents with other chemicals. For instance, pyridine is incompatible with strong oxidizing agents and strong acids.[24]

Q6: How can I monitor the progress of my nitropyridine synthesis?

A6: Several analytical techniques can be employed to monitor your reaction:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting material and the formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress, allowing for the determination of conversion and the formation of byproducts.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.[16]

  • Mass Spectrometry (MS): Can be used to identify the mass of the desired product and any major byproducts.[16][25]

Q7: I need to synthesize a substituted 3-nitropyridine. How does the presence of other substituents on the pyridine ring affect the nitration reaction?

A7: The nature and position of existing substituents significantly influence the outcome of the nitration.

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy groups activate the pyridine ring towards electrophilic substitution, making the nitration easier. They will direct the incoming nitro group to the positions ortho and para to themselves, but the inherent preference of the pyridine nitrogen for meta-directing still plays a role.

  • Electron-Withdrawing Groups (EWGs): Groups like cyano or halo groups further deactivate the ring, making nitration even more challenging.[26] They will also direct the incoming nitro group to the meta position relative to themselves.

The interplay between the directing effects of the pyridine nitrogen and the existing substituent will determine the final regiochemical outcome.

III. Data and Protocols

Table 1: Summary of Reaction Conditions for Nitropyridine Synthesis
Target CompoundStarting MaterialKey ReagentsTypical ConditionsKey Considerations
3-Nitropyridine PyridineHNO₃ / H₂SO₄ (oleum)High temperature (e.g., 300°C)Harsh conditions, potential for low yield and side products.[1]
3-Nitropyridine PyridineN₂O₅, then SO₂/HSO₃⁻Milder conditionsGood yields, avoids harsh acids.[1][6][7]
4-Nitropyridine Pyridine N-oxideHNO₃ / H₂SO₄, then PCl₃Two-step process, moderate heatingExcellent regioselectivity.[13]
2-Nitropyridine 2-Aminopyridine-1-oxideOxidizing agent, then deoxygenating agentMulti-step synthesisIndirect method to achieve desired isomer.[18]
Experimental Protocol: Synthesis of 4-Nitropyridine from Pyridine N-oxide

This protocol is adapted from a continuous flow synthesis method, which can also be performed in a batch process.[13]

Step 1: Nitration of Pyridine N-oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine N-oxide in concentrated sulfuric acid.

  • Nitrating Agent: Slowly add a mixture of concentrated nitric acid and sulfuric acid to the reaction flask while maintaining a controlled temperature, typically with an ice bath initially, followed by heating.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base such as sodium carbonate until the pH is neutral or slightly basic. The product, 4-nitropyridine N-oxide, will precipitate and can be collected by filtration.

Step 2: Deoxygenation of 4-Nitropyridine N-oxide

  • Reaction Setup: In a separate flask, dissolve the 4-nitropyridine N-oxide in a suitable solvent like acetonitrile or 1,2-dichloroethane.[14]

  • Reducing Agent: Slowly add phosphorus trichloride (PCl₃) to the solution.[14]

  • Reaction: The reaction is often exothermic and may require cooling to maintain a controlled temperature. Stir the mixture at a specified temperature (e.g., 50°C) for a set period.[14]

  • Work-up: After the reaction is complete, quench the reaction mixture by adding water. Neutralize with a base and extract the 4-nitropyridine product with an organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the final product.

IV. Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Low Yield in Pyridine Nitration

Regioselective_Synthesis cluster_3nitro Synthesis of 3-Nitropyridine cluster_4nitro Synthesis of 4-Nitropyridine pyridine Pyridine direct_nitration Direct Nitration (Harsh Conditions) pyridine->direct_nitration nitropyridine_3 3-Nitropyridine direct_nitration->nitropyridine_3 pyridine_n_oxide Pyridine N-Oxide nitration_n_oxide Nitration (HNO₃/H₂SO₄) pyridine_n_oxide->nitration_n_oxide nitro_n_oxide_4 4-Nitropyridine N-Oxide nitration_n_oxide->nitro_n_oxide_4 deoxygenation Deoxygenation (PCl₃) nitro_n_oxide_4->deoxygenation nitropyridine_4 4-Nitropyridine deoxygenation->nitropyridine_4

References

How to avoid side reactions in 2-Hydroxy-4-methyl-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 2-Hydroxy-4-methyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience, to help you optimize your reaction outcomes and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis, explaining the underlying causes and providing actionable solutions.

Question 1: Why is my yield of this compound unexpectedly low?

Answer: Low yield is a frequent issue that can stem from several factors, primarily non-selective nitration and suboptimal reaction control.

  • Causality - The Problem of Isomerization: The primary cause of yield loss is the concurrent formation of the undesired 2-hydroxy-4-methyl-5-nitropyridine isomer.[1][2] The starting material, 2-hydroxy-4-methylpyridine, has two potential sites for nitration (C3 and C5). The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups are not perfectly selective, leading to a mixture of products. Aggressive reaction conditions, such as high temperatures, can exacerbate this issue.

  • Incomplete Reaction: Insufficient reaction time or a low concentration of the nitrating agent can lead to unreacted starting material remaining in the mixture, directly impacting the final yield.

  • Suboptimal Work-up: The product is typically isolated by pouring the acidic reaction mixture onto ice and adjusting the pH to induce precipitation.[3][4] If the pH is not carefully controlled to the isoelectric point of the product, a significant portion may remain dissolved in the aqueous solution, leading to poor recovery.

Solution Protocol:

  • Temperature Control: Maintain a strict temperature protocol. The addition of the nitrating mixture (HNO₃/H₂SO₄) should be performed slowly while the reaction flask is submerged in an ice bath to keep the internal temperature below 10°C.[4] This minimizes the energy available for the formation of the higher-energy 5-nitro isomer.

  • Reagent Stoichiometry: Use a carefully measured excess of the nitrating agent to ensure the reaction goes to completion, but avoid a large excess which can promote over-nitration or degradation.

  • Controlled Precipitation: During work-up, after quenching the reaction on ice, adjust the pH slowly using a base like aqueous ammonia. Monitor the pH closely and aim for a range of 3-4, where the product is least soluble.[3]

  • Product Recovery: Ensure the precipitated product is thoroughly chilled before filtration to maximize recovery. Wash the collected solid with cold water to remove residual acids and salts.

Question 2: My final product is a dark, discolored powder, not the expected off-white solid. What causes this and how can it be fixed?

Answer: Dark coloration typically indicates the presence of impurities from degradation or side reactions, often due to excessive heat or overly strong nitrating conditions.

  • Causality - Degradation and Over-nitration: Pyridine rings, especially when activated by a hydroxyl group, can be susceptible to oxidation and degradation under harsh acidic and oxidative conditions (i.e., concentrated nitric and sulfuric acid). High temperatures can accelerate these degradation pathways, leading to complex, often polymeric, colored impurities. Over-nitration to form dinitro- or other highly oxidized species can also contribute to discoloration.

  • Residual Reagents: Incomplete quenching or washing can leave behind trapped nitrogen oxides, which are colored and can degrade the product over time.

Solution Protocol:

  • Strict Temperature Adherence: The most critical preventative measure is rigorous temperature control during the nitration step, as detailed in the previous question. Maintaining a low temperature (e.g., 0-10°C) is key to preventing thermal decomposition.

  • Purification by Recrystallization: The most effective method for removing these colored impurities is recrystallization. This compound has good solubility in hot water and poor solubility in cold water, making it an excellent solvent for this purpose.[3]

    • Step-by-Step Recrystallization:

      • Dissolve the crude, discolored product in a minimum amount of boiling deionized water.

      • If significant color persists, you may add a small amount of activated charcoal and boil for a few minutes to adsorb the impurities.

      • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble matter.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the purified, lighter-colored crystals by filtration and dry them thoroughly.

Question 3: The reaction becomes very vigorous, with excessive foaming and a rapid temperature increase. How can I prevent this runaway reaction?

Answer: The nitration of aromatic compounds is a highly exothermic process. A runaway reaction is a serious safety hazard that occurs when the rate of heat generation exceeds the rate of heat removal.[1][2]

  • Causality - Exothermic Nature: The reaction between concentrated sulfuric acid and nitric acid to form the nitronium ion (NO₂⁺), and the subsequent electrophilic attack on the pyridine ring, both release significant amounts of thermal energy. If the reagents are mixed too quickly or cooling is inadequate, the reaction rate can accelerate exponentially. Foaming is often caused by the release of gaseous byproducts or the boiling of localized hot spots.[3]

Solution Protocol - Ensuring Control:

  • Proper Equipment: Use a reaction vessel that is at least 4-5 times larger than the total volume of the reagents to accommodate potential foaming and allow for efficient stirring.

  • Cooling is Mandatory: Always perform the reaction in an ice/water bath. Ensure the bath has sufficient capacity to absorb the heat generated.

  • Slow, Controlled Addition: Add the nitrating agent dropwise using an addition funnel. Monitor the internal temperature of the reaction mixture continuously with a thermometer. The addition rate should be adjusted to ensure the temperature does not rise above the set limit (e.g., 10°C).

  • Efficient Stirring: Maintain vigorous and constant stirring throughout the addition and the entire reaction period. This ensures uniform temperature distribution and prevents the formation of localized hot spots where a runaway reaction could initiate.

  • Emergency Preparedness: Have a larger ice bath or a quenching bath (e.g., a large volume of ice water) ready in case of an unexpected temperature spike.

Frequently Asked Questions (FAQs)

Question 1: What is the best starting material: 2-amino-4-methylpyridine or 2-hydroxy-4-methylpyridine?

Answer: While both can be used, 2-hydroxy-4-methylpyridine (4-methyl-2-pyridone) is generally the more direct and preferred starting material.

  • Using 2-hydroxy-4-methylpyridine: This route involves a single nitration step to directly yield the target molecule. It simplifies the overall process and avoids handling additional hazardous reagents.

  • Using 2-amino-4-methylpyridine: This is a multi-step process.[4][5] First, the starting material is nitrated, which typically yields a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.[4] This is followed by a diazotization reaction (using sodium nitrite and acid) and subsequent hydrolysis to convert the amino group to a hydroxyl group. This route is longer, involves an often-problematic isomer separation, and requires careful control of the diazotization step.

Question 2: What are the most critical parameters to control during the nitration step?

Answer: The success of the synthesis hinges on the precise control of several key parameters. These are summarized in the table below.

ParameterRecommended RangeRationale & Expert Insight
Temperature 0 - 10°CControls reaction rate and selectivity. Lower temperatures favor the formation of the desired 3-nitro isomer and prevent thermal degradation.[4][6]
Reagent Addition Rate Slow, dropwisePrevents dangerous exotherms and runaway reactions. Allows the cooling system to dissipate heat effectively.
Molar Ratio (HNO₃:Substrate) 1.1:1 to 1.5:1A slight excess of nitric acid ensures the reaction proceeds to completion. A large excess increases the risk of side reactions and makes work-up more difficult.
Stirring Rate Vigorous & ConstantEnsures homogeneity of the reaction mixture, preventing localized concentration and temperature gradients that can lead to side reactions and safety hazards.
Reaction Time 1 - 3 hours post-additionMust be sufficient for the reaction to complete. Monitor via TLC or other analytical methods to determine the optimal time and avoid product degradation from prolonged exposure to acid.

Question 3: Can you provide a reliable, step-by-step protocol for the synthesis?

Answer: Certainly. The following protocol is a robust method for the synthesis of this compound starting from 2-hydroxy-4-methylpyridine.

Experimental Protocol: Nitration of 2-hydroxy-4-methylpyridine

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-hydroxy-4-methylpyridine (1.0 eq).

  • Dissolution: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (approx. 4-5 volumes relative to the substrate) while stirring, ensuring the temperature remains below 20°C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration: Cool the solution of the substrate in sulfuric acid to 0-5°C. Slowly add the prepared nitrating mixture dropwise via the dropping funnel. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Quenching: Fill a large beaker with a substantial amount of crushed ice (approx. 10 times the volume of the reaction mixture). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Precipitation: While keeping the quenched mixture cool in an ice bath, slowly add concentrated aqueous ammonia to adjust the pH to approximately 3-4. A precipitate should form.

  • Isolation: Age the slurry in the ice bath for at least 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying & Purification: Dry the solid product. For high purity, recrystallize the crude material from hot water as described in the troubleshooting section.[3]

Question 4: What is the chemical mechanism behind this nitration reaction?

Answer: The nitration of 2-hydroxy-4-methylpyridine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are illustrated in the diagram below.

  • Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) . This is the active species that attacks the aromatic ring.[7]

  • Nucleophilic Attack: The electron-rich pyridine ring acts as a nucleophile, attacking the nitronium ion. The hydroxyl group at the 2-position and the methyl group at the 4-position are activating, ortho-para directing groups, which is why substitution occurs preferentially at the C3 and C5 positions. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the pyridine ring, yielding the final this compound product.[7]

Visualization of Reaction Pathways

The following diagram illustrates the primary reaction pathway and the competing side reaction. Controlling the reaction conditions, particularly temperature, is critical to maximizing the yield of the desired 3-nitro product over the 5-nitro isomer.

G cluster_start Starting Material & Reagents cluster_pathways Reaction Pathways SM 2-Hydroxy-4-methylpyridine Desired This compound (Desired Product) SM->Desired Low Temp (0-10°C) Favored Pathway Side 2-Hydroxy-4-methyl-5-nitropyridine (Side Product) SM->Side High Temp (>10°C) Side Reaction Reagents HNO₃ / H₂SO₄

Caption: Main and side reaction pathways in the nitration of 2-hydroxy-4-methylpyridine.

References

Technical Support Center: A Troubleshooting Guide for Reactions of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxy-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile pyridine derivative. Here, we address specific experimental issues in a question-and-answer format, grounded in mechanistic principles and supported by established literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis of this compound

Question 1: My nitration of 2-Hydroxy-4-methylpyridine is resulting in a low yield and multiple products. What's going wrong?

Answer: This is a common challenge stemming from the directing effects of the substituents on the pyridine ring and the harsh conditions often required for nitration. The hydroxyl group at the 2-position and the methyl group at the 4-position are both activating, ortho-, para-directing groups. However, under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the pyridine nitrogen becomes protonated, which deactivates the ring towards electrophilic aromatic substitution.[1][2] This necessitates forceful conditions that can lead to side reactions and degradation.

Causality and Troubleshooting Steps:

  • Sub-optimal Nitrating Agent: A standard nitric acid/sulfuric acid mixture might be too aggressive, leading to oxidation or the formation of undesired isomers.

    • Solution: Consider milder nitrating agents. A mixture of nitric acid in acetic anhydride can sometimes provide better regioselectivity. Alternatively, dinitrogen pentoxide (N₂O₅) has been used for nitrating pyridines under less harsh conditions.[1][2]

  • Temperature Control: High reaction temperatures can decrease selectivity and promote the formation of byproducts.

    • Solution: Maintain strict temperature control, typically keeping the reaction cooled in an ice bath during the addition of the nitrating agent. A gradual warm-up to a specific, controlled temperature (e.g., not exceeding 50-60°C unless a specific protocol dictates otherwise) is crucial.

  • Post-reaction Work-up: Improper pH adjustment during work-up can lead to the loss of the product, which is phenolic and can be soluble in aqueous base.

    • Solution: Carefully adjust the pH to a weakly acidic or neutral range to precipitate the product.[3] Use a calibrated pH meter and add the neutralizing agent portion-wise with vigorous stirring in an ice bath.

Workflow for Optimizing Nitration:

start Low Yield in Nitration suboptimal_agent Sub-optimal Nitrating Agent start->suboptimal_agent Cause temp_control Poor Temperature Control start->temp_control Cause workup_issue Improper Work-up start->workup_issue Cause solution1 Use Milder Nitrating Agent (e.g., HNO₃/Ac₂O) suboptimal_agent->solution1 Solution solution2 Maintain Strict Temperature Control (0-5°C initially) temp_control->solution2 Solution solution3 Careful pH Adjustment During Work-up workup_issue->solution3 Solution

Caption: Troubleshooting workflow for low yield in the nitration of 2-Hydroxy-4-methylpyridine.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 2: I am attempting a nucleophilic substitution on the 2-hydroxy group, but the reaction is sluggish or fails. Why?

Answer: The hydroxyl group in 2-hydroxypyridines exists in a tautomeric equilibrium with its pyridone form, 4-methyl-3-nitro-2(1H)-pyridone. The pyridone form is generally more stable. The hydroxyl group itself is a poor leaving group. To facilitate substitution, it must first be converted into a better leaving group.

Mechanistic Insight and Protocol:

The lone pair on the nitrogen atom can delocalize into the ring, giving the C-O bond some double bond character and making it stronger and harder to break. For a successful SNAr reaction at the 2-position, the hydroxyl group is typically converted to a better leaving group, such as a halide.

Detailed Experimental Protocol: Conversion of 2-Hydroxy to 2-Chloro Derivative

  • Reagents and Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add this compound (1 equivalent) to the flask.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the starting material. A base such as triethylamine or pyridine can be added to scavenge the HCl produced.[4]

  • Heating: Heat the reaction mixture to reflux (typically around 80-100 °C) for 4-6 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8. The product, 2-chloro-4-methyl-3-nitropyridine, will often precipitate as a solid. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Question 3: My SNAr reaction with a thiol nucleophile is giving substitution at the nitro group instead of my intended leaving group at another position. Is this expected?

Answer: Yes, this can be an expected and sometimes predominant reaction pathway. The nitro group, particularly on an electron-deficient pyridine ring, can act as a leaving group in nucleophilic aromatic substitution reactions, especially with soft nucleophiles like thiolates.[5][6] This is a known reactivity pattern for nitropyridines.[6]

Controlling Regioselectivity:

The outcome of the reaction is a competition between the substitution of the nitro group and another potential leaving group (e.g., a halogen).

FactorEffect on RegioselectivityRationale
Nucleophile Soft nucleophiles (e.g., thiolates) favor nitro group substitution.[5][6]The reaction proceeds through a Meisenheimer complex. The stability of this intermediate and the subsequent elimination of the leaving group are influenced by the nature of the nucleophile.
Leaving Group A better leaving group (e.g., F > Cl > Br > I) at another position can favor substitution at that site.The rate-determining step can be the departure of the leaving group. Halides are generally better leaving groups than the nitrite anion.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are typically used to facilitate SNAr reactions.These solvents solvate the cation of the nucleophile salt, making the nucleophile more reactive.

Troubleshooting Strategy:

If you desire substitution at a position other than the nitro group, ensure you have a superior leaving group (like a chloro or bromo group) at the target position. Using a harder nucleophile might also shift the selectivity, but this is highly substrate-dependent.

Section 3: Reduction of the Nitro Group

Question 4: I am trying to reduce the nitro group to an amine, but I'm getting a complex mixture of products and low yield of the desired 2-hydroxy-4-methyl-3-aminopyridine.

Answer: The reduction of an aromatic nitro group can proceed through several intermediates, such as nitroso and hydroxylamine species.[7] Incomplete reduction or side reactions involving these intermediates can lead to a complex product mixture. The choice of reducing agent and reaction conditions is critical for a clean and complete conversion.

Common Reducing Agents and Potential Issues:

Reducing AgentTypical ConditionsPotential Issues & Solutions
H₂/Pd, Pt, or Ni catalyst H₂ gas (from balloon to high pressure), solvent (EtOH, MeOH, EtOAc)Issue: Catalyst poisoning, incomplete reaction. Solution: Ensure the purity of the starting material and solvent. Use a sufficient catalyst loading (5-10 mol%). Monitor by TLC or LC-MS until the starting material is consumed.
SnCl₂·2H₂O HCl, EtOHIssue: Harsh acidic conditions may not be suitable for all substrates. Work-up can be cumbersome. Solution: This is a robust method but requires careful neutralization. The product may form a tin complex, requiring specific work-up procedures.
Fe/NH₄Cl or Fe/AcOH Water, EtOHIssue: Requires a large excess of iron powder. Solution: A milder and often effective method. The reaction is heterogeneous, so vigorous stirring is essential.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic systemsIssue: Can be sluggish; may require elevated temperatures. Solution: A good option for substrates sensitive to catalytic hydrogenation or strong acids.

Recommended Protocol: Catalytic Hydrogenation

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Add 5-10 mol% of a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC. The product, being more polar, will have a lower Rf value.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-2-hydroxy-4-methylpyridine. This can be purified by recrystallization or column chromatography if necessary.

Troubleshooting Reduction Workflow:

start Complex Mixture in Nitro Reduction incomplete_reduction Incomplete Reduction start->incomplete_reduction Potential Cause side_reactions Side Reactions start->side_reactions Potential Cause choice_of_reagent Inappropriate Reducing Agent start->choice_of_reagent Potential Cause solution1 Increase Reaction Time or Catalyst Load incomplete_reduction->solution1 Solution solution2 Optimize Temperature and Stirring side_reactions->solution2 Solution solution3 Select a Different Reducing System (e.g., Fe/NH₄Cl) choice_of_reagent->solution3 Solution

Caption: Decision tree for troubleshooting the reduction of this compound.

References

Recrystallization techniques for 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An ## Technical Support Center: Recrystallization of 2-Hydroxy-4-methyl-3-nitropyridine

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of this compound via recrystallization. It is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their purification protocols. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.

Section 1: Core Compound Properties & Recrystallization Profile

Before initiating any recrystallization, understanding the fundamental physicochemical properties of the target compound is critical. These parameters directly influence the choice of solvent and the design of the thermal profile for the procedure.

Q1: What are the key physical properties of this compound that I should be aware of?

Understanding the compound's characteristics is the foundation of a successful purification. This compound is a yellow crystalline solid.[1] Its high melting point is a significant advantage for recrystallization, as it allows for the use of a wide range of solvents without the compound melting in the hot solvent—a common cause of "oiling out".[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 21901-18-8 [1][4]
Molecular Formula C₆H₆N₂O₃ [1][4]
Molecular Weight 154.12 g/mol [4]
Melting Point (MP) 229-232 °C [1][4]
Appearance Yellow Crystalline Solid [1]

| Synonyms | 4-Methyl-3-nitro-2-pyridone, 4-Methyl-3-nitro-2-pyridinone |[4][5] |

The presence of hydroxyl (-OH) and nitro (-NO2) groups, along with the nitrogen heteroatom in the pyridine ring, makes this a highly polar molecule capable of strong hydrogen bonding. This polarity is the primary determinant for solvent selection.

Section 2: General Recrystallization Protocol

This section provides a baseline, step-by-step protocol for the recrystallization of this compound.

Q2: What is a reliable, general-purpose protocol for recrystallizing this compound?

This protocol is a robust starting point. Based on the compound's polarity, polar protic solvents like ethanol, methanol, or an ethanol/water mixture are excellent candidates.[2][6] For related nitropyridine compounds, recrystallization from hot water or hot alcohol has been shown to be effective.[7][8]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Begin by testing solubility with a small amount of material (~10-20 mg) in a test tube with ~0.5 mL of a candidate solvent (e.g., ethanol). The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. An excess of solvent is the most common reason for poor recovery, so be patient and add solvent judiciously.[3][10]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and dilute the solution with a small amount (~10%) of extra hot solvent before filtering.[11]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals rather than a fine, potentially impure precipitate.[9][12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold mother liquor.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities. Using room temperature or warm solvent will redissolve some of your product and lower the yield.[10]

  • Drying: Dry the purified crystals completely to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a moderate temperature.

Section 3: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the purification process.

Q3: What is the best starting solvent to try for this compound?

Given its polar, protic nature, ethanol is an excellent first choice. It has a good balance of polarity, a boiling point (78 °C) well below the compound's melting point, and is readily available.[2] Acetone and methanol are also strong candidates.[6] For fine-tuning, a mixed solvent system like ethanol-water can be highly effective.[2]

Q4: My final yield is very low. What is the most likely cause?

The most common cause of low recovery is using too much solvent during the dissolution step.[3] Even in cold solvent, your compound has some finite solubility, and any excess solvent will keep more of your product in solution, which is then lost during filtration.[10] To fix this, if you suspect you've added too much solvent, you can gently boil some of it off to re-concentrate the solution before cooling.

Q5: The purified crystals are still yellow. Does this indicate an impurity?

Not necessarily. The pure compound itself is described as a yellow crystalline solid.[1] While a significant darkening or change in color (e.g., to brown or orange) may suggest impurities, the inherent color of the molecule is yellow. The key indicators of purity will be a sharp melting point within the expected range (229-232 °C) and analytical data (e.g., NMR, HPLC).

Q6: Can I use a mixed solvent system? How does that work?

Yes, a mixed solvent system (or solvent-pair) is an excellent technique, especially if you cannot find a single solvent with the ideal solubility profile. The process involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol). Then, a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., water) is added dropwise to the hot solution until it just becomes cloudy (turbid).[2] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. It is critical that the two solvents are miscible with each other.[2]

Section 4: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Q7: My compound is separating as a liquid or "oiling out" instead of forming crystals. What is happening and how do I fix it?

Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystalline lattice.[14] This typically happens for one of two reasons:

  • Melting Point Depression: The crude material is so impure that its melting point is significantly lowered to below the temperature of the solution.[15]

  • High Supersaturation: The solution is cooled too quickly, causing the compound to come out of solution faster than it can organize into a crystal lattice.[14][16]

Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional "good" solvent (e.g., 10-15% more) to keep the compound soluble at a slightly lower temperature.[15][16]

  • Slow Down Cooling: This is the most critical kinetic parameter.[16] After redissolving, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very gradual temperature drop.[16]

  • Change Solvents: Choose a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated, making it less likely to be above the compound's depressed melting point.

  • Induce Crystallization: At a temperature just above where it oiled out, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure material. This provides a nucleation site to encourage crystal growth over liquid separation.[3][10]

Q8: I have cooled my solution, even in an ice bath, but absolutely no crystals have formed. What should I do?

Causality: This is almost always due to one of two issues:

  • Too Much Solvent: The solution is not supersaturated upon cooling because it is too dilute.[3][11]

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.[3][10]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume). Then, attempt the slow cooling process again.[3]

  • Induce Crystallization: If the solution is concentrated, try to initiate crystal growth by:

    • Scratching: Vigorously scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide a surface for nucleation.[10][13]

    • Seeding: Add one or two small crystals of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[3]

  • If All Else Fails: The solvent can be removed completely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent or less solvent.[3]

Q9: My crystals "crash out" of the hot solution or clog the filter paper during hot filtration. How can I prevent this?

Causality: This happens when the solubility of the compound is extremely sensitive to temperature, and even a slight drop in temperature causes rapid precipitation.[11]

Solutions:

  • Use More Solvent: This is one of the few times when adding more than the absolute minimum amount of solvent is beneficial. Add a slight excess of hot solvent (10-20%) before cooling or filtering. The excess can be evaporated after filtration and before the final cooling step.[11]

  • Keep Everything Hot: When performing hot filtration, ensure the funnel and receiving flask are pre-heated (e.g., in an oven or by resting them on the hot plate). Pour the solution through the filter in several small portions to minimize the time it has to cool in the funnel.[13]

  • Use a Different Solvent: A solvent in which the compound has slightly higher solubility when hot might be less prone to premature crystallization.

Section 5: Data Summary & Workflow Visualization

Table 2: Solvent Selection Guide for this compound
SolventBoiling Point (°C)PolaritySuitability Analysis & Rationale
Water 100Very High (Protic)Good (especially in a pair). May have low solubility even when hot. Excellent as an anti-solvent with alcohols.[2][17]
Ethanol 78High (Protic)Excellent. Good solvency for polar compounds, BP is well below the compound's MP, and it's less toxic than methanol. Often a first choice.[6]
Methanol 65High (Protic)Excellent. Similar to ethanol but with a lower boiling point. Higher toxicity is a consideration.
Acetone 56High (Aprotic)Good. A strong polar aprotic solvent. Its low boiling point is advantageous for preventing oiling out and for easy removal during drying.[6]
Ethyl Acetate 77MediumFair. May be a good choice if impurities are highly polar. The compound's solubility may be lower, potentially leading to better recovery.
Acetonitrile 82High (Aprotic)Good. A polar aprotic solvent with a suitable boiling point.
Toluene / Hexane 111 / 69Non-polarUnsuitable. The compound is highly polar and will likely have negligible solubility in non-polar solvents, even when hot.[2][7]
Troubleshooting Workflow for "Oiling Out"

The following diagram outlines a systematic approach to diagnosing and resolving an "oiling out" event during recrystallization.

G Troubleshooting Workflow: Oiling Out Event start Oiling Out Observed (Liquid droplets form instead of crystals) q1 Is the solution temperature above the impure compound's (depressed) melting point? start->q1 q2 Was supersaturation achieved too quickly (e.g., rapid cooling)? q1->q2 No cause1 Likely Cause: Melting Point Depression q1->cause1 Yes cause2 Likely Cause: Kinetic Hindrance q2->cause2 Yes sol2 Solution 2: Re-heat & Dilute (Add more 'good' solvent to redissolve oil) q2->sol2 No, but still oiling out sol1 Solution 1: Change Solvent System (Choose a solvent with a lower boiling point) cause1->sol1 cause1->sol2 sol3 Solution 3: Slow Cooling (Insulate flask to decrease cooling rate) cause2->sol3 sol4 Solution 4: Introduce Seed Crystals (Add seeds when solution is slightly supersaturated) cause2->sol4 end_node Successful Crystallization sol1->end_node sol2->sol3 sol3->end_node sol4->end_node

Caption: A logical workflow for diagnosing and solving "oiling out" issues.

References

Technical Support Center: Chlorination of 2-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for the chlorination of 2-hydroxypyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. The following troubleshooting guides and FAQs are based on established literature and extensive laboratory experience to help you overcome common challenges and achieve your synthetic goals.

Introduction: The Challenge of Tautomerism

The chlorination of 2-hydroxypyridines is not always straightforward. The primary challenge stems from the tautomeric equilibrium between the 2-hydroxy form and the 2-pyridone form. This equilibrium dictates the reactivity and regioselectivity of the chlorination reaction, often leading to a mixture of products or undesired side reactions. Understanding and controlling this equilibrium is paramount to successful chlorination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of 2-hydroxypyridines and provides actionable solutions.

Issue 1: Low to No Conversion of Starting Material

You've set up your reaction, but analysis shows a significant amount of unreacted 2-hydroxypyridine.

  • Possible Cause 1: Inappropriate Chlorinating Agent. The reactivity of chlorinating agents varies significantly. Milder agents may not be potent enough for your specific substrate.

    • Solution: Consider switching to a more powerful chlorinating agent. For instance, if you are using N-chlorosuccinimide (NCS) with limited success, you might escalate to phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are generally more reactive.

  • Possible Cause 2: Unfavorable Reaction Conditions. Temperature and solvent can dramatically influence the reaction rate.

    • Solution: Gradually increase the reaction temperature. Many chlorinations of 2-hydroxypyridines require elevated temperatures to proceed efficiently. Also, ensure your solvent is appropriate for the chosen chlorinating agent and is anhydrous, as water can quench many chlorinating reagents.

Issue 2: Formation of Multiple Products and Regioselectivity Problems

Your reaction yields a complex mixture of chlorinated pyridines, making purification a nightmare.

  • Possible Cause 1: Tautomeric Ambiguity. The 2-hydroxypyridine and 2-pyridone tautomers present different sites for electrophilic attack, leading to chlorination at various positions on the ring. The pyridone form tends to direct chlorination to the 3- and 5-positions, while the hydroxy form can lead to substitution at other positions.

    • Solution: Utilize a Vilsmeier-Haack type approach. Reacting your 2-hydroxypyridine with a reagent like phosphorus oxychloride (POCl₃) in the presence of a base like dimethylformamide (DMF) can favor the formation of a single, more reactive intermediate, leading to improved regioselectivity for 2-chloro-pyridines.

  • Possible Cause 2: Over-chlorination. Strong chlorinating agents and harsh reaction conditions can lead to the addition of multiple chlorine atoms to the pyridine ring.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess (1.1-1.5 equivalents) is often sufficient. Running the reaction at a lower temperature and monitoring it closely by TLC or LC-MS can help you stop the reaction once the desired product is formed, before significant over-chlorination occurs.

Issue 3: Poor Yield of the Desired 2-Chloropyridine

You are able to isolate the desired product, but the yield is unacceptably low.

  • Possible Cause 1: Degradation of Starting Material or Product. The reaction conditions might be too harsh, leading to decomposition.

    • Solution: Screen different solvents and bases. The choice of base can be critical. For example, using a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can sometimes minimize side reactions. A solvent screen might reveal a medium that improves stability and yield.

  • Possible Cause 2: Inefficient Work-up and Purification. The desired product may be lost during the extraction or purification steps.

    • Solution: Optimize your work-up procedure. Ensure the pH is adjusted correctly during extraction to ensure your product is in the organic layer. For purification, consider alternative chromatography techniques if standard silica gel chromatography is not providing good separation.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for converting a 2-hydroxypyridine to a 2-chloropyridine?

There is no single "best" agent, as the optimal choice depends on the specific substrate and desired outcome. However, a common and effective method is the use of phosphorus oxychloride (POCl₃) , often in the presence of a tertiary amine base or DMF. For substrates sensitive to harsh conditions, N-chlorosuccinimide (NCS) can be a milder alternative, though it may require longer reaction times or activation.

Q2: How can I favor the formation of the 2-pyridone tautomer to direct chlorination to other positions?

The equilibrium between the 2-hydroxy and 2-pyridone forms is influenced by the solvent. Protic solvents tend to favor the 2-pyridone form. By carefully selecting your solvent system, you can influence the tautomeric equilibrium and, consequently, the regioselectivity of the chlorination.

Q3: My 2-hydroxypyridine has other functional groups. How can I selectively chlorinate the pyridine ring?

Protecting groups are your friend. If your molecule contains sensitive functional groups (e.g., alcohols, amines), they should be protected prior to the chlorination step. For example, a hydroxyl group can be protected as a silyl ether, and an amine as a carbamate. After the chlorination, the protecting groups can be removed under appropriate conditions.

Experimental Protocols

Protocol 1: General Procedure for Chlorination using POCl₃

This protocol provides a starting point for the chlorination of a generic 2-hydroxypyridine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-hydroxypyridine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C.

  • Reaction: Slowly warm the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

  • Extraction: Neutralize the mixture with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Common Chlorinating Agents

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ Neat or in a high-boiling solvent, refluxHigh reactivity, good for a wide range of substratesHarsh conditions, can lead to side reactions
SOCl₂ Neat or in a solvent like toluene, refluxHighly reactiveGenerates HCl and SO₂, requiring good ventilation
NCS In a polar aprotic solvent (e.g., DMF, acetonitrile)Milder conditions, good for sensitive substratesSlower reaction times, may require an activator
(COCl)₂ In a non-polar solvent (e.g., CH₂Cl₂) with a catalystCan be highly selectiveReagent is toxic and moisture-sensitive

Visualizing the Process

Diagram 1: Decision Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of 2-Chloropyridine check_sm Check for Unreacted Starting Material start->check_sm check_side_products Analyze for Side Products/Degradation start->check_side_products sm_present Significant SM Present? check_sm->sm_present side_products_present Significant Side Products? check_side_products->side_products_present increase_reactivity Increase Reactivity: - Higher Temperature - More Reactive Agent (e.g., POCl₃) sm_present->increase_reactivity Yes optimize_workup Optimize Work-up & Purification: - Adjust pH - Alternative Chromatography sm_present->optimize_workup No milder_conditions Use Milder Conditions: - Lower Temperature - Milder Agent (e.g., NCS) side_products_present->milder_conditions Yes side_products_present->optimize_workup No success Improved Yield increase_reactivity->success milder_conditions->success optimize_workup->success

Caption: Troubleshooting flowchart for low yield in 2-chloropyridine synthesis.

Diagram 2: Tautomeric Equilibrium of 2-Hydroxypyridine

Caption: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.)

Validation & Comparative

A Comprehensive Guide to the Spectroscopic Analysis of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Hydroxy-4-methyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry. We will explore the intricacies of its proton nuclear magnetic resonance (¹H NMR) spectrum and compare this powerful technique with other instrumental methods such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to offer a holistic understanding of its molecular architecture.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular framework of a compound.[1] ¹H NMR, in particular, allows for the determination of the number of distinct proton environments, their relative ratios, their electronic surroundings, and the connectivity between neighboring protons. This wealth of information is derived from four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Deciphering the ¹H NMR Spectrum of this compound

The structure of this compound presents a unique set of proton signals. Due to the tautomeric nature of 2-hydroxypyridines, it exists in equilibrium with its corresponding pyridone form, 4-methyl-3-nitro-2(1H)-pyridone. For the purpose of this analysis, we will consider the predominant pyridone tautomer, which is generally favored in solution.

Predicted ¹H NMR Spectral Data:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-5~7.5Doublet (d)1HPyridine ring proton
H-6~6.2Doublet (d)1HPyridine ring proton
-CH₃~2.4Singlet (s)3HMethyl group protons
-OH/-NHVariableBroad Singlet (br s)1HHydroxyl/Amine proton

Causality behind the Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-5 and H-6): The protons on the pyridine ring are in the aromatic region, typically between 6.0 and 9.0 ppm. The electron-withdrawing nature of the nitro group (-NO₂) and the carbonyl group in the pyridone form significantly deshields the ring protons, causing them to resonate at a lower field (higher ppm values). The H-5 proton, being ortho to the nitro group, is expected to be the most deshielded. The H-6 proton is expected to be at a relatively higher field. The coupling between these two adjacent protons will result in each signal appearing as a doublet.

  • Methyl Protons (-CH₃): The methyl group protons are attached to an sp² hybridized carbon of the pyridine ring. Their chemical shift is anticipated to be in the range of 2.3-2.6 ppm. As there are no adjacent protons, this signal will appear as a singlet.

  • Hydroxyl/Amine Proton (-OH/-NH): The chemical shift of the proton attached to the nitrogen (in the pyridone form) or oxygen (in the hydroxy form) is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

A Comparative Analysis: ¹H NMR vs. Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical methods.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Connectivity of protons, stereochemistry, number of proton environments.High resolution, detailed structural information.Can be complex for large molecules, requires soluble samples.
¹³C NMR Spectroscopy Number and type of carbon environments (sp³, sp², sp).Provides a direct look at the carbon skeleton.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would provide complementary information to the ¹H NMR. We would expect to see six distinct carbon signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment. For instance, the carbonyl carbon (C-2) would appear significantly downfield (around 160-180 ppm), while the carbon bearing the nitro group (C-3) would also be deshielded. The methyl carbon would resonate at a much higher field (around 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which for C₆H₆N₂O₃ is 154.12 g/mol .[2] Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would offer further structural clues. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (mass = 46) and NO (mass = 30).

Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups. We would expect to see characteristic absorption bands for:

  • N-H/O-H stretching: A broad band in the region of 3200-3500 cm⁻¹.

  • C=O stretching (in the pyridone form): A strong absorption around 1650-1680 cm⁻¹.

  • NO₂ stretching: Two strong bands, one asymmetric (around 1500-1560 cm⁻¹) and one symmetric (around 1335-1385 cm⁻¹).

  • C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

  • C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for polar, heterocyclic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the structural elucidation of this compound using a combination of spectroscopic techniques.

Conclusion

The structural analysis of this compound serves as an excellent case study in the application of modern spectroscopic techniques. While ¹H NMR provides the most detailed initial picture of the molecular structure, a truly unambiguous assignment requires the integration of data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This multi-faceted approach ensures the highest level of scientific integrity and is an indispensable part of the drug discovery and development process. By understanding the principles and practical applications of these techniques, researchers can confidently and accurately characterize novel chemical entities.

References

FTIR and Raman spectroscopy of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Vibrational Spectroscopy of 2-Hydroxy-4-methyl-3-nitropyridine: A Comparative FTIR and Raman Analysis

Introduction

This compound (CAS 21901-18-8), a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular architecture, featuring a hydroxyl group, a methyl group, and a nitro group on the pyridine ring, gives rise to a unique and complex vibrational signature. A thorough characterization of this signature is paramount for quality control, reaction monitoring, and understanding its molecular interactions in drug development.

This guide provides an in-depth comparative analysis of this compound using two powerful, complementary vibrational spectroscopic techniques: Fourier Transform Infrared (FTIR) and Raman spectroscopy. As a senior application scientist, this document moves beyond a simple presentation of spectra to explain the causality behind experimental choices and spectral interpretations, providing researchers with a robust framework for analysis. The vibrational assignments discussed herein are primarily based on the detailed experimental work performed on the closely related isomer, 2-hydroxy-5-methyl-3-nitropyridine, whose spectral features are expected to be in close agreement.[2]

Pillar 1: The Complementary Nature of FTIR and Raman Spectroscopy

To fully characterize a molecule, it is often insufficient to use only one vibrational spectroscopy technique. The fundamental principles governing FTIR and Raman spectroscopy give rise to different selection rules, meaning they probe different aspects of a molecule's vibrational modes.

  • FTIR Spectroscopy is an absorption technique. Infrared radiation is passed through a sample, and the molecule will only absorb photons of energy that correspond exactly to the energy of a specific vibrational transition. The key selection rule is that a vibration must result in a change in the molecule's net dipole moment to be IR-active. Consequently, vibrations of polar functional groups like hydroxyl (-OH) and nitro (-NO₂) groups typically produce strong signals in FTIR spectra.

  • Raman Spectroscopy is a light-scattering technique. A high-intensity monochromatic laser is directed at the sample. While most of the light is scattered elastically (Rayleigh scattering), a tiny fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the molecule's vibrational modes. The selection rule for Raman spectroscopy is that a vibration must cause a change in the molecule's polarizability (the deformability of its electron cloud) to be Raman-active. Symmetric vibrations and vibrations of non-polar bonds, such as the carbon backbone of the pyridine ring, often yield strong Raman signals.

By using both techniques, a more complete vibrational profile of this compound can be assembled.

Pillar 2: Experimental Protocol and Workflow

A self-validating protocol ensures reproducibility and accuracy. The following outlines the standard procedures for obtaining high-quality FTIR and Raman spectra for a solid powder sample.

Experimental Workflow Diagram

The overall process from sample handling to final comparative analysis is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid Powder) PrepFTIR Prepare KBr Pellet (Sample + KBr Powder) Sample->PrepFTIR PrepRaman Place Powder in Capillary Tube or on Slide Sample->PrepRaman FTIR FTIR Spectrometer PrepFTIR->FTIR Measure Absorbance Raman Raman Spectrometer PrepRaman->Raman Measure Scattering SpecFTIR FTIR Spectrum FTIR->SpecFTIR SpecRaman Raman Spectrum Raman->SpecRaman Assign Vibrational Mode Assignment SpecFTIR->Assign SpecRaman->Assign Compare Comparative Analysis & Reporting Assign->Compare

Caption: Workflow for comparative spectroscopic analysis.

Step-by-Step Methodologies

1. FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Dry a small amount (1-2 mg) of the this compound sample and ~200 mg of spectroscopic grade Potassium Bromide (KBr) powder in an oven at ~110°C for 2-4 hours to remove moisture.

  • Grinding: Add the sample and KBr to an agate mortar and gently grind to a fine, homogenous powder. This minimizes scattering effects.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range, co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded first.

2. Raman Spectroscopy (Solid Sample)

  • Sample Preparation: Place a small amount of the neat powder into a glass capillary tube or onto a microscope slide.

  • Instrument Setup: Place the sample in the spectrometer's sample stage. Focus the laser onto the sample using the integrated microscope.

  • Data Acquisition: Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence). Set the laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample degradation. The typical spectral range is 4000-50 cm⁻¹.

Pillar 3: Results and Discussion - A Comparative Spectral Analysis

The following table summarizes the key observed vibrational frequencies from the FTIR and Raman spectra of 2-hydroxy-5-methyl-3-nitropyridine, which serves as a robust proxy for the 4-methyl isomer.[2] The assignments are based on established literature for substituted pyridines and nitro compounds.[3][4]

FTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity (FTIR/Raman)Vibrational Mode Assignment
33553356Strong / Mediumν(O-H) Stretching
31103109Medium / Mediumν(C-H) Aromatic Stretching
30553052Medium / Mediumν(C-H) Aromatic Stretching
29802975Medium / Mediumνₐₛ(C-H) in CH₃
29302933Medium / Strongνₛ(C-H) in CH₃
16401638Very Strong / Strongν(C=O) Stretching / Ring Vibration
15851582Very Strong / Very Strongνₐₛ(NO₂) Asymmetric Stretching
14751470Strong / MediumPyridine Ring ν(C=C, C=N) Stretching
13501355Very Strong / Strongνₛ(NO₂) Symmetric Stretching
12961295Very Strong / Mediumν(C-CH₃) Stretching
11591148Strong / Very Weakδ(O-H) In-plane Bending
840845Strong / Strongγ(C-H) Out-of-plane Bending
730735Medium / Strongδ(NO₂) Bending (Scissoring)
625620Medium / StrongRing In-plane Bending
433440Medium / Mediumδ(C-CH₃) Out-of-plane Bending

Intensity Abbreviations: ν = stretching, δ = in-plane bending, γ = out-of-plane bending, s = symmetric, as = asymmetric.

Analysis of Key Functional Group Vibrations
  • Hydroxyl (-OH) Group: The O-H stretching vibration, ν(O-H), appears as a strong, broad band around 3355 cm⁻¹ in the FTIR spectrum. Its strength in IR is due to the large change in dipole moment during the stretch of this highly polar bond. The corresponding Raman signal is of medium intensity. Conversely, the in-plane bending mode, δ(O-H), is strong in the FTIR spectrum at 1159 cm⁻¹ but very weak in the Raman spectrum, showcasing the complementary nature of the techniques.

  • Nitro (-NO₂) Group: The nitro group provides some of the most characteristic bands. The asymmetric stretch, νₐₛ(NO₂), is observed as a very strong band in both spectra around 1585 cm⁻¹.[4] The symmetric stretch, νₛ(NO₂), is also very strong in the FTIR at 1350 cm⁻¹ and strong in the Raman spectrum. The high intensity in FTIR is expected due to the polar nature of the N-O bonds. The strong Raman signal is due to the significant change in the size and shape of the electron cloud during these vibrations, altering polarizability. The NO₂ bending (scissoring) mode is found around 730 cm⁻¹.

  • Pyridine Ring Vibrations: The pyridine ring gives rise to a series of complex vibrations. The ring stretching modes (ν(C=C, C=N)) appear in the 1640-1400 cm⁻¹ region.[3] The band at 1640 cm⁻¹ is particularly strong in the FTIR spectrum and is likely coupled with the C=O stretching vibration of the 2-pyridone tautomer, which is known to exist for 2-hydroxypyridines. Ring breathing and bending modes are observed at lower frequencies, such as the strong Raman signals at 620 cm⁻¹. Symmetric ring breathing modes are often characteristically strong in Raman spectra.

  • Methyl (-CH₃) and Aromatic C-H Vibrations: The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The asymmetric and symmetric stretches of the methyl group's C-H bonds are located just below 3000 cm⁻¹.[4] The C-CH₃ stretching mode gives a very strong signal in the FTIR at 1296 cm⁻¹, while the out-of-plane bending is observed around 433 cm⁻¹.

Conclusion

The combined application of FTIR and Raman spectroscopy provides a comprehensive and unambiguous vibrational characterization of this compound. FTIR is particularly sensitive to the polar O-H, C=O, and NO₂ functional groups, yielding strong, characteristic absorption bands. Raman spectroscopy complements this by providing strong signals for the symmetric vibrations of the nitro group and the pyridine ring skeleton. This dual-technique approach enables researchers to confidently identify the compound, verify its functional groups, and establish a detailed spectroscopic fingerprint for quality assurance and further research in drug development.

References

A Comparative Guide to 2-Hydroxy-4-methyl-3-nitropyridine and Its Derivatives in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Nitropyridine Scaffold

Nitropyridine derivatives are a cornerstone of modern medicinal and agricultural chemistry, serving as highly versatile scaffolds and synthetic intermediates.[1] The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs, and the introduction of a nitro group significantly modulates the electronic properties of the ring, opening up a wide array of synthetic possibilities.[1][2] This guide provides an in-depth comparison of 2-Hydroxy-4-methyl-3-nitropyridine with its closely related analogues, primarily 2-Chloro-4-methyl-3-nitropyridine and 2-Amino-4-methyl-3-nitropyridine. We will explore how the substituent at the C2-position dictates the molecule's physicochemical properties, reactivity, and ultimately, its utility for researchers, scientists, and drug development professionals.

The Hydroxy vs. Chloro vs. Amino Analogs: A Tale of Three Substituents

The focus of our comparison lies on the impact of the hydroxyl, chloro, and amino groups at the 2-position of the 4-methyl-3-nitropyridine core. These seemingly minor changes lead to profound differences in the chemical nature and synthetic applications of these molecules.

  • This compound (1): Also known by its tautomeric name, 4-Methyl-3-nitro-2-pyridone, this compound exists in a solvent-dependent equilibrium between the hydroxy and pyridone forms.[3][4] This tautomerism can influence its reactivity and intermolecular interactions.

  • 2-Chloro-4-methyl-3-nitropyridine (2): A key intermediate in the synthesis of various pharmaceuticals, most notably the anti-HIV drug Nevirapine.[5][6] The chloro group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • 2-Amino-4-methyl-3-nitropyridine (3): This derivative serves as a precursor for a variety of heterocyclic compounds and can be a starting point for further functionalization. The amino group, being an electron-donating group, alters the electronic landscape of the pyridine ring compared to the electron-withdrawing chloro group.

Comparative Physicochemical Properties

The nature of the substituent at the 2-position significantly influences the physical and chemical properties of the nitropyridine derivative. Understanding these differences is crucial for selecting the appropriate compound for a given application, from designing a synthetic route to formulating a potential drug candidate.

PropertyThis compound (1)2-Chloro-4-methyl-3-nitropyridine (2)2-Amino-4-methyl-3-nitropyridine (3)
CAS Number 21901-18-823056-39-56635-86-5
Molecular Formula C₆H₆N₂O₃C₆H₅ClN₂O₂C₆H₇N₃O₂
Molecular Weight 154.12 g/mol 172.57 g/mol 153.14 g/mol
Melting Point 229-234 °C51-53 °C136-140 °C
Appearance Light orange to yellow crystalline powderOff-white powderYellow solid
Tautomerism Exists as 2-hydroxypyridine and 2-pyridone tautomers[3][4]Not applicableNot applicable

Expert Commentary: The significant difference in melting points, particularly between the hydroxy and chloro derivatives, highlights the strong intermolecular hydrogen bonding potential of the 2-pyridone tautomer of compound 1 . This can also affect its solubility in various solvents. The lower melting point of the chloro derivative 2 is indicative of weaker intermolecular forces.

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to these derivatives and their subsequent reactivity are central to their utility as chemical building blocks.

Synthetic Pathways

The synthesis of these compounds often starts from readily available picoline derivatives. A common strategy involves the nitration of a substituted picoline, followed by functional group interconversion.

Synthesis_Workflow cluster_start Starting Material cluster_nitration Nitration cluster_intermediates Key Intermediates 2-Amino-4-picoline 2-Amino-4-picoline Nitration HNO₃ / H₂SO₄ 2-Amino-4-picoline->Nitration Direct Nitration Amino_Nitro 2-Amino-4-methyl-3-nitropyridine (3) Nitration->Amino_Nitro Hydroxy_Nitro This compound (1) Amino_Nitro->Hydroxy_Nitro Diazotization & Hydrolysis Chloro_Nitro 2-Chloro-4-methyl-3-nitropyridine (2) Hydroxy_Nitro->Chloro_Nitro Chlorination (e.g., POCl₃)

Caption: Generalized synthetic workflow for the preparation of the compared nitropyridine derivatives.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine from 2-Amino-5-methylpyridine

This protocol, adapted from literature procedures, illustrates a typical nitration and hydrolysis sequence.[7]

  • Dissolution: Dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid in a 600 cm³ round-bottomed flask.

  • Nitration: Slowly add a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid to the solution. The reaction is exothermic and will foam. Maintain the temperature at 130°C during the addition.

  • Quenching: After the addition is complete, pour the colored solution onto 300 g of ice.

  • Neutralization: Adjust the pH of the solution to approximately 3-4 by the addition of aqueous ammonia.

  • Isolation: Allow the mixture to stand in a refrigerator to facilitate precipitation. Collect the precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from hot water to yield the pure 2-hydroxy-5-methyl-3-nitropyridine.

Expert Commentary: The harsh conditions (concentrated strong acids and high temperature) are necessary to overcome the deactivating effect of the pyridinium species formed in situ, which makes electrophilic aromatic substitution on the pyridine ring challenging.[8]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A primary application of these compounds is in SNAr reactions, where a nucleophile displaces a leaving group on the aromatic ring. The electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack, especially at the positions ortho and para to it.[9]

  • 2-Chloro-4-methyl-3-nitropyridine (2): The chloro group is an excellent leaving group, making this compound highly reactive towards a wide range of nucleophiles (amines, alkoxides, thiolates). This reactivity is exploited in the synthesis of Nevirapine, where a key step is the substitution of the chlorine by cyclopropylamine.[10][11]

  • This compound (1): The hydroxyl group (or the amido group in the pyridone tautomer) is a poor leaving group. Therefore, direct SNAr at the C2 position is generally not feasible. However, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate) or the compound can be used in other types of reactions.

  • 2-Amino-4-methyl-3-nitropyridine (3): The amino group is also a poor leaving group. Its primary utility is as a nucleophile itself or as a handle for further functionalization, for example, through diazotization.

Reactivity_Comparison cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Chloro_Nitro 2-Chloro-4-methyl-3-nitropyridine (2) SNAr SɴAr with R-NH₂ Chloro_Nitro->SNAr Good Leaving Group Hydroxy_Nitro This compound (1) Hydroxy_Nitro->SNAr Poor Leaving Group Substituted_Product 2-(Alkylamino)-4-methyl-3-nitropyridine SNAr->Substituted_Product No_Reaction No Reaction

References

A Researcher's Guide to the Structural Confirmation of 2-Hydroxy-4-methyl-3-nitropyridine: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the researcher in drug development and medicinal chemistry, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of all subsequent investigation. In the realm of heterocyclic chemistry, pyridinone derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth, practical framework for the structural elucidation of 2-Hydroxy-4-methyl-3-nitropyridine, a compound of interest in various research domains.

This document eschews a rigid, templated approach. Instead, it offers a logical, stepwise workflow that a researcher would follow, from initial spectroscopic screening to the fine-grained analysis required for publication-quality confirmation. We will explore not just the "what" but the "why" of each analytical choice, grounding our discussion in the principles of spectroscopic analysis and providing comparative data from closely related analogues to build a robust, self-validating structural argument.

The Tautomeric Nature of 2-Hydroxypyridines: A Critical Consideration

Before delving into the spectroscopic analysis, it is crucial to acknowledge the tautomeric equilibrium inherent to 2-hydroxypyridines. This compound can exist in two tautomeric forms: the hydroxy form and the pyridone form. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and pH. This duality is not a complication but rather a key characteristic that can be exploited for structural confirmation. Throughout this guide, we will consider both tautomers and how their presence might be reflected in the spectroscopic data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.

Sample Preparation:

  • Solvent Selection: The choice of solvent is critical due to the tautomeric nature of the analyte. A polar, aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is recommended as it can solubilize both tautomers and its residual peak does not interfere with the aromatic region of the spectrum. For comparative purposes, acquiring a spectrum in a less polar solvent like Chloroform-d (CDCl₃) can provide insights into the tautomeric equilibrium shift.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher ¹³C frequency spectrometer.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Interpreting the NMR Data: A Comparative Approach

The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound, along with comparative data for the non-nitrated analogue, 2-Hydroxy-4-methylpyridine[1].

Assignment This compound (Expected) 2-Hydroxy-4-methylpyridine (Experimental, DMSO-d₆)[1] Rationale for Chemical Shift
¹H NMR
H-5~ 7.5 ppm (d)7.22 ppm (d)The electron-withdrawing nitro group at position 3 will deshield the adjacent H-5 proton, causing a downfield shift. The coupling to H-6 will result in a doublet.
H-6~ 6.2 ppm (d)6.05 ppm (d)This proton is also deshielded by the nitro group, though to a lesser extent than H-5. It will appear as a doublet due to coupling with H-5.
CH₃~ 2.4 ppm (s)2.17 ppm (s)The methyl group protons will appear as a singlet. The nitro group's influence is minimal at this distance.
OH/NHBroad singlet, variable13.17 ppm (broad s)The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. It is expected to be a broad singlet.
¹³C NMR
C-2~ 160 ppm~ 163 ppmThe carbon bearing the hydroxyl group (or carbonyl in the pyridone form) will be significantly downfield.
C-3~ 135 ppm~ 105 ppmThe presence of the electron-withdrawing nitro group will cause a significant downfield shift for this carbon.
C-4~ 150 ppm~ 148 ppmThe methyl-substituted carbon will be downfield.
C-5~ 110 ppm~ 108 ppmThis CH carbon will be in the typical aromatic region.
C-6~ 130 ppm~ 135 ppmThis CH carbon will also be in the aromatic region.
CH₃~ 18 ppm~ 17 ppmThe methyl carbon will appear in the aliphatic region.

DOT Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound 2-Hydroxy-4-methyl- 3-nitropyridine NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (DMSO-d6) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Experiment NMR_Spectrometer->H1_NMR C13_NMR 13C NMR & DEPT Experiments NMR_Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Chemical Shift Analysis, Coupling Constant Measurement, Integration Processing->Analysis Structure_Confirmation Structural Confirmation Analysis->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the hydroxyl/amine, nitro, and aromatic moieties.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The solid sample can be analyzed using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Interpreting the IR Spectrum

The following table outlines the expected characteristic IR absorption bands for this compound, with comparative data from a related compound, 2-hydroxy-5-methyl-3-nitropyridine[2].

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for 2-hydroxy-5-methyl-3-nitropyridine[2] Assignment
O-H/N-H Stretch3400-3200 (broad)~3400Associated with the hydroxyl group of the hydroxy tautomer or the N-H group of the pyridone tautomer. The broadness is due to hydrogen bonding.
C-H Stretch (Aromatic)3100-3000~3050Stretching vibrations of the C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)2950-2850Not reportedStretching vibrations of the C-H bonds of the methyl group.
C=O Stretch~1650~1660A strong band indicative of the carbonyl group in the pyridone tautomer.
NO₂ Asymmetric Stretch~1550~1530A strong absorption characteristic of the nitro group.
C=C and C=N Stretch1600-1450Multiple bands in this regionVibrations of the aromatic ring.
NO₂ Symmetric Stretch~1350~1340Another strong absorption for the nitro group.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for small molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular ion.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Interpreting the Mass Spectrum

The molecular formula of this compound is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol [3][4][5].

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 154 is expected.

  • Loss of NO₂: A fragment corresponding to the loss of the nitro group (M - 46) at m/z = 108.

  • Loss of CO: In the pyridone tautomer, the loss of carbon monoxide (M - 28) from the molecular ion is a common fragmentation pathway for cyclic ketones, leading to a fragment at m/z = 126.

  • Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (M - 27), resulting in a fragment at m/z = 127.

DOT Diagram: Mass Spectrometry Workflow

MS_Workflow cluster_prep_ms Sample Introduction cluster_acq_ms Mass Analysis cluster_proc_ms Data Interpretation Sample_MS 2-Hydroxy-4-methyl- 3-nitropyridine Ion_Source Ionization Source (EI or ESI) Sample_MS->Ion_Source Mass_Analyzer Mass Analyzer (TOF or Orbitrap) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum MW_Determination Molecular Weight Determination Mass_Spectrum->MW_Determination Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Confirmation_MS Structural Confirmation MW_Determination->Structure_Confirmation_MS Fragmentation_Analysis->Structure_Confirmation_MS

Caption: Workflow for mass spectrometry-based structural confirmation.

IV. X-ray Crystallography: The Definitive Structural Proof (When Possible)

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals can be challenging, the resulting data is the gold standard for structural confirmation.

Although no crystal structure for this compound is currently available in the public domain, we can draw comparisons with the closely related compound, 4-Methyl-3-nitropyridin-2-amine. The crystal structure of this analogue confirms the planar nature of the pyridine ring and provides information on bond lengths and angles that would be expected to be similar in our target molecule.

Conclusion: A Weight-of-Evidence Approach

The structural confirmation of a novel or synthesized compound is rarely achieved through a single analytical technique. Instead, a weight-of-evidence approach, combining data from multiple spectroscopic methods, is required. For this compound, the combination of ¹H and ¹³C NMR spectroscopy provides the primary framework of the molecule. IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry provides the exact molecular weight and valuable fragmentation information.

By carefully executing the experimental protocols outlined in this guide and critically analyzing the resulting data in comparison with known analogues, researchers can confidently and rigorously confirm the structure of this compound, paving the way for further investigation into its chemical and biological properties.

References

A Comparative Guide to High-Performance Purity Analysis of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-Hydroxy-4-methyl-3-nitropyridine, a key building block in the synthesis of various therapeutic agents, rigorous purity analysis is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the optimal analytical strategy.

The Criticality of Purity for this compound

This compound is a substituted pyridine derivative whose utility in medicinal chemistry is significant. However, its synthesis can lead to a variety of impurities, including positional isomers, unreacted starting materials, and by-products from side reactions. These impurities, even at trace levels, can have unintended pharmacological effects or impact the stability of the final drug product. Therefore, a highly selective and sensitive analytical method is required to ensure the purity of this intermediate.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

HPLC is a well-established and robust technique for the purity analysis of pharmaceutical compounds.[1] Its versatility and reliability have made it the go-to method in many quality control laboratories. For a polar aromatic compound like this compound, a reversed-phase HPLC method is the most appropriate choice.

Experimental Protocol: HPLC Purity Assay

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Vials: Amber glass vials to prevent photodegradation.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

Reagents and Solvents:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or Milli-Q water.

  • Formic Acid: ACS grade.

  • This compound Reference Standard: A well-characterized standard of known purity.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (based on the chromophore of the nitropyridine ring).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Diluent: A mixture of Water and Acetonitrile (80:20 v/v).

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a quantitative assay, a calibration curve is constructed using a series of standard solutions of known concentrations. The method should be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure its suitability for its intended purpose.[2]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Method 2: Ultra-Performance Liquid Chromatography (UPLC) - The High-Throughput Alternative

UPLC has emerged as a powerful alternative to traditional HPLC, offering significant improvements in speed, resolution, and sensitivity.[3] This is achieved through the use of smaller particle size columns (typically sub-2 µm) and instrumentation designed to handle higher backpressures.[4] For impurity profiling, where the separation of closely eluting species is critical, UPLC can provide a distinct advantage.

Experimental Protocol: UPLC Purity Assay

Instrumentation and Consumables:

  • UPLC System: A UPLC system capable of handling high backpressures, equipped with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Vials: Amber glass vials.

  • Syringe Filters: 0.22 µm PTFE syringe filters.

Reagents and Solvents:

  • Same as for the HPLC method.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-5.5 min: 10-70% B

    • 5.5-6.5 min: 70% B

    • 6.6-7.5 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

Sample Preparation:

  • Identical to the HPLC method, but filtration should be performed with a 0.22 µm filter to prevent column blockage.

Data Analysis and Quantification:

  • The principles of data analysis and quantification are the same as for the HPLC method.

Workflow for UPLC Analysis

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into UPLC Filter->Inject Separate Rapid Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for UPLC purity analysis of this compound.

Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including throughput requirements, the complexity of the sample, and available instrumentation. Below is a comparative summary of the expected performance of the two methods for the analysis of this compound.

ParameterHPLCUPLCAdvantage of UPLC
Analysis Time ~35 minutes~7.5 minutesHigher throughput, faster method development.
Resolution GoodHigher, leading to better separation of impurities.More accurate impurity profiling and quantification.
Sensitivity GoodHigher, due to sharper and narrower peaks.Improved detection and quantification of trace impurities.
Solvent Consumption Higher per analysisLower per analysisReduced operational costs and environmental impact.
System Backpressure LowerSignificantly higherRequires specialized instrumentation.

Orthogonal Technique: Gas Chromatography (GC)

While liquid chromatography is generally preferred for polar, non-volatile compounds like this compound, Gas Chromatography (GC) can serve as a valuable orthogonal technique, particularly for identifying volatile impurities or after derivatization.[5][6][7][8][9] GC separates compounds based on their boiling points and interaction with the stationary phase. For pyridine derivatives, specialized columns like the Agilent CP-Wax 51 for Amines can provide excellent separation.[6] GC coupled with a Flame Ionization Detector (FID) is suitable for quantitative analysis, while GC-Mass Spectrometry (GC-MS) is invaluable for the identification of unknown impurities.

Forced Degradation Studies: Ensuring Method Specificity

To develop a truly stability-indicating method, forced degradation studies are essential.[10][11][12][13][14] These studies involve subjecting the this compound sample to harsh conditions to intentionally generate degradation products. The analytical method must then be able to separate the intact drug from all significant degradation products.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

By analyzing the stressed samples with the developed HPLC or UPLC method, one can confirm that the peak for this compound is pure and that all degradation products are well-resolved.

Conclusion

Both HPLC and UPLC are powerful techniques for the purity analysis of this compound. The traditional HPLC method offers robustness and is widely available, making it a reliable choice for routine quality control. However, for laboratories requiring higher throughput, improved resolution for complex impurity profiles, and greater sensitivity for trace-level impurities, UPLC presents a compelling advantage. The choice of method should be based on a careful evaluation of the analytical needs, available resources, and the specific requirements of the drug development phase. The use of an orthogonal technique like GC can provide complementary information and enhance the overall understanding of the compound's purity profile. Ultimately, a well-validated, stability-indicating method is crucial for ensuring the quality and safety of this important pharmaceutical intermediate.

References

A Comparative Guide to the Mass Spectrometry of 2-Hydroxy-4-methyl-3-nitropyridine: Navigating Ionization Techniques and Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals engaged in the characterization of nitrogen-containing heterocyclic compounds, mass spectrometry stands as an indispensable analytical tool. This guide provides an in-depth technical comparison of mass spectrometric approaches for the analysis of 2-Hydroxy-4-methyl-3-nitropyridine, a substituted pyridinol derivative of interest in various chemical and pharmaceutical research domains. With a molecular weight of 154.12 g/mol and the chemical formula C₆H₆N₂O₃, this compound's structure presents a unique analytical challenge due to the interplay of its hydroxyl, methyl, and nitro functional groups on the pyridine ring.

This guide moves beyond a simple recitation of methods to offer a comparative analysis grounded in the principles of mass spectrometry, explaining the rationale behind the choice of ionization techniques and predicting the resultant fragmentation patterns. We will explore the dichotomy between "hard" and "soft" ionization methods, specifically Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a comprehensive analytical strategy for the unambiguous identification and structural elucidation of this molecule.

The Dichotomy of Ionization: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment, as it dictates the nature and extent of fragmentation, and consequently, the type of structural information that can be gleaned. For this compound, the selection between EI and ESI represents a trade-off between obtaining detailed structural fragments and preserving the molecular ion.

Electron Ionization (EI): The Hard Approach for Structural Detail

Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy process that bombards the analyte with energetic electrons (commonly 70 eV).[1] This results in extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule that is invaluable for structural confirmation and library matching.

  • Advantages for this compound: EI is likely to induce characteristic cleavages that reveal the connectivity of the methyl and nitro groups to the hydroxypyridine core. The resulting fragmentation pattern can be used to distinguish it from its isomers.

  • Disadvantages for this compound: The high energy of EI may lead to the complete absence of the molecular ion peak (M⁺˙), making the determination of the molecular weight challenging without prior knowledge.[2]

Electrospray Ionization (ESI): The Soft Touch for Molecular Weight Determination

In contrast, ESI is a soft ionization technique commonly used with Liquid Chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets from a solution, which preserves the integrity of the analyte molecule.[1]

  • Advantages for this compound: ESI is ideal for confirming the molecular weight of the compound, as it typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. This is particularly useful for polar, thermally labile molecules.

  • Disadvantages for this compound: The low degree of in-source fragmentation in ESI provides limited structural information. To elicit fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required.

The following table summarizes the key comparative aspects of EI and ESI for the analysis of this compound:

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Typical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Molecular Ion Often weak or absentStrong [M+H]⁺ or [M-H]⁻
Fragmentation Extensive and reproducibleMinimal (requires MS/MS for fragmentation)
Primary Information Structural ElucidationMolecular Weight Determination
Sample Volatility Requires volatile or derivatized sampleSuitable for non-volatile and polar samples

Predicted Fragmentation Pathways: A Tale of Two Techniques

The fragmentation of this compound is dictated by the interplay of its functional groups. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl and methyl groups on the aromatic pyridine ring will govern the stability of the resulting fragment ions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion at m/z 154 is expected to undergo a series of characteristic fragmentations. Based on the known behavior of nitroaromatic compounds and the mass spectrum of the closely related 2-hydroxy-3-nitropyridine, the following pathways are predicted:[3]

  • Loss of Nitrogen Dioxide (NO₂): A primary fragmentation pathway for nitroaromatics is the loss of the NO₂ radical (46 Da), leading to a fragment ion at m/z 108.

  • Loss of Nitric Oxide (NO): Subsequent or alternative fragmentation can involve the loss of a neutral NO molecule (30 Da), resulting in a fragment at m/z 124.

  • Loss of Carbon Monoxide (CO): Following the initial losses, the pyridinol ring can undergo cleavage, with a common loss of CO (28 Da). For instance, the fragment at m/z 108 could lose CO to yield a fragment at m/z 80.

  • Methyl Group Fragmentation: Cleavage of the methyl radical (CH₃; 15 Da) is also possible, although likely less favorable than the loss of the nitro group functionalities.

The predicted major fragmentation pathways under EI are visualized in the following diagram:

EI_Fragmentation M [C₆H₆N₂O₃]⁺˙ m/z 154 Molecular Ion F1 [C₆H₆NO]⁺ m/z 108 M->F1 - NO₂ (46 Da) F2 [C₆H₅N₂O₂]⁺ m/z 124 M->F2 - NO (30 Da) F3 [C₅H₄N]⁺ m/z 80 F1->F3 - CO (28 Da)

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 155 in positive ion mode. Collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment will induce fragmentation. The fragmentation in ESI-MS/MS is often more controlled than in EI.

  • Loss of Water (H₂O): Protonation can occur on the hydroxyl group or the nitro group, and a common initial loss from the protonated precursor is a neutral water molecule (18 Da), leading to a fragment at m/z 137.

  • Loss of Nitrous Acid (HNO₂): Another plausible fragmentation is the elimination of nitrous acid (47 Da), resulting in a fragment at m/z 108.

  • Combined Losses: Subsequent fragmentation of the m/z 137 ion could involve the loss of CO (28 Da) to produce a fragment at m/z 109.

The predicted major fragmentation pathways under ESI-MS/MS are illustrated below:

ESI_Fragmentation MH [C₆H₇N₂O₃]⁺ m/z 155 [M+H]⁺ F1_esi [C₆H₅N₂O₂]⁺ m/z 137 MH->F1_esi - H₂O (18 Da) F2_esi [C₆H₆NO]⁺ m/z 108 MH->F2_esi - HNO₂ (47 Da) F3_esi [C₅H₃N₂O]⁺ m/z 109 F1_esi->F3_esi - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

To ensure the reproducibility and integrity of the analytical results, detailed and validated experimental protocols are essential. The following provides step-by-step methodologies for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Analysis Protocol

This protocol is designed for the structural elucidation of this compound and requires a GC system coupled to a mass spectrometer with an EI source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
  • Vortex the solution to ensure complete dissolution.
  • If necessary, dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS System Agilent 5977B or equivalent with EI source
Ion Source Temp. 230°C
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern and compare it with the predicted pathways and library spectra if available.

LC-MS Analysis Protocol

This protocol is optimized for the accurate mass determination and sensitive quantification of this compound using an LC system coupled to a mass spectrometer with an ESI source.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in a 50:50 mixture of methanol and water.
  • Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

2. LC-MS/MS Instrumentation and Conditions:

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm particle size) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent with ESI source
Ionization Mode Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V
Scan Mode Full Scan (for confirmation) and MRM (for quantification)
MRM Transitions Precursor ion: m/z 155; Product ions: m/z 137, 108 (collision energy to be optimized)

3. Data Analysis:

  • Confirm the retention time of this compound using the full scan data.
  • For quantification, construct a calibration curve by plotting the peak area of the MRM transitions against the concentration of the standards.
  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is a nuanced endeavor that requires a deliberate choice of ionization technique based on the analytical objective. Electron Ionization provides a wealth of structural information through its extensive fragmentation patterns, making it a powerful tool for initial identification and isomeric differentiation. Conversely, Electrospray Ionization offers the sensitivity and soft ionization necessary for accurate molecular weight determination and quantification, especially when coupled with tandem mass spectrometry.

The predicted fragmentation pathways and detailed experimental protocols provided in this guide serve as a robust starting point for researchers. It is imperative to note that optimal conditions may vary depending on the specific instrumentation used. Therefore, methodical optimization of parameters such as collision energy in ESI-MS/MS and the GC oven temperature program is crucial for achieving the highest quality data.

Future research could involve high-resolution mass spectrometry to confirm the elemental composition of fragment ions and the use of isotopic labeling to further elucidate complex fragmentation mechanisms. The comprehensive approach outlined herein, combining predictive analysis with detailed experimental workflows, will empower scientists to confidently characterize this compound and related compounds, thereby accelerating research and development in their respective fields.

References

A Comparative Study of 3-Hydroxy-2-nitropyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of functional groups on a heterocyclic scaffold is a cornerstone of modern medicinal chemistry and materials science. The isomers of 3-hydroxy-2-nitropyridine serve as a compelling illustration of this principle, where a simple positional change of the nitro group profoundly influences the molecule's physicochemical properties, reactivity, and, consequently, its potential applications. This guide offers an in-depth comparative analysis of 3-hydroxy-2-nitropyridine and its key isomers, 2-hydroxy-3-nitropyridine and 5-hydroxy-2-nitropyridine. By presenting experimental data, validated protocols, and a clear rationale for the observed differences, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to effectively harness the unique characteristics of these versatile building blocks.

The Isomeric Landscape: More Than Just a Positional Change

The three isomers under consideration—3-hydroxy-2-nitropyridine, 2-hydroxy-3-nitropyridine, and 5-hydroxy-2-nitropyridine—all share the molecular formula C₅H₄N₂O₃. However, the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group, dictated by their relative positions on the pyridine ring, gives rise to distinct molecular personalities. These differences manifest in their acidity, solubility, spectroscopic signatures, and synthetic accessibility.

Physicochemical Properties: A Tale of Three Isomers

A side-by-side comparison of the fundamental physicochemical properties of these isomers reveals striking differences that are critical for their application in research and development.

Property3-Hydroxy-2-nitropyridine2-Hydroxy-3-nitropyridine5-Hydroxy-2-nitropyridine
CAS Number 15128-82-2[1]6332-56-5[2]5418-51-9[3]
Appearance White to yellow to orange powder/crystal[4]Yellow needle-like crystals[5]Light yellow to beige crystalline powder[6]
Melting Point (°C) 69-71212 (decomposes)[5][7]188-191[3]
Predicted pKa ~0.31 (Predicted)8.37 (Predicted)[5]Not readily available
Solubility Sparingly soluble in water[8]Insoluble in benzene, ether, and cold water; soluble in hot water and hot alcohol[5]Soluble in hot water and alkali liquor; insoluble in most organic solvents[9]

Expert Insights: The significantly lower melting point of 3-hydroxy-2-nitropyridine compared to its isomers can be attributed to the potential for intramolecular hydrogen bonding between the adjacent hydroxyl and nitro groups, which can reduce the strength of intermolecular interactions in the crystal lattice. The predicted pKa values suggest that 3-hydroxy-2-nitropyridine is considerably more acidic. This is a direct consequence of the powerful electron-withdrawing effect of the nitro group at the ortho position, which stabilizes the resulting phenoxide anion. This enhanced acidity is a key differentiator for applications in catalysis and as a leaving group in nucleophilic substitution reactions.

Synthetic Pathways: Navigating Isomer-Specific Strategies

The synthesis of these isomers typically involves the nitration of a corresponding hydroxypyridine precursor. However, the choice of starting material and reaction conditions is crucial for achieving regioselectivity.

General Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of hydroxynitropyridine isomers.

Protocol 1: Synthesis of 3-Hydroxy-2-nitropyridine

This synthesis leverages the nitration of 3-hydroxypyridine. The hydroxyl group directs the incoming nitro group to the ortho and para positions.

Methodology:

  • Reaction Setup: To a stirred solution of 3-hydroxypyridine in a suitable solvent (e.g., ethyl acetate), add potassium nitrate (KNO₃) and acetic anhydride.

  • Temperature Control: Gently heat the reaction mixture to between 35-55°C. The use of acetic anhydride with a nitrate salt provides a milder nitrating system compared to mixed acids.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter. The filtrate is then neutralized with a saturated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then dried, concentrated, and the crude product is purified, for instance by recrystallization, to yield 3-hydroxy-2-nitropyridine.

Causality: This method avoids the use of highly corrosive concentrated sulfuric and nitric acids, which can lead to equipment corrosion and environmental concerns. The in situ generation of the nitrating agent allows for better control over the reaction.

Protocol 2: Synthesis of 2-Hydroxy-3-nitropyridine

This isomer is synthesized by the nitration of 2-hydroxypyridine.

Methodology:

  • Reaction Setup: Dissolve 2-hydroxypyridine in pyridine.

  • Nitration: Cool the solution in an ice bath and slowly add nitric acid (60-75% mass percent) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 30 minutes.

  • Work-up: Neutralize the reaction mixture with an alkali solution (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) while keeping the flask in an ice bath.

  • Isolation: The resulting precipitate is filtered, washed, and dried to obtain 2-hydroxy-3-nitropyridine.

Trustworthiness: The use of pyridine as a solvent helps to moderate the reactivity of the nitric acid. This protocol is designed to yield a high-purity product that can often be used in subsequent steps without further purification.

Spectroscopic Fingerprints: A Comparative Analysis

The structural differences between the isomers are clearly reflected in their spectroscopic data, particularly in their ¹H NMR and IR spectra.

¹H NMR Spectroscopy

The chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic environment created by the substituents.

Proton Position3-Hydroxy-2-nitropyridine (in CDCl₃)2-Hydroxy-3-nitropyridine (Predicted)5-Hydroxy-2-nitropyridine (Predicted)
H-4 ~7.68 ppmDeshieldedShielded
H-5 ~7.68 ppmShieldedDeshielded
H-6 ~8.23 ppmDeshieldedDeshielded
-OH ~10.22 ppm (broad)VariesVaries

Note: Predicted shifts are based on general principles of NMR spectroscopy.

Expert Interpretation: In 3-hydroxy-2-nitropyridine, the H-6 proton is significantly deshielded due to the anisotropic effect of the adjacent nitro group and the inductive effect of the pyridine nitrogen. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration due to hydrogen bonding. A detailed analysis of the coupling constants in the ¹H NMR spectrum can further aid in the unambiguous assignment of each proton.

Infrared (IR) Spectroscopy

The vibrational frequencies of the O-H and N-O bonds are key diagnostic features in the IR spectra of these isomers.

  • 3-Hydroxy-2-nitropyridine: The IR spectrum is expected to show a broad O-H stretching band at a lower frequency (around 3200-3400 cm⁻¹) due to strong intramolecular hydrogen bonding between the ortho hydroxyl and nitro groups.

  • 2-Hydroxy-3-nitropyridine and 5-Hydroxy-2-nitropyridine: In these isomers, intramolecular hydrogen bonding between the hydroxyl and nitro groups is not possible. Therefore, the O-H stretching vibration is expected to appear as a sharper band at a higher frequency (around 3400-3600 cm⁻¹) in the absence of intermolecular hydrogen bonding. The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Applications in Drug Discovery and Chemical Synthesis

The distinct properties of these isomers make them valuable starting materials and intermediates in various fields.

  • 3-Hydroxy-2-nitropyridine: Its heightened acidity and the presence of adjacent functional groups make it a useful precursor in the synthesis of complex heterocyclic systems. It is an important intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, crizotinib.

  • 2-Hydroxy-3-nitropyridine: This isomer is widely used in the synthesis of pharmaceuticals and agrochemicals. It serves as a building block for creating compounds with anti-inflammatory and antimicrobial properties.

  • 5-Hydroxy-2-nitropyridine: This compound is also a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of antiviral and antibacterial agents.

The following diagram illustrates the central role of these isomers as precursors to further functionalized pyridines.

G cluster_reactions Functional Group Transformations cluster_products Derivative Scaffolds Isomers 3-Hydroxy-2-nitropyridine Isomers Reduction Nitro Group Reduction (-NO2 -> -NH2) Isomers->Reduction Alkylation Hydroxyl Group Alkylation (-OH -> -OR) Isomers->Alkylation Halogenation Ring Halogenation Isomers->Halogenation Aminopyridines Aminohydroxypyridines Reduction->Aminopyridines Alkoxypyridines Alkoxynitropyridines Alkylation->Alkoxypyridines Halogenated Halogenated Hydroxynitropyridines Halogenation->Halogenated

Caption: Common synthetic transformations of 3-hydroxy-2-nitropyridine isomers.

Conclusion

This comparative guide has illuminated the significant impact of isomeric variation on the properties and utility of 3-hydroxy-2-nitropyridine and its counterparts. The choice of isomer is not arbitrary but a strategic decision that can profoundly influence the outcome of a synthetic sequence or the biological activity of a target molecule. By understanding the nuances of their synthesis, physicochemical properties, and spectroscopic characteristics, researchers are better equipped to select the optimal building block for their specific scientific endeavors.

References

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-Hydroxy-4-methyl-3-nitropyridine in Synthesis

In the landscape of modern medicinal chemistry, the pyridine ring is a "privileged structural motif," frequently incorporated into drug candidates.[1] Among the vast family of pyridine derivatives, nitropyridines stand out as versatile and readily available precursors for a wide array of bioactive molecules, including those with antitumor and antiviral properties.[1] this compound (CAS No. 21901-18-8) is a key building block within this class.[2] Its specific arrangement of hydroxyl, methyl, and nitro groups on the pyridine scaffold offers multiple reactive sites, making it a valuable intermediate for complex organic synthesis.

However, the success of any synthesis is predicated on the quality of its starting materials. A Certificate of Analysis (CoA) is the foundational document that guarantees this quality. This guide provides an in-depth look at the analytical techniques used to certify this compound, explains the causality behind these experimental choices, and compares its analytical profile to relevant alternatives, empowering researchers to make informed decisions in their procurement and application.

Deconstructing the Certificate of Analysis: A Framework for Quality

A CoA is more than a simple datasheet; it is a batch-specific validation of a compound's identity, purity, and quality. For a critical reagent like this compound, a comprehensive CoA provides the necessary assurance for reproducible and successful downstream applications. The following sections detail the key analytical tests you should expect to see and explain how to interpret their results.

Analytical Workflow Overview

The process of certifying a chemical reagent involves a multi-step, orthogonal approach to ensure its quality. Each step provides a different piece of the puzzle, from initial purity assessment to definitive structural confirmation.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Physical Properties cluster_3 Final Certification Purity Chromatographic Purity (HPLC) NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Confirms Identity of Main Peak CoA Certificate of Analysis Generation Purity->CoA Data Consolidation MS Mass Spectrometry (MS) NMR->MS Orthogonal Confirmation NMR->CoA Data Consolidation FTIR FTIR Spectroscopy MS->FTIR Functional Group Validation MS->CoA Data Consolidation MP Melting Point FTIR->MP Correlates Purity & Identity FTIR->CoA Data Consolidation MP->CoA Data Consolidation

References

A Comparative Guide to the Synthesis of 2-Methyl-3-nitropyridine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methyl-3-nitropyridine

2-Methyl-3-nitropyridine is a pivotal intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its carefully orchestrated arrangement of a methyl group and a nitro group on the pyridine ring provides a versatile scaffold for further chemical modifications, enabling the construction of complex molecular architectures with specific biological activities. The demand for efficient and scalable synthetic routes to this key building block is therefore of paramount importance.

This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for 2-methyl-3-nitropyridine. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, evaluate their relative merits and drawbacks, and present experimental data to support these assessments. As Senior Application Scientists, our goal is to equip you with the critical insights necessary to select and validate the optimal synthetic strategy for your specific research and development needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-methyl-3-nitropyridine can be broadly categorized into three main approaches, each with its own set of advantages and challenges.

  • Multi-step Synthesis from 2-Chloro-3-nitropyridine: A robust and high-yielding, yet longer, pathway.

  • Direct Nitration of 2-Methylpyridine (2-Picoline): A direct but often low-yielding and non-selective method.

  • Synthesis from 2-Methyl-3-aminopyridine: A potentially cleaner alternative to direct nitration, proceeding via a diazonium salt intermediate.

The choice of synthetic route will invariably depend on a multitude of factors, including the desired scale of production, purity requirements, availability of starting materials, and safety considerations.

Method 1: The Malonic Ester Route from 2-Chloro-3-nitropyridine

This multi-step approach is arguably the most reliable and widely employed method for the synthesis of 2-methyl-3-nitropyridine, consistently delivering moderate to good yields of high-purity product.[2] The overall transformation involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine with a malonic ester, followed by hydrolysis and decarboxylation.

Mechanistic Rationale

The electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic attack, making the chlorine atom at the 2-position a good leaving group. The reaction proceeds through a classic SNAr (Nucleophilic Aromatic Substitution) mechanism.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrolysis & Decarboxylation 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Malonate Anion Malonate Anion Meisenheimer Complex Meisenheimer Complex Substituted Malonic Ester Substituted Malonic Ester Hydrolysis Hydrolysis Decarboxylation Decarboxylation Final Product 2-Methyl-3-nitropyridine

Diagram 1: Workflow for the synthesis of 2-methyl-3-nitropyridine via the malonic ester route.

Experimental Protocol

Step 1: Synthesis of Diethyl (3-nitro-2-pyridyl)malonate

  • To a stirred suspension of a suitable base (e.g., sodium hydride or potassium carbonate) in anhydrous tetrahydrofuran (THF), add diethyl malonate dropwise at room temperature.[3]

  • After the initial reaction subsides, add a solution of 2-chloro-3-nitropyridine in anhydrous THF.[2]

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (3-nitro-2-pyridyl)malonate. This intermediate is often used in the next step without further purification.[2]

Step 2: Hydrolysis and Decarboxylation to 2-Methyl-3-nitropyridine

  • To the crude diethyl (3-nitro-2-pyridyl)malonate, add an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).[2][4]

  • Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation.[4]

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to a slightly alkaline pH.[4]

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure 2-methyl-3-nitropyridine.

Performance and Validation
ParameterValueReference
Starting Material 2-Chloro-3-nitropyridine[2]
Key Reagents Diethyl malonate, Base (NaH or K2CO3), Acid (H2SO4 or HCl)[2][3]
Typical Yield 92-95%[4]
Purity High[2]
Key Advantages High yield, high purity, reliable and reproducible.[2]
Key Disadvantages Multi-step process, use of potentially hazardous reagents (NaH).[2]

An important optimization of this method involves the use of potassium carbonate as the base instead of sodium hydride or sodium metal, which significantly improves the safety profile of the reaction by avoiding the handling of highly flammable and reactive reagents.[2]

Method 2: Direct Nitration of 2-Methylpyridine (2-Picoline)

The direct nitration of 2-methylpyridine is, in principle, the most straightforward approach to 2-methyl-3-nitropyridine. However, this method is fraught with challenges, primarily due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution.

Mechanistic Considerations

The nitration of pyridine and its derivatives is a complex process. Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. The reaction, when it does occur, typically yields a mixture of isomers, with the 3- and 5-nitro products being the most common. The reaction mechanism is not a simple electrophilic aromatic substitution but can involve the formation of an N-nitropyridinium ion intermediate, followed by a[1][5] sigmatropic shift of the nitro group.[3]

G 2-Picoline 2-Picoline Isomeric Mixture Mixture of 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine 2-Picoline->Isomeric Mixture + Nitrating Mixture Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->Isomeric Mixture Separation Separation Isomeric Mixture->Separation Chromatography Final Product 2-Methyl-3-nitropyridine Separation->Final Product

Diagram 2: Conceptual workflow for the direct nitration of 2-picoline.

Experimental Protocol (General)
  • Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-methylpyridine to the cooled sulfuric acid with stirring.

  • Add a nitrating agent (e.g., fuming nitric acid or a mixture of nitric and sulfuric acids) dropwise, maintaining a low temperature.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specific temperature for a defined period.

  • Pour the reaction mixture onto ice and neutralize with a base.

  • Extract the products with an organic solvent.

  • The isomeric mixture is then separated by column chromatography to isolate the desired 2-methyl-3-nitropyridine.

Performance and Validation
ParameterValueReference
Starting Material 2-Methylpyridine (2-Picoline)[6]
Key Reagents Nitric acid, Sulfuric acid[6]
Typical Yield Low[6]
Purity Requires extensive purification to separate isomers.[6]
Key Advantages Direct, one-step reaction.
Key Disadvantages Low yield, formation of isomeric byproducts, harsh reaction conditions.[6]

The low yield and the difficulty in separating the 3- and 5-nitro isomers are significant drawbacks of this method, making it less suitable for large-scale production where high purity is required.

Method 3: Synthesis from 2-Methyl-3-aminopyridine via a Sandmeyer-type Reaction

An alternative strategy that avoids the challenges of direct nitration involves the conversion of 2-methyl-3-aminopyridine to the corresponding diazonium salt, followed by treatment with a nitrite source. This approach, analogous to the Sandmeyer reaction, can offer a cleaner route to the desired product.

Mechanistic Pathway

This method hinges on the diazotization of the amino group to form a highly reactive diazonium salt. This intermediate can then be displaced by a nitro group from a suitable reagent, such as sodium nitrite, often in the presence of a copper catalyst.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Nitro-de-diazoniation 2-Methyl-3-aminopyridine 2-Methyl-3-aminopyridine Diazonium Salt Diazonium Salt Nitrite Source NaNO2 / Cu(I) Final Product 2-Methyl-3-nitropyridine

Diagram 3: Proposed workflow for the synthesis of 2-methyl-3-nitropyridine from 2-methyl-3-aminopyridine.

Proposed Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-aminopyridine

2-Methyl-3-aminopyridine can be prepared by the reduction of 2-methyl-3-nitropyridine.[4] A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[4]

  • Dissolve 2-methyl-3-nitropyridine in a suitable solvent such as methanol.[4]

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to hydrogenation in an autoclave under hydrogen pressure (e.g., 0.5 MPa) at room temperature for several hours.[4]

  • Filter off the catalyst and concentrate the filtrate to obtain 2-methyl-3-aminopyridine.

Step 2: Diazotization and Nitration

  • Dissolve 2-methyl-3-aminopyridine in an aqueous acidic solution (e.g., hydrobromic acid) and cool to 0-5°C.[4]

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • In a separate flask, prepare a solution of sodium nitrite and a copper(I) salt (e.g., CuBr) in water.

  • Slowly add the cold diazonium salt solution to the nitrite/copper solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash, dry, and purify as needed.

Performance and Validation
ParameterValueReference
Starting Material 2-Methyl-3-aminopyridine[4]
Key Reagents Sodium nitrite, Acid, Copper(I) salt[7]
Typical Yield Moderate (expected)-
Purity Potentially high-
Key Advantages Avoids harsh nitrating conditions and isomeric mixtures.-
Key Disadvantages Requires the synthesis of the starting amine, diazonium salts can be unstable.-

While this method is theoretically sound, the stability of the pyridine diazonium salt can be a concern, and the reaction conditions would need careful optimization to achieve good yields.

Conclusion and Recommendations

The synthesis of 2-methyl-3-nitropyridine presents a classic case of balancing reaction efficiency, scalability, and safety. Based on the available data and our expertise, the following recommendations can be made:

  • For high-yield, high-purity synthesis, especially at the laboratory and pilot plant scale, the multi-step synthesis from 2-chloro-3-nitropyridine via the malonic ester intermediate is the most robust and reliable method. The use of potassium carbonate as a base is highly recommended to enhance the safety of this procedure.

  • Direct nitration of 2-picoline is generally not recommended for preparative purposes due to low yields and the formation of difficult-to-separate isomers. This method may be considered for exploratory or small-scale synthesis where the isolation of multiple isomers is of interest.

  • The Sandmeyer-type reaction from 2-methyl-3-aminopyridine represents a promising alternative that warrants further investigation and optimization. This route could potentially offer a cleaner reaction profile than direct nitration, but the synthesis of the starting amine and the handling of the diazonium intermediate need to be carefully considered.

Ultimately, the selection of the most appropriate synthetic route will be dictated by the specific constraints and objectives of your project. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the efficient and successful synthesis of this critical chemical intermediate.

References

A Comparative Guide to the Reactivity of 2-Chloro-3-Nitropyridine and 2-Hydroxy-3-Nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the vast array of heterocyclic scaffolds, substituted nitropyridines are of paramount importance as versatile intermediates. This guide provides an in-depth technical comparison of the reactivity of two key nitropyridine derivatives: 2-chloro-3-nitropyridine and 2-hydroxy-3-nitropyridine, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. By elucidating the underlying mechanistic principles and presenting supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Mechanistic Underpinnings of Reactivity: An Overview

Nucleophilic aromatic substitution on electron-deficient pyridine rings is a cornerstone of heterocyclic chemistry. The reaction typically proceeds through an addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is a key determinant of the reaction rate.

The presence of a strongly electron-withdrawing group, such as a nitro (NO₂) group, is crucial for activating the pyridine ring towards nucleophilic attack.[3][4] When positioned ortho or para to the leaving group, the nitro group can effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[5] In both 2-chloro-3-nitropyridine and 2-hydroxy-3-nitropyridine, the nitro group is ortho to the substituent at the 2-position, providing strong activation for SNAr reactions at that site.

The following diagram illustrates the generalized SNAr mechanism on a 2-substituted-3-nitropyridine.

Caption: Generalized workflow for the SNAr mechanism.

Comparative Analysis of Reactivity

The disparate reactivity of 2-chloro-3-nitropyridine and 2-hydroxy-3-nitropyridine can be rationalized by considering two key factors: the nature of the leaving group and the electronic effects of the substituent at the 2-position.

The Role of the Leaving Group

In SNAr reactions, the rate of the initial nucleophilic attack is the slow, rate-determining step. While the bond to the leaving group is not broken in this step, its electronegativity influences the electrophilicity of the carbon atom being attacked. The order of leaving group ability in SNAr is typically F > Cl ≈ Br > I, which is inverted compared to SN2 reactions.[6][7] This is because a more electronegative halogen enhances the rate of the initial attack.

Chloride (Cl⁻) is a good leaving group in SNAr reactions. In contrast, the hydroxyl group (OH⁻) is a poor leaving group. For the reaction to proceed with 2-hydroxy-3-nitropyridine, the hydroxyl group must be deprotonated to form a pyridinoxide, which is a better leaving group, but still generally inferior to chloride. Consequently, from the perspective of leaving group ability, 2-chloro-3-nitropyridine is inherently more reactive than 2-hydroxy-3-nitropyridine .

Electronic Effects of the Substituent

The electronic nature of the substituent at the 2-position significantly modulates the electrophilicity of the pyridine ring.

  • 2-Chloro-3-nitropyridine: The chlorine atom exerts a strong electron-withdrawing inductive effect, which, in conjunction with the nitro group and the ring nitrogen, renders the pyridine ring highly electron-deficient and thus, highly susceptible to nucleophilic attack.

  • 2-Hydroxy-3-nitropyridine: This compound exists in tautomeric equilibrium with 3-nitro-2(1H)-pyridone. The hydroxy tautomer possesses an electron-donating group through resonance, which partially counteracts the electron-withdrawing effects of the nitro group and the ring nitrogen, thereby deactivating the ring towards nucleophilic attack. The pyridone tautomer also has a complex electronic profile, but the exocyclic oxygen can still donate electron density to the ring system. This deactivating effect, coupled with the poor leaving group ability of the hydroxyl/pyridinoxide group, leads to a significantly lower reactivity compared to its chloro-analogue.

The hydrolysis of α-chloro-N-methyl-2-pyridone has been studied, indicating the relevance of the pyridone structure in nucleophilic substitution reactions.[8]

Experimental Evidence and Reactivity Data

While direct kinetic studies comparing the two title compounds under identical conditions are scarce in the literature, a wealth of experimental data for each compound individually supports the theoretical prediction of higher reactivity for 2-chloro-3-nitropyridine.

Reactivity of 2-Chloro-3-nitropyridine

2-Chloro-3-nitropyridine is a widely used and highly reactive substrate for the synthesis of a variety of 2-substituted-3-nitropyridines. It readily undergoes SNAr reactions with a broad range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.[9][10][11]

NucleophileReagentConditionsProductYieldReference
AmineAmmoniaIsopropanol, 20-30°C, 24h2-Amino-3-nitropyridineGood[12]
AmineSubstituted AnilinesEthylene glycol, heat2-Anilino-3-nitropyridine90-94%[10]
AmineMorpholine-4-(3-Nitropyridin-2-yl)morpholine-[9]
AlcoholSodium MethoxideMethanol2-Methoxy-3-nitropyridine-[13]
Reactivity of 2-Hydroxy-3-nitropyridine

The displacement of the hydroxyl group in 2-hydroxy-3-nitropyridine is a more challenging transformation. Reactions typically require harsher conditions or activation of the hydroxyl group. For instance, conversion to the corresponding 2-chloro-3-nitropyridine is often a necessary preceding step for further functionalization. This is achieved by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10]

The following workflow illustrates the typical synthetic logic when starting from 2-hydroxy-3-nitropyridine.

Synthetic_Workflow Start 2-Hydroxy-3-nitropyridine Activated 2-Chloro-3-nitropyridine Start->Activated Chlorination (e.g., POCl₃) Product 2-Substituted-3-nitropyridine Activated->Product SNAr with Nucleophile

Caption: Synthetic route from 2-hydroxy-3-nitropyridine.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative, detailed protocols for SNAr reactions.

Protocol: Synthesis of 2-Anilino-3-nitropyridine from 2-Chloro-3-nitropyridine

Causality: This protocol exemplifies a typical SNAr reaction with an amine nucleophile. Ethylene glycol is used as a high-boiling polar solvent to facilitate the reaction at elevated temperatures, ensuring a reasonable reaction rate.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and the desired substituted aniline (1.0-1.2 eq).

  • Add ethylene glycol as the solvent (sufficient to ensure good stirring).

  • Heat the reaction mixture to a temperature between 100-120 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-anilino-3-nitropyridine derivative.[10]

Protocol: Conversion of 2-Hydroxy-3-nitropyridine to 2-Chloro-3-nitropyridine

Causality: This protocol is a necessary activation step to convert the poorly reactive hydroxyl group into a good leaving group (chloride) for subsequent SNAr reactions. Thionyl chloride is a common and effective chlorinating agent for this transformation.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), place 2-hydroxy-3-nitropyridine (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-nitropyridine.[10]

Conclusion

In the comparative analysis of the reactivity of 2-chloro-3-nitropyridine and 2-hydroxy-3-nitropyridine, a clear distinction emerges. 2-Chloro-3-nitropyridine is significantly more reactive in nucleophilic aromatic substitution reactions. This heightened reactivity is a direct consequence of the superior leaving group ability of chloride and the strong electron-withdrawing inductive effect of the chlorine atom, which synergistically activate the pyridine ring for nucleophilic attack.

Conversely, 2-hydroxy-3-nitropyridine is a less reactive substrate due to the poor leaving group nature of the hydroxyl/pyridinoxide group and the deactivating electron-donating resonance effect of the substituent. For practical synthetic applications, 2-hydroxy-3-nitropyridine often requires an activation step, typically conversion to the chloro-derivative, before it can be effectively utilized in SNAr reactions. This fundamental understanding of their reactivity profiles is essential for the strategic design of synthetic routes in pharmaceutical and materials science research.

References

A Senior Application Scientist's Guide to the Biological Activities of Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Its versatility allows for fine-tuning of pharmacological properties through substitution. The introduction of a nitro group (NO₂) creates the nitropyridine isomers—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—each serving as a precursor to a vast array of bioactive molecules.[2][3] However, the isomers and their derivatives are not created equal. The position of the electron-withdrawing nitro group profoundly influences the molecule's electronic distribution, reactivity, and, ultimately, its interaction with biological systems.

This guide provides an in-depth comparison of the biological activities associated with nitropyridine isomers. By synthesizing data from disparate studies on their derivatives, we aim to illuminate the structure-activity relationships that govern their anticancer, antimicrobial, and mutagenic potential, providing a strategic framework for future research and development.

Core Isomeric Structures

The fundamental structures of the three primary nitropyridine isomers dictate their chemical properties and biological potential.

isomers cluster_2 2-Nitropyridine cluster_3 3-Nitropyridine cluster_4 4-Nitropyridine i2 i2 i3 i3 i4 i4

Caption: The core chemical structures of the three nitropyridine isomers.

Anticancer Activity: The Potency of the 3-Nitro Position

Recent investigations have spotlighted derivatives of 3-nitropyridine as a novel class of potent microtubule-targeting agents with significant anticancer effects across a broad range of cancer types.[4]

Mechanism of Action: Microtubule Destabilization

The primary anticancer mechanism for these 3-nitropyridine analogues is the inhibition of tubulin polymerization.[4] Microtubules are essential cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division.[5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[4][6]

Crystallographic studies have confirmed that these compounds bind to the colchicine-binding site on β-tubulin.[4] The colchicine site is a pocket at the interface between the α- and β-tubulin subunits.[7] Binding of a ligand at this site induces a conformational change in the tubulin dimer, making it unable to properly incorporate into a growing microtubule, thus "poisoning" the polymerization process.[1][7] This mechanism is highly effective against rapidly dividing cancer cells while showing greater selectivity against non-dividing, healthy cells.[4]

G2M_Arrest cluster_pathway Mechanism of 3-Nitropyridine Anticancer Activity NP 3-Nitropyridine Derivative Tubulin α/β-Tubulin Dimer NP->Tubulin Binds to Colchicine Site MT Microtubule (Polymerized) NP->MT Inhibits Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest MT->G2M Disruption Leads To Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis MTT_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate cells (24h) to allow attachment start->incubate1 treat Treat cells with various concentrations of nitropyridine isomer incubate1->treat incubate2 Incubate for desired exposure time (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution to each well (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h at 37°C (Formazan crystals form in viable cells) add_mtt->incubate3 solubilize Remove medium and add solubilizing agent (e.g., DMSO) incubate3->solubilize shake Shake plate to dissolve formazan crystals solubilize->shake read Measure absorbance at ~570 nm using a microplate reader shake->read end End: Calculate IC₅₀ value read->end

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe disposal of 2-Hydroxy-4-methyl-3-nitropyridine. As scientists, our expertise demands that we understand not just the "how" but the "why" behind these procedures. This document serves as an operational plan to ensure that every researcher can manage this chemical's waste stream with confidence, ensuring personal safety, regulatory compliance, and environmental protection.

Section 1: Hazard Profile and Risk Assessment

Understanding the intrinsic properties of this compound is the foundation of its safe management. Its structure, featuring a hydroxyl group, a nitro group, and a pyridine ring, dictates its reactivity and toxicological profile.

According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1] The causality of this irritation stems from its chemical nature. The acidic proton of the hydroxyl group and the electron-withdrawing nitro group can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, or the respiratory tract.

Discharge into the environment must be strictly avoided, as pyridine and its derivatives can pose hazards to aquatic life.[1] Therefore, all waste containing this compound must be treated as hazardous.[2]

Key Chemical and Safety Data

For quick reference, the essential data for this compound is summarized below.

PropertyDataSource(s)
CAS Number 21901-18-8[3]
Molecular Formula C₆H₆N₂O₃[4]
Appearance Light orange to yellow to green powder/crystal
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Storage Class 11: Combustible Solids
Incompatibilities Strong oxidizing agents, strong acids[5][6][7]

Section 2: Pre-Disposal Operations: Engineering a Safe Workflow

Safe disposal begins long before the waste container is full. It is an integrated part of the experimental workflow, requiring proactive safety measures and strict adherence to established protocols.

A. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical in any form (pure solid, solutions, or contaminated labware), ensure all personnel are equipped with the appropriate PPE. The purpose of PPE is to create a barrier between the researcher and the potential hazard.

  • Eye Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is critical to prevent contact with the powder or solutions, which can cause serious eye irritation.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., Butyl rubber).[2] Nitrile gloves may offer limited protection and should be changed immediately upon contamination. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and clothing from contamination.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to avoid inhalation of dust or vapors, which can cause respiratory irritation.[1][2]

B. Waste Segregation: Preventing Unwanted Reactions

The principle of causality is paramount here: improper segregation can lead to dangerous chemical reactions. This compound waste must be segregated at the point of generation.

  • Classification: All waste streams containing this compound, including residual solid, solutions, and contaminated items (e.g., pipette tips, weigh boats, gloves), must be classified and handled as hazardous waste.[2]

  • Incompatibility: Never mix this waste with incompatible materials such as strong oxidizing agents (e.g., perchlorates, nitrates) or strong acids.[6][7] Doing so could lead to a vigorous, exothermic, and potentially dangerous reaction. Store waste containers separately from these chemicals.[2]

Section 3: The Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the compliant disposal of this compound. Each step is designed to build upon the last, ensuring a closed-loop system of safety and accountability.

Step 1: Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[8][9] Given the known hazards of pyridine derivatives, any waste containing this compound should be managed as hazardous waste.[10]

Step 2: Containerization

Collect all waste streams (solid, liquid, and labware) in a designated, compatible, and sealable hazardous waste container.[2][6]

  • Solids: Collect pure solid waste, contaminated absorbents, and disposable labware in a sturdy, sealable container like a polyethylene drum or pail.

  • Liquids: Collect solutions in a chemically-resistant bottle with a screw-top cap. Ensure the container material is compatible; a chemical compatibility database can be used for verification.[11] Do not overfill containers.

Step 3: Labeling

Proper labeling is a cornerstone of safety and compliance. As soon as the first drop of waste is added, the container must be labeled with a completed hazardous waste tag. The label must clearly indicate:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • The associated hazards (e.g., Irritant, Toxic).[2]

  • The date on which waste accumulation began.

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12] The SAA must be:

  • In a well-ventilated and secure location.[12]

  • Away from ignition sources, heat, and direct sunlight.[6]

  • Stored separately from incompatible materials.[6]

Step 5: Final Disposition

Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]

  • When the container is full or no longer in use, arrange for its pickup by EHS.

  • The ultimate disposal method for this type of organic waste is typically high-temperature incineration in a permitted hazardous waste facility, which ensures complete destruction of the compound.[10]

Section 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and a prepared response is essential.

Spill Management
  • Small Spills (Solid): For small spills of the solid powder, first ensure proper PPE is worn.[13] Use a dry clean-up procedure; do not sweep aggressively to avoid generating dust.[12][14] Gently dampen the material with water to prevent dusting, then carefully sweep it up and place it into the hazardous waste container.[14]

  • Small Spills (Liquid): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[2] Collect the contaminated absorbent and place it in the sealed hazardous waste container.

  • Large Spills: For any large spill, evacuate the immediate area and contact your institution's EHS department immediately.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

Visualized Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the decision-making and operational flow from waste generation to final disposition.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_emergency Contingency Plan start Waste Generated (Pure solid, solutions, or contaminated labware) assess_hazards 1. Assess Hazards - Skin/Eye Irritant - Respiratory Irritant - Environmental Hazard start->assess_hazards spill Spill Occurs start->spill ppe 2. Don Appropriate PPE - Chemical Goggles - Chemical-Resistant Gloves - Lab Coat assess_hazards->ppe classify 3. Classify as Hazardous Waste (per institutional & RCRA guidelines) ppe->classify segregate 4. Segregate Waste (Away from acids & oxidizers) classify->segregate container 5. Containerize & Label - Use sealed, compatible container - Attach 'Hazardous Waste' label segregate->container store 6. Store in Satellite Accumulation Area (Secure, ventilated, near point of use) container->store contact_ehs 7. Arrange for Final Disposal (Contact Institutional EHS for pickup) store->contact_ehs small_spill Small Spill Action - Absorb with inert material - Collect for disposal spill->small_spill  Small large_spill Large Spill Action - Evacuate Area - Notify EHS Immediately spill->large_spill  Large small_spill->container

Caption: Decision workflow for handling and disposing of this compound waste.

Conclusion

The proper disposal of this compound is a direct reflection of a laboratory's commitment to a culture of safety. By understanding the hazards inherent to this compound and adhering to a structured, logical disposal protocol, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This guide provides the necessary framework, but its successful implementation relies on the diligence and expertise of the professionals at the bench. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management policies.

References

A Senior Application Scientist's Guide to Handling 2-Hydroxy-4-methyl-3-nitropyridine: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, or drug development professional, the mastery of chemical handling is a cornerstone of innovation and safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-Hydroxy-4-methyl-3-nitropyridine. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a deep, functional understanding of the necessary precautions. Our focus is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification: Understanding the Adversary

Before any container is opened, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with several key hazards that dictate our handling protocols.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Structurally similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, warranting a cautious approach.[2]

These classifications are not abstract warnings; they are directives. Skin and eye irritation necessitate impermeable barriers, while the potential for respiratory irritation demands that we control the airborne concentration of the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is a direct response to the identified hazards. It is not merely a uniform but an integrated system of protection. The causality is clear: each piece of equipment is chosen to nullify a specific threat posed by this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Tightly-sealed Chemical Safety GogglesRationale: Standard safety glasses are insufficient. Because the compound can cause serious eye irritation, tightly-sealed goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against fine dust particles and potential splashes.[1][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant Gloves (Nitrile)Rationale: To prevent skin irritation, impervious gloves are required.[1] Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice.[5] Gloves must be inspected for tears or punctures before each use and changed immediately if contaminated. Always wash hands thoroughly after removing gloves.[1][2]
Body Protection Laboratory CoatRationale: A lab coat protects the skin and personal clothing from accidental spills and contamination.[6] For procedures with a higher risk of significant exposure, consider fire/flame resistant and impervious clothing.[1]
Respiratory Protection NIOSH-approved RespiratorRationale: Due to the risk of respiratory irritation, all handling of the solid compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure level must be worn.[6]

Operational Plan: From Receipt to Reaction

A robust operational plan minimizes the risk of exposure at every step. This procedural guide ensures that safety is an integral part of the workflow, not an afterthought.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a current certification. The workspace should be clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before handling the compound.

  • Don PPE: Put on all required PPE as specified in the table above. The order is typically lab coat, then respirator (if needed), followed by eye protection, and finally gloves.

Step-by-Step Handling Protocol
  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula to handle the solid, avoiding scooping actions that could aerosolize the powder.

    • Keep the container of this compound tightly closed when not in use.[1][3]

  • Post-Handling Procedures:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Thoroughly wash hands with soap and water.[2]

    • Remove PPE in the reverse order of donning to prevent cross-contamination: remove gloves first, then goggles, lab coat, and respirator.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can occur. An immediate and correct response is critical to mitigating harm.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[1][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

  • Spill Cleanup:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][8]

    • Wash the spill area thoroughly.

Safe Handling Workflow for this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary Equipment prep1->prep2 prep3 Don Required PPE: Lab Coat, Goggles, Gloves prep2->prep3 handle1 Weigh Compound Carefully to Avoid Dust prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Keep Stock Container Tightly Closed handle2->handle3 post1 Decontaminate Workspace and Equipment handle3->post1 Complete Work post2 Dispose of Waste (See Section 5) post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle. All waste contaminated with this compound must be treated as hazardous waste.

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[7]

  • Unused Compound: Unused or unwanted this compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[1]

  • Regulatory Compliance: All waste must be disposed of through an authorized hazardous or special waste collection point in accordance with all applicable local, state, and federal regulations.[2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also ensure the integrity of your research. A culture of safety is a culture of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methyl-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.